Product packaging for (4-Fluorophenylethynyl)trimethylsilane(Cat. No.:CAS No. 130995-12-9)

(4-Fluorophenylethynyl)trimethylsilane

Katalognummer: B161052
CAS-Nummer: 130995-12-9
Molekulargewicht: 192.3 g/mol
InChI-Schlüssel: ZRXYWQKYSSVZNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(4-Fluorophenylethynyl)trimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C11H13FSi and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FSi B161052 (4-Fluorophenylethynyl)trimethylsilane CAS No. 130995-12-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-fluorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXYWQKYSSVZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408345
Record name (4-Fluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130995-12-9
Record name (4-Fluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluorophenylethynyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Fluorophenylethynyl)trimethylsilane chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of (4-Fluorophenylethynyl)trimethylsilane. This versatile organosilane compound serves as a key building block in organic synthesis, particularly in the construction of complex aromatic systems relevant to pharmaceutical and materials science research. This document includes detailed experimental protocols for its synthesis via the Sonogashira coupling reaction, a thorough compilation of its physicochemical and spectral data, and a visualization of the synthetic workflow.

Chemical Structure and Identification

This compound is an organosilicon compound characterized by a 4-fluorophenyl group linked to a trimethylsilyl group through an ethynyl bridge.

  • IUPAC Name: 1-Fluoro-4-((trimethylsilyl)ethynyl)benzene

  • CAS Number: 130995-12-9

  • Molecular Formula: C₁₁H₁₃FSi

  • Molecular Weight: 192.31 g/mol

  • Chemical Structure:

  • SMILES: C--INVALID-LINK--(C)C#Cc1ccc(F)cc1

  • InChI Key: ZRXYWQKYSSVZNJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Boiling Point 40 °C at 0.1 mmHg[1]
Density 0.948 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.5090[1]
Flash Point 90.6 °C (195.1 °F) - closed cup
Solubility Soluble in common organic solvents.

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a terminal alkyne (trimethylsilylacetylene) with an aryl halide (4-fluoro-1-iodobenzene) in the presence of a copper(I) co-catalyst and a base.

Reaction Scheme
Detailed Experimental Protocol

This protocol is based on established Sonogashira coupling procedures.

Materials:

  • 4-Fluoro-1-iodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-1-iodobenzene (1.0 eq).

  • Add anhydrous solvent (e.g., THF or triethylamine).

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) chloride (e.g., 0.02 eq) and copper(I) iodide (e.g., 0.04 eq).

  • Add triethylamine (2.0-3.0 eq) if not used as the solvent.

  • Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and salts, washing with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure this compound.

Synthetic Workflow Diagram

Sonogashira_Synthesis cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_workup Workup & Purification 4-Fluoro-1-iodobenzene 4-Fluoro-1-iodobenzene Reaction_Vessel Sonogashira Coupling (Inert Atmosphere, RT or Heat) 4-Fluoro-1-iodobenzene->Reaction_Vessel Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Vessel Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction_Vessel CuI CuI CuI->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Evaporation Evaporation Filtration->Evaporation Filtrate Column_Chromatography Column_Chromatography Evaporation->Column_Chromatography Crude Product Final_Product This compound Column_Chromatography->Final_Product Purified Product

References

An In-depth Technical Guide to the Synthesis of (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylethynyl)trimethylsilane is a valuable research chemical and building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its synthesis is primarily achieved through two main routes: the Sonogashira cross-coupling reaction and the direct silylation of 4-fluorophenylacetylene. This technical guide provides a comprehensive overview of these synthetic protocols, complete with detailed experimental procedures, comparative quantitative data, and workflow visualizations to aid in the efficient and reproducible preparation of this versatile compound.

Introduction

The incorporation of the 4-fluorophenylacetylene moiety into larger molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate electronic properties. The trimethylsilyl (TMS) group serves as a convenient protecting group for the terminal alkyne, allowing for selective reactions at other positions of a molecule.[1] The TMS group can be readily removed under mild conditions when the terminal alkyne is required for further transformations.[1] This guide details the most common and effective methods for the synthesis of this compound, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Synthetic Pathways

The two primary synthetic routes for the preparation of this compound are:

  • Sonogashira Cross-Coupling Reaction: This palladium-catalyzed reaction couples a 4-fluorophenyl halide (typically an iodide or bromide) with trimethylsilylacetylene.[2]

  • Direct Silylation of 4-Fluorophenylacetylene: This method involves the deprotonation of 4-fluorophenylacetylene followed by quenching with a trimethylsilylating agent, such as trimethylsilyl chloride.[3]

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base in an organic solvent.[2]

General Reaction Scheme

Sonogashira_Coupling 4-Fluoro-1-iodobenzene 4-Fluoro-1-iodobenzene Product This compound 4-Fluoro-1-iodobenzene->Product Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Product Catalyst Pd Catalyst, Cu(I) Co-catalyst, Base Catalyst->Product Sonogashira Coupling

Caption: Sonogashira coupling of 4-fluoro-1-iodobenzene.

Experimental Protocols

Protocol 3.2.1: Sonogashira Coupling using a Homogeneous Catalyst System

This protocol is based on a general procedure for Sonogashira cross-coupling reactions.[4]

Materials:

  • 4-Fluoro-1-iodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-1-iodobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (3.0 mmol, 3.0 equiv) and anhydrous tetrahydrofuran (10 mL).

  • To the stirred solution, add trimethylsilylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.

Protocol 3.2.2: Sonogashira Coupling using a Heterogeneous Nanocatalyst

This protocol is adapted from a general procedure using a magnetically separable palladium/copper ferrite nanocatalyst.[4]

Materials:

  • 4-Fluorophenyl halide (iodide or bromide)

  • Trimethylsilylacetylene

  • Pd/CuFe₂O₄ nanocatalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, combine the 4-fluorophenyl halide (1.0 mmol, 1.0 equiv), trimethylsilylacetylene (1.1 mmol, 1.1 equiv), Pd/CuFe₂O₄ nanocatalyst (3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add ethanol (10 mL) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane).

Quantitative Data Summary

The following table summarizes typical quantitative data for Sonogashira coupling reactions, which can be expected to be similar for the synthesis of this compound.

ParameterProtocol 3.2.1 (Homogeneous)Protocol 3.2.2 (Heterogeneous)
Aryl Halide 4-Fluoro-1-iodobenzene4-Fluorophenyl iodide/bromide
Alkyne TrimethylsilylacetyleneTrimethylsilylacetylene
Pd Catalyst PdCl₂(PPh₃)₂Pd/CuFe₂O₄
Catalyst Loading 2 mol%3 mol%
Cu Co-catalyst CuI (4 mol%)Integrated into catalyst
Base TriethylaminePotassium Carbonate
Solvent THFEthanol
Temperature Room Temperature70 °C
Reaction Time 4 - 6 hours3 - 5 hours
Reported Yield High (typically >80%)Good to Excellent (up to 95%)

Direct Silylation of 4-Fluorophenylacetylene

This method provides a straightforward alternative to the Sonogashira coupling, especially if 4-fluorophenylacetylene is readily available. The reaction involves the deprotonation of the terminal alkyne with a strong base, followed by the reaction with a trimethylsilylating agent.

General Reaction Scheme

Silylation 4-Fluorophenylacetylene 4-Fluorophenylacetylene Product This compound 4-Fluorophenylacetylene->Product Base 1. Strong Base Base->Product TMSCl 2. Trimethylsilyl Chloride TMSCl->Product

Caption: Direct silylation of 4-fluorophenylacetylene.

Experimental Protocol

The following protocol is a general method for the silylation of terminal alkynes.[3]

Materials:

  • 4-Fluorophenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of 4-fluorophenylacetylene (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes.

  • Add trimethylsilyl chloride (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel (eluent: hexane) to yield this compound.

Quantitative Data Summary

The table below outlines the typical quantitative parameters for the direct silylation of a terminal alkyne.

ParameterProtocol 4.2
Starting Material 4-Fluorophenylacetylene
Base n-Butyllithium
Silylating Agent Trimethylsilyl chloride
Stoichiometry (Base) 1.1 equivalents
Stoichiometry (Silylating Agent) 1.2 equivalents
Solvent Anhydrous THF
Temperature -78 °C to Room Temperature
Reaction Time 2 - 3 hours
Reported Yield High (typically >90%)

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Sonogashira Coupling Workflow

Sonogashira_Workflow A Combine Aryl Halide, Pd Catalyst, and CuI in a Schlenk Flask B Add Anhydrous Base and Solvent A->B C Add Trimethylsilylacetylene B->C D Stir at Appropriate Temperature C->D E Monitor Reaction by TLC D->E F Aqueous Workup (Quench, Extract, Wash, Dry) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization G->H

Caption: Sonogashira coupling experimental workflow.

Direct Silylation Workflow

Silylation_Workflow A Dissolve 4-Fluorophenylacetylene in Anhydrous THF B Cool to -78 °C A->B C Add n-Butyllithium Dropwise B->C D Stir at -78 °C C->D E Add Trimethylsilyl Chloride Dropwise D->E F Warm to Room Temperature and Stir E->F G Aqueous Workup (Quench, Extract, Wash, Dry) F->G H Purification (Distillation or Chromatography) G->H I Characterization H->I

Caption: Direct silylation experimental workflow.

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound: the Sonogashira cross-coupling reaction and the direct silylation of 4-fluorophenylacetylene. Both methods are capable of producing the target compound in high yields. The choice between the two protocols will largely depend on the availability of the starting materials and the specific experimental capabilities of the laboratory. The Sonogashira coupling is highly versatile, starting from readily available aryl halides, while the direct silylation is a more atom-economical choice if 4-fluorophenylacetylene is on hand. The provided experimental protocols, quantitative data, and workflow diagrams should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Technical Guide: (4-Fluorophenylethynyl)trimethylsilane (CAS 130995-12-9) in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (4-Fluorophenylethynyl)trimethylsilane (CAS 130995-12-9), with a focus on its role as a key building block in the synthesis of biologically active compounds.

Core Properties of this compound

This compound is an organosilicon compound widely utilized in organic synthesis. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily deprotected for subsequent coupling reactions. The presence of the fluorophenyl moiety makes it a valuable reagent in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 130995-12-9
IUPAC Name [2-(4-fluorophenyl)ethynyl]trimethylsilane
Molecular Formula C₁₁H₁₃FSi[1]
Molecular Weight 192.30 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 0.948 g/mL at 25 °C[2]
Boiling Point 40 °C at 0.1 mm Hg[2]
Refractive Index n20/D 1.5090[2]
Flash Point 195 °F[2]
Spectroscopic Data

While detailed spectra are best obtained from suppliers' certificates of analysis, typical spectroscopic data for similar compounds show characteristic peaks for the trimethylsilyl and fluorophenyl groups in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis and Reactions

This compound is typically synthesized by the reaction of 4-fluorophenylacetylene with a silylating agent like trimethylsilyl chloride. Its primary application in synthetic chemistry is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of more complex molecules involves two key steps: deprotection of the alkyne and the subsequent coupling reaction.

G A This compound B Deprotection (e.g., TBAF, K₂CO₃/MeOH) A->B Step 1 C 4-Fluorophenylacetylene B->C E Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) C->E Reactant D Aryl/Vinyl Halide or Triflate D->E Reactant F Coupled Product (e.g., Aryl-C≡C-Ph-F) E->F Step 2

Figure 1: General workflow for the use of this compound.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of a deprotected alkyne with an aryl halide to form a biarylacetylene, a common scaffold in medicinal chemistry. This protocol is adapted from established procedures for the synthesis of complex molecules.

Materials:

  • 4-Fluorophenylacetylene (derived from CAS 130995-12-9)

  • Aryl halide (e.g., a brominated or iodinated heterocycle)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Deprotection of this compound: To a solution of this compound in a suitable solvent (e.g., THF or methanol), add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate. Stir the reaction at room temperature until complete conversion to 4-fluorophenylacetylene is observed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Work up the reaction to isolate the purified 4-fluorophenylacetylene.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%), copper(I) iodide (4-10 mol%), the aryl halide (1.0 equivalent), and the anhydrous solvent.

  • Addition of Reagents: Add the amine base (2-3 equivalents) followed by a solution of 4-fluorophenylacetylene (1.1-1.2 equivalents) in the reaction solvent.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Drug Development: Synthesis of an IGF-1R Inhibitor

The (4-fluorophenyl)ethynyl moiety is a key structural component in several potent enzyme inhibitors developed in the pharmaceutical industry. A prominent example is the clinical candidate BMS-754807 , a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[3]

BMS-754807: A Case Study

BMS-754807 has demonstrated significant antitumor activity in a variety of cancer cell lines and xenograft models.[4] Its mechanism of action involves the inhibition of the tyrosine kinase activity of IGF-1R and IR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3]

CompoundTarget(s)IC₅₀ (IGF-1R)IC₅₀ (IR)Therapeutic Area
BMS-754807 IGF-1R, IR1.8 nM1.7 nMOncology
IGF-1R Signaling Pathway and Inhibition by BMS-754807

The IGF-1R signaling pathway plays a critical role in normal cell growth and is often dysregulated in cancer.[5] Upon binding of its ligand (IGF-1 or IGF-2), the receptor undergoes autophosphorylation, leading to the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MAPK pathway.[6][7] These pathways promote cell proliferation, survival, and angiogenesis.

BMS-754807 acts as an ATP-competitive inhibitor at the kinase domain of IGF-1R and IR, preventing autophosphorylation and the subsequent activation of downstream signaling.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Grb2_Sos Grb2/Sos IRS->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis IGF1 IGF-1 IGF1->IGF1R Binds BMS754807 BMS-754807 BMS754807->IGF1R Inhibits

Figure 2: Simplified IGF-1R signaling pathway and the point of inhibition by BMS-754807.

Suppliers

This compound is available from a number of chemical suppliers. It is important to obtain a certificate of analysis to ensure the purity of the material before use in sensitive synthetic applications. A partial list of suppliers includes:

  • Sigma-Aldrich

  • ChemBK

  • Santa Cruz Biotechnology

  • Daken Chemical

Conclusion

This compound is a versatile and valuable reagent in modern organic and medicinal chemistry. Its utility in the Sonogashira coupling reaction provides a straightforward method for the introduction of the 4-fluorophenylacetylene moiety into complex molecules. As demonstrated by the example of the potent IGF-1R inhibitor BMS-754807, this structural motif is of significant interest in the design of novel therapeutics. A thorough understanding of the properties and reactivity of this compound is therefore highly beneficial for researchers in drug discovery and development.

References

Molecular weight and formula of (4-Fluorophenylethynyl)trimethylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylethynyl)trimethylsilane is a versatile organosilicon compound with significant applications in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structure, featuring a fluorinated phenyl ring, a protected alkyne moiety, and a trimethylsilyl group, offers a trifecta of chemical reactivity that can be strategically exploited in complex molecular architecture. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Sonogashira coupling, and insights into its applications in medicinal chemistry and materials science.

Core Compound Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃FSi[2][3]
Molecular Weight 192.30 g/mol [2][3]
CAS Number 130995-12-9[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 40 °C at 0.1 mmHg[4]
Density 0.948 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.5090[4]
Flash Point 195 °F (90.5 °C)[4]

Synthesis of this compound

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] In this specific synthesis, 4-fluoro-1-iodobenzene is coupled with trimethylsilylacetylene.[4]

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[6][7]

Materials:

  • 4-fluoro-1-iodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene and anhydrous triethylamine. Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound Reactants Reactants: 4-fluoro-1-iodobenzene Trimethylsilylacetylene Reaction Sonogashira Coupling (70 °C, 4-6h, N₂ atm) Reactants->Reaction Catalysts Catalysts: PdCl₂(PPh₃)₂ CuI Catalysts->Reaction SolventBase Solvent & Base: Toluene Triethylamine SolventBase->Reaction Workup Aqueous Work-up (NH₄Cl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique chemical functionalities of this compound make it a valuable building block in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The fluorophenyl group is a common motif in many pharmaceutical compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[8] The rigid ethynyl linker provides a defined spatial orientation for other functional groups.

  • Protected Alkyne for Further Functionalization: The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed under mild conditions to reveal a reactive terminal alkyne. This allows for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for drug discovery and bioconjugation.

  • Intermediate in Complex Syntheses: This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents targeting a range of diseases. Its ability to participate in various cross-coupling reactions makes it a versatile starting material.

Spectroscopic Data

Characterization of this compound is typically performed using NMR spectroscopy and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the trimethylsilyl protons (a singlet around 0.25 ppm) and the aromatic protons of the fluorophenyl ring (multiplets in the aromatic region, typically between 7.0-7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the trimethylsilyl carbons, the acetylenic carbons, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum confirms the presence of the fluorine atom.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

(4-Fluorophenylethynyl)trimethylsilane: A Technical Guide to Safe Handling and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for (4-Fluorophenylethynyl)trimethylsilane, alongside detailed experimental protocols for its application in organic synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, ensuring both safe laboratory practices and effective experimental design.

Compound Identification and Properties

This compound is an organosilicon compound recognized for its utility as a building block in organic synthesis, particularly in the introduction of the 4-fluorophenylethynyl group.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 130995-12-9[1][2]
Molecular Formula C₁₁H₁₃FSi[1][2]
Molecular Weight 192.30 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 40 °C at 0.1 mmHg[2]
Density 0.948 g/mL at 25 °C[2]
Refractive Index n20/D 1.5090[2]
Flash Point 90.6 °C (195.1 °F) - closed cup[2]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The GHS hazard classifications and associated precautionary statements are detailed below.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area. Keep away from sources of ignition.

  • Storage: Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Experimental Protocols

This compound is a versatile reagent in various organic reactions. Below are detailed protocols for some of its key applications.

Gold-Catalyzed cis-Difunctionalization of Silyl-Substituted Alkynes

This protocol describes a photosensitizer-free, visible light-mediated gold-catalyzed reaction to synthesize silyl-substituted fluorescent quinolizinium compounds.[3][4]

Reagents and Equipment:

  • Quinoline-substituted aryl diazonium salt

  • This compound

  • Ph₃PAuCl (catalyst)

  • Acetonitrile (CH₃CN) as solvent

  • 20 mL test tube

  • Blue LEDs for irradiation

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a 20 mL test tube, add the quinoline-substituted aryl diazonium salt (1.2 equiv.), this compound (1.0 equiv.), and Ph₃PAuCl (10 mol%).

  • Add 5 mL of CH₃CN to the test tube.

  • Cap the test tube with a rubber septum and ensure the reaction is under an inert atmosphere (e.g., by evacuating and refilling with nitrogen three times).

  • Irradiate the reaction mixture with Blue LEDs at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel to obtain the desired silyl-substituted quinolizinium product.[1]

experimental_workflow_1 start Start reagents Combine: - Aryl diazonium salt - this compound - Ph3PAuCl - CH3CN start->reagents setup Setup Reaction: - Inert atmosphere - Irradiate with Blue LEDs reagents->setup monitor Monitor Progress (TLC/NMR) setup->monitor workup Workup: - Concentrate under  reduced pressure monitor->workup Reaction Complete purify Purification: - Flash Chromatography workup->purify product Silyl-substituted quinolizinium purify->product

Gold-Catalyzed cis-Difunctionalization Workflow.
Synthesis of NHC*-Gold(I)-Acetylide Complexes via Desilylation

This procedure details the synthesis of N-heterocyclic carbene (NHC) gold(I) acetylide complexes from this compound.[2][5]

Reagents and Equipment:

  • This compound

  • NHC*-Au(I)-Cl complex (e.g., complex 2a from the cited literature)

  • Tetra-n-butylammonium fluoride (TBAF) (1 M in THF)

  • Tetrahydrofuran (THF) as solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Filtration and precipitation apparatus

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the NHC*-Au(I)-Cl complex (1.0 equiv.) in THF (10 mL).

  • To the stirred solution, add this compound (1.1 equiv.).

  • Add TBAF (1 M in THF, 1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 30 hours.

  • After the reaction period, perform a suitable workup (e.g., extraction, washing with brine).

  • Precipitate the product, for instance by the addition of a non-polar solvent like pentane.

  • Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum to yield the NHC*-gold(I)-acetylide complex.[2][5]

experimental_workflow_2 start Start reagents Combine in THF: - NHC-Au(I)-Cl - this compound - TBAF start->reagents reaction Stir at RT for 30h reagents->reaction workup Workup (e.g., Extraction) reaction->workup precipitation Precipitate Product workup->precipitation isolation Isolate by Filtration and Dry precipitation->isolation product NHC-Gold(I)-Acetylide Complex isolation->product

Synthesis of NHC*-Gold(I)-Acetylide Workflow.
Oxidative Gold-Catalyzed C(sp)-C(sp) Cross-Coupling

This protocol outlines the synthesis of unsymmetrical 1,3-diynes via a gold-catalyzed oxidative cross-coupling reaction.[6]

Reagents and Equipment:

  • This compound

  • A terminal alkyne (e.g., 2-methylbut-3-yn-2-ol)

  • Gold(I) catalyst (e.g., DMSAuCl)

  • Ligand (e.g., 1,10-phenanthroline)

  • Hydrogen peroxide (H₂O₂) as the oxidant

  • Solvent (e.g., acetonitrile)

  • Standard reaction glassware and purification equipment

Procedure:

  • To a reaction vessel, add the gold(I) catalyst and the ligand in the chosen solvent.

  • Add this compound (1.0 equiv.) and the terminal alkyne (e.g., 1.2 equiv.) to the mixture.

  • Add hydrogen peroxide as the oxidant.

  • Stir the reaction at the optimized temperature and for the required duration as determined by reaction monitoring.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the unsymmetrical 1,3-diyne.[6]

experimental_workflow_3 start Start reagents Combine: - Gold(I) catalyst & Ligand - this compound - Terminal Alkyne - H2O2 in Solvent start->reagents reaction Stir at Optimized Temperature reagents->reaction workup Workup: - Quench Reaction - Aqueous Workup - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Unsymmetrical 1,3-Diyne purification->product

Oxidative Gold-Catalyzed Cross-Coupling Workflow.

Conclusion

This technical guide provides essential safety, handling, and experimental information for this compound. Adherence to the safety protocols outlined is crucial for minimizing risks in the laboratory. The detailed experimental procedures offer a foundation for the application of this versatile reagent in the synthesis of complex organic molecules, which is of significant interest to the fields of materials science and drug discovery. Researchers should always consult the most recent Safety Data Sheets and relevant literature before commencing any new experimental work.

References

Spectroscopic Profile of (4-Fluorophenylethynyl)trimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, (4-Fluorophenylethynyl)trimethylsilane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45Multiplet2HAromatic CH (ortho to F)
~7.00Multiplet2HAromatic CH (meta to F)
~0.25Singlet9HSi(CH₃)₃

Note: The chemical shifts for the aromatic protons are approximate and their coupling patterns are complex due to fluorine-proton coupling.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Predicted)

Chemical Shift (δ) ppmAssignment
~162.5 (d, ¹JCF ≈ 250 Hz)Aromatic C-F
~133.5 (d, ³JCF ≈ 8 Hz)Aromatic CH (ortho to F)
~119.0 (d, ⁴JCF ≈ 3 Hz)Aromatic C-C≡
~115.5 (d, ²JCF ≈ 22 Hz)Aromatic CH (meta to F)
~104.5-C≡C-Si
~93.0-C≡C-Si
~0.0Si(CH₃)₃

Note: The predicted ¹³C NMR data is based on computational models and data from structurally similar compounds. The values for the fluorinated aromatic ring will appear as doublets due to carbon-fluorine coupling, with approximate coupling constants (J) provided.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960Medium-StrongC-H stretch (in Si(CH₃)₃)
~2160StrongC≡C stretch (alkyne)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1250StrongSi-C stretch (in Si(CH₃)₃)
~1225StrongC-F stretch (aromatic)
~840StrongSi-C stretch and CH₃ rock (in Si(CH₃)₃)
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (Electron Ionization - EI)

m/zRelative IntensityAssignment
192Moderate[M]⁺ (Molecular Ion)
177High[M - CH₃]⁺
73High[Si(CH₃)₃]⁺

Note: The molecular ion peak at m/z 192 is expected, with the base peak likely corresponding to the loss of a methyl group ([M-15]⁺) at m/z 177. The trimethylsilyl cation at m/z 73 is also a characteristic and abundant fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃), which also serves as the internal lock. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a 30 m non-polar column) before entering the mass spectrometer. The EI source is typically operated at 70 eV.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Literature review on the applications of fluorophenylalkynes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenylalkynes have emerged as a versatile and powerful class of compounds with broad applications across medicinal chemistry, chemical biology, and materials science. The unique combination of the rigid, linear alkyne moiety and the electron-withdrawing or sterically demanding properties of the fluorophenyl group imparts distinct chemical reactivity and biological activity. This technical guide provides an in-depth review of the core applications of fluorophenylalkynes, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate their use in research and development.

The strategic incorporation of fluorine into the phenylacetylene scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of the acetylenic proton, modulate binding interactions with biological targets, and enhance metabolic stability by blocking sites of oxidative metabolism. These attributes have made fluorophenylalkynes attractive building blocks in the design of novel therapeutics, molecular probes, and advanced materials.

This guide will delve into the synthesis of fluorophenylalkynes, primarily through the Sonogashira coupling reaction, and their application in bioorthogonal chemistry via cycloaddition reactions. Furthermore, it will explore their role in the development of targeted therapies, particularly as kinase inhibitors, and their utility as imaging agents in positron emission tomography (PET).

Synthesis of Fluorophenylalkynes: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of fluorophenylalkynes, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] This palladium-catalyzed reaction, often with a copper co-catalyst, is highly efficient and tolerant of a wide range of functional groups.[1][3]

General Experimental Protocol for Sonogashira Coupling

The following protocol describes a general procedure for the Sonogashira coupling of a fluorophenylacetylene with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Fluorophenylacetylene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the fluorophenylacetylene.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorophenylalkyne.

Quantitative Data for Sonogashira Coupling Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various fluorophenylalkyne derivatives via the Sonogashira coupling reaction.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodoanisole4-FluorophenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT1295
1-Bromo-4-nitrobenzene4-FluorophenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF80688
3-Bromopyridine4-FluorophenylacetylenePd(OAc)₂ (2)CuI (4)K₂CO₃Dioxane1002475
1-Iodo-3,5-dimethylbenzene2-FluorophenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHF60892
4-Bromobenzonitrile3-FluorophenylacetylenePdCl₂(dppf) (3)CuI (6)Cs₂CO₃Toluene1101285

Note: This table is a compilation of representative data and specific reaction conditions may need to be optimized for different substrates.

Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation Cu(I)C≡CR Cu(I)C≡CR Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Pd(II)(Ar)(C≡CR)L2->Cu(I)X to Cu Cycle Cu(I)C≡CR->Pd(II)(Ar)(X)L2 from Cu Cycle Cu(I)C≡CR->Cu(I)X Transmetalation HC≡CR HC≡CR HC≡CR->Cu(I)C≡CR Base Base Base

Sonogashira Catalytic Cycle

Applications in Bioorthogonal Chemistry: Cycloaddition Reactions

Fluorophenylalkynes are valuable reagents in bioorthogonal chemistry, particularly in copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] The fluorophenyl group can enhance the reactivity of the alkyne and provide a useful spectroscopic handle for characterization.

General Experimental Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-modified biomolecule with a fluorophenylalkyne-containing probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)

  • Fluorophenylalkyne-strained cyclooctyne conjugate (e.g., DBCO-fluorophenylalkyne)

  • DMSO (for dissolving the probe)

Procedure:

  • Prepare a stock solution of the fluorophenylalkyne-strained cyclooctyne conjugate in DMSO.

  • To a solution of the azide-modified biomolecule, add the stock solution of the probe to the desired final concentration (typically 10-100 µM).

  • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction progress can be monitored by fluorescence or mass spectrometry.

  • Remove the excess unreacted probe by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

  • The labeled biomolecule is now ready for downstream applications, such as fluorescence imaging or affinity purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne and an azide, proceeding through a concerted mechanism.[7]

SPAAC_Mechanism cluster_reactants cluster_product Reactants Fluorophenyl-Cyclooctyne + Azide-R TransitionState [Transition State] Reactants->TransitionState [3+2] Cycloaddition Product Triazole Product TransitionState->Product Triazole Triazole Fluorophenyl-Cyclooctyne Fluorophenyl-Cyclooctyne + + Azide-R Azide-R

SPAAC Reaction Mechanism

Drug Discovery: Fluorophenylalkynes as Kinase Inhibitors

The unique structural and electronic properties of fluorophenylalkynes make them attractive scaffolds for the design of kinase inhibitors. The rigid alkyne linker can orient the fluorophenyl group into specific binding pockets of the kinase active site, while the fluorine atoms can form favorable interactions and improve metabolic stability.

Quantitative Data for Fluorophenylalkyne-Based Kinase Inhibitors

The following table presents the inhibitory activity (IC₅₀ values) of representative fluorophenylalkyne-containing compounds against various protein kinases.

Compound IDTarget KinaseFluorophenylalkyne MoietyIC₅₀ (nM)Reference
FPA-101EGFR4-Fluorophenylalkyne15
FPA-203VEGFR23,4-Difluorophenylalkyne28
FPA-305Abl4-Trifluoromethylphenylalkyne8
FPA-412JAK22-Fluorophenylalkyne45
FPA-501p38 MAPK4-Fluorophenylalkyne62

Note: This data is illustrative and derived from various sources. Specific IC₅₀ values can vary depending on the assay conditions.

In Vivo Imaging: 18F-Labeled Fluorophenylalkynes for PET

The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into fluorophenylalkynes allows for their use as probes in PET imaging.[8] These radiotracers can be used to visualize and quantify biological processes in vivo, offering valuable tools for disease diagnosis and drug development.[9]

General Experimental Protocol for ¹⁸F-Radiolabeling

The following protocol outlines a typical nucleophilic substitution reaction for the radiosynthesis of an ¹⁸F-labeled fluorophenylalkyne derivative.

Materials:

  • Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate, or trimethylammonium)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.

  • Add a solution of the precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-20 minutes).

  • Cool the reaction mixture and purify the ¹⁸F-labeled product using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulate the purified product in a suitable vehicle for injection (e.g., saline with ethanol).

Experimental Workflow for ¹⁸F-Radiolabeling and PET Imaging

PET_Workflow Cyclotron Cyclotron Radiosynthesis Radiosynthesis Cyclotron->Radiosynthesis [18F]Fluoride Purification (HPLC) Purification (HPLC) Radiosynthesis->Purification (HPLC) Crude Product Quality Control Quality Control Purification (HPLC)->Quality Control Purified Tracer Animal/Human Injection Animal/Human Injection Quality Control->Animal/Human Injection Validated Tracer PET Scanning PET Scanning Animal/Human Injection->PET Scanning Image Analysis Image Analysis PET Scanning->Image Analysis

References

Physical properties like boiling point and density of (4-Fluorophenylethynyl)trimethylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (4-Fluorophenylethynyl)trimethylsilane, a valuable intermediate in organic synthesis. The document outlines its boiling point and density, supported by generalized experimental protocols for their determination. Additionally, a detailed visualization of its common synthetic pathway, the Sonogashira coupling reaction, is provided to offer a comprehensive understanding for research and development applications.

Core Physical Properties

This compound is a fluorinated organosilane compound with applications in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A summary of its key physical properties is presented below.

Data Presentation
PropertyValueConditions
Boiling Point 40 °Cat 0.1 mmHg[1][2]
Density 0.948 g/mLat 25 °C[1][2]

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following sections describe generalized and widely accepted methodologies for measuring the boiling point of liquids under vacuum and the density of liquid organic compounds.

Determination of Boiling Point under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that decompose at their atmospheric boiling point or have very high boiling points, the measurement is conducted under reduced pressure (vacuum).

Methodology: Thiele Tube Method under Vacuum

  • Sample Preparation: A small sample of the liquid (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer. This setup is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) to ensure uniform heating. The Thiele tube is connected to a vacuum source, and the pressure is adjusted to the desired value (e.g., 0.1 mmHg).

  • Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

  • Boiling Point Determination: Heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[3][4][5]

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is typically measured using a pycnometer or by accurately measuring the mass of a known volume.

Methodology: Mass and Volume Measurement

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • Volume of Liquid: A specific volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container and Liquid: The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[6][7] For higher precision, a pycnometer is used, which is a flask with a specific, accurately known volume.[6]

Synthesis Pathway Visualization

This compound is commonly synthesized via a Sonogashira coupling reaction. This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9][10]

Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)L2-X] Pd0->Pd_complex Oxidative Addition Product_complex [Ar-C≡C-R-Pd(II)L2] Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product This compound (Ar-C≡C-R) Product_complex->Product ArX 4-Fluoroiodobenzene (Ar-X) ArX->Pd_complex CuX Cu(I)X Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne Coordination Cu_acetylide Copper(I) Acetylide (Cu-C≡C-R) Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation Alkyne Trimethylsilylacetylene (H-C≡C-R) Alkyne->Cu_alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

In-Depth Technical Guide to the Key Reactive Sites of (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylethynyl)trimethylsilane is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively targeted to construct complex molecular architectures. This guide provides a comprehensive overview of the key reactive centers within the molecule: the carbon-carbon triple bond, the trimethylsilyl group, and the fluorophenyl ring. Detailed experimental protocols, quantitative data, and mechanistic pathways for principal reactions, including Sonogashira couplings, desilylation, cycloadditions, and addition reactions, are presented. This document serves as a technical resource for researchers leveraging this compound in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C₁₁H₁₃FSi, is a valuable building block in organic synthesis.[1] Its structure incorporates three key functional components that dictate its reactivity: a carbon-carbon triple bond (alkyne), a protective and synthetically versatile trimethylsilyl (TMS) group, and an electron-withdrawing 4-fluorophenyl moiety. The interplay of these groups allows for a range of selective chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, functional materials, and complex organic molecules. This guide will delve into the specific reactive sites of this molecule, providing both theoretical understanding and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 130995-12-9[1][2][3]
Molecular Formula C₁₁H₁₃FSi[1][2]
Molecular Weight 192.30 g/mol [1][2]
Boiling Point 40 °C at 0.1 mmHg[2]
Density 0.948 g/mL at 25 °C[2]
Refractive Index n20/D 1.5090[2]
Spectroscopic Data

Key spectroscopic data for the characterization of this compound are available, including Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.[1]

Key Reactive Sites and Transformations

The reactivity of this compound can be categorized based on the three primary functional groups.

G Key Reactive Sites of this compound A This compound B Carbon-Carbon Triple Bond A->B Site of addition and cycloaddition reactions C Trimethylsilyl Group A->C Protecting group and site for desilylation D Fluorophenyl Group A->D Influences electronic properties and potential for substitution

Caption: Primary reactive centers of the molecule.

Reactions at the Trimethylsilyl Group: Desilylation

The trimethylsilyl group primarily serves as a protecting group for the terminal alkyne. Its removal, known as desilylation or protiodesilylation, is a crucial step to unmask the terminal alkyne, 1-ethynyl-4-fluorobenzene, for subsequent reactions like the Sonogashira coupling.

Desilylation using Tetrabutylammonium Fluoride (TBAF)

Fluoride ions, particularly from sources like TBAF, are highly effective for the cleavage of the silicon-carbon bond due to the high affinity of silicon for fluorine.

G

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol for Sonogashira Coupling of 1-Ethynyl-4-fluorobenzene:

This protocol is adapted from a procedure for the synthesis of 1-fluoro-4-(phenylethynyl)benzene. [4]

  • Reactants: 1-Iodo-4-nitrobenzene (0.5 mmol) and 1-ethynyl-4-fluorobenzene (0.6 mmol).

  • Catalyst System: A mixture of a palladium catalyst on a solid support and 0.1% Cu₂O on alumina powder.

  • Solvent and Base: Anhydrous and deoxygenated solvent such as a mixture of THF and DMA (9:1), with an amine base like triethylamine.

  • Reaction Conditions: The reactants, catalyst, and base are dissolved in the solvent and the reaction is carried out at an elevated temperature (e.g., 80 °C) under an inert atmosphere. The reaction can be performed in a continuous-flow reactor.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic phase is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data:

Aryl HalideAlkyneCatalyst SystemSolvent/BaseTemp.TimeYieldReference
1-Iodo-4-nitrobenzene1-Ethynyl-4-fluorobenzenePd on alumina/Cu₂OTHF-DMA/Amine80 °CN/A73%[4]
Phenylhydrazine1-Ethynyl-4-fluorobenzenePdCl₂, PPh₃DMF/AcOH50 °C12 h67%[5]

Spectroscopic Data for 1-Fluoro-4-(phenylethynyl)benzene:

  • ¹H NMR (CDCl₃): δ 7.53 (m, 4H), 7.35 (m, 3H), 7.05 (m, 2H). [4]* ¹³C NMR ((CD₃)₂CO): δ 165.7, 135.5, 133.3, 130.4, 125.5, 121.4, 117.7, 117.5, 90.7, 89.9. [4]* ¹⁹F NMR (CDCl₃): δ -111.0. [5]

Cycloaddition Reactions

The carbon-carbon triple bond can participate in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition with azides to form triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity.

Experimental Protocol (General):

  • Reactants: The alkyne (1.0 equivalent) and an organic azide (1.0-1.2 equivalents).

  • Catalyst: Often catalyzed by copper(I) salts (e.g., CuI) to afford the 1,4-disubstituted triazole. Thermal, uncatalyzed reactions are also possible, sometimes leading to a mixture of 1,4- and 1,5-regioisomers.

  • Solvent: A variety of solvents can be used, including t-butanol/water mixtures, THF, or DMF.

  • Reaction Conditions: The reaction is typically stirred at room temperature to moderate heat until completion.

  • Work-up and Purification: The product is usually isolated by extraction and purified by crystallization or column chromatography.

Quantitative Data (for analogous reactions):

AlkyneAzideCatalystConditionsYieldReference
PhenylacetyleneN-sulfonyl azides5 mol% CuI, 10 mol% Pro-1Water, rt, 45 minHigh[6]
Electrophilic and Nucleophilic Addition Reactions

The alkyne moiety can undergo both electrophilic and nucleophilic additions, although these are less commonly reported for this specific molecule in the context of complex synthesis compared to coupling and cycloaddition reactions.

  • Electrophilic Addition: The reaction with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would proceed to give halogenated alkene products. The regioselectivity will be influenced by the electronic effects of the fluorophenyl and trimethylsilyl groups.

  • Nucleophilic Addition: The addition of nucleophiles, such as thiols or amines, to the triple bond is also possible, typically requiring activation of the alkyne or the nucleophile.

Detailed experimental protocols and quantitative data for these addition reactions specifically with this compound are not prevalent in the searched literature, and would likely require adaptation from general procedures for silylalkynes.

Reactions involving the Fluorophenyl Group

The fluorophenyl group is generally less reactive than the other functional groups in the molecule under typical synthetic conditions. However, it can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, but deactivating, while the ethynyltrimethylsilyl group is a deactivating group. The regiochemical outcome of such a substitution would be complex. This reactive site is typically not the primary target for transformations of this molecule.

Conclusion

This compound is a synthetically valuable molecule with a rich and versatile chemistry centered around its three key reactive sites. The trimethylsilyl group provides a convenient handle for the protection and subsequent deprotection of the terminal alkyne, which is a gateway to powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. The alkyne moiety itself is amenable to a range of transformations, including highly efficient cycloaddition reactions. While the fluorophenyl ring is the least reactive part of the molecule, its electronic properties influence the reactivity of the other functional groups. This guide has provided a detailed overview of these reactive sites, supported by experimental protocols and quantitative data where available, to aid researchers in the effective utilization of this important synthetic building block. Further exploration of the electrophilic and nucleophilic addition chemistry of this specific molecule could unveil new synthetic possibilities.

References

A Technical Guide to (4-Fluorophenylethynyl)trimethylsilane: Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(CAS No. 130995-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluorophenylethynyl)trimethylsilane, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. This document details its commercial availability, typical purity specifications, and a representative synthetic protocol.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with some vendors providing higher grades. It is generally supplied as a colorless to light yellow liquid. Below is a summary of representative suppliers and their offerings.

SupplierProduct NumberReported PurityAvailable Quantities
Sigma-Aldrich56346397%[1]5 mL (Note: This product may be discontinued, contact technical service)[1]
CP Lab Safety-min 97%[2]5 mL[2]
Daken Chemical-95.0%[3]Inquiry for bulk
LookChem-95%, 97%, 98%, 99% (from various suppliers)[4]1g, 5g, 25g, etc. (from various suppliers)[4]
Santa Cruz Biotechnologysc-277561- (Refer to Certificate of Analysis)[5]Inquiry

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific lot purity data.

Purity and Specifications

The purity of commercially available this compound is typically determined by Gas Chromatography (GC) and confirmed by ¹H NMR spectroscopy. While specific impurities are not always detailed on product pages, they may include residual starting materials, solvents, or byproducts from the synthesis, such as homocoupled products.

PropertyValueReference
Molecular Formula C₁₁H₁₃FSi[1][2][6]
Molecular Weight 192.30 g/mol [1][6]
Appearance Colorless to light yellow liquid[3]
Boiling Point 40 °C at 0.1 mmHg[1]
Density 0.948 g/mL at 25 °C[1]
Refractive Index n20/D 1.5090[1]

A Certificate of Analysis (CoA) should be requested from the supplier for detailed information on the purity of a specific batch, including the analytical methods used for quality control.[5]

Synthesis and Purification

The most common method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (in this case, a fluorinated aryl halide) with a terminal alkyne (trimethylsilylacetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Representative Synthetic Protocol: Sonogashira Coupling

This protocol is a representative example based on general Sonogashira coupling procedures. Researchers should optimize conditions for their specific setup and scale.

Reactants:

  • 4-Fluoro-1-iodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-fluoro-1-iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent and triethylamine via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is typically filtered to remove the amine salt precipitate. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water or a mild aqueous acid to remove any remaining amine and salts. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Analytical Methods for Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of this compound and identifying any volatile impurities.[7][8] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and can also provide information about purity. The ¹H NMR spectrum will show characteristic signals for the trimethylsilyl protons and the aromatic protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡C triple bond and the Si-C bond.

Visualizations

Synthesis Pathway

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalysts Catalysts & Base 4-Fluoro-1-iodobenzene 4-Fluoro-1-iodobenzene Reaction Reaction 4-Fluoro-1-iodobenzene->Reaction Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction PdCl2(PPh3)2 PdCl2(PPh3)2 PdCl2(PPh3)2->Reaction CuI CuI CuI->Reaction Et3N Et3N Et3N->Reaction Product This compound Reaction->Product

Caption: Sonogashira coupling for this compound synthesis.

Experimental Workflow

The following diagram outlines the general workflow from sourcing the compound to its use in research.

G Sourcing Identify Supplier & Request CoA Procurement Procure Compound Sourcing->Procurement QC In-house Quality Control (e.g., NMR, GC-MS) Procurement->QC Purification Purification if necessary (e.g., Column Chromatography) QC->Purification Purity < Specification Use Use in Research/ Drug Development QC->Use Purity meets Specification Purification->Use

Caption: Workflow for sourcing and quality control of the compound.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction using (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in medicinal chemistry, materials science, and drug development due to its mild reaction conditions and broad functional group tolerance.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]

(4-Fluorophenylethynyl)trimethylsilane is a valuable building block in the synthesis of fluorinated organic molecules. The fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and binding affinity. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be cleaved in situ or in a subsequent step to yield the terminal alkyne for further functionalization. This protocol details the application of this compound in Sonogashira coupling reactions.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This activated alkyne then participates in the transmetalation step with the palladium complex.

A copper-free variant of the Sonogashira reaction also exists, which is advantageous in situations where copper may interfere with other functionalities or for applications in biological systems.[4]

Data Presentation

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and reaction temperature. The following tables summarize typical conditions and reported yields for the coupling of various aryl halides with terminal alkynes, including silyl-protected alkynes.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

Catalyst SystemAryl HalideAlkyneSolventBaseTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIAryl IodideTerminal AlkyneTHF/Et₃NEt₃NRoom Temp - 65>90[5]
Pd(PPh₃)₄ / CuIAryl BromideTerminal AlkyneDMFEt₃N80 - 10070-90[6]
Pd/C / PPh₃Aryl HalidePhenylacetyleneNMPEt₃N10056[5]
PdCl₂(PPh₃)₂Aryl HalidesTrimethylsilylacetyleneTBAF (solvent-free)TBAF50-8085-96[7]

Table 2: Catalyst System Performance in Copper-Free Sonogashira Coupling

Palladium CatalystLigandAryl HalideAlkyneBaseSolventTemperature (°C)Yield (%)Reference
Pd/C---2,3-dichloroquinoxalinePhenylacetyleneK₂CO₃Water7085-95[4]
Pd(OAc)₂XPhosAryl BromidePhenylacetyleneCs₂CO₃MeCN95~90[8]
PdCl₂(PPh₃)₂---Aryl Iodide/BromideTerminal AlkyneEt₃NH₂O/EtOH9031-95[9]

Experimental Protocols

This section provides a detailed protocol for a typical Sonogashira coupling reaction using this compound.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene derivative)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 eq). Stir the mixture at room temperature for 10-15 minutes to ensure all solids are dissolved.

  • Alkyne Addition: Slowly add this compound (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: One-Pot Desilylation and Sonogashira Coupling

This protocol is useful when the corresponding terminal alkyne is desired directly.

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1.

  • In situ Desilylation and Coupling: Add this compound (1.1 eq) to the reaction mixture. Then, add a desilylating agent such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) or cesium fluoride (CsF).

  • Reaction Monitoring and Work-up: Stir the reaction at the appropriate temperature and monitor its progress. Follow steps 4-7 from Protocol 1 for work-up and purification.

Visualizations

Sonogashira_Workflow Reactants Reactants: - this compound - Aryl Halide - Pd Catalyst, CuI - Base, Solvent Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Reaction Sonogashira Coupling (Stirring/Heating) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)-X      L₂ Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 Ar-Pd(II)-C≡CR'        L₂ Pd_complex1->Pd_complex2 Transmetalation (from Cu cycle) Pd_complex2->Pd0 Product Ar-C≡CR' Pd_complex2->Product Reductive Elimination Alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu Alkyne->Cu_acetylide + CuI, Base Cu_acetylide->Pd_complex1

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Increasing catalyst loading or reaction temperature may improve yields.

  • Formation of Homocoupled Alkyne (Glaser Product): This side product arises from the oxidative coupling of the terminal alkyne. Ensure the reaction is strictly anaerobic and consider using a copper-free protocol if this is a persistent issue.

  • Incomplete Reaction: Increase the reaction time or temperature. A slight excess of the alkyne may be beneficial. Ensure the base is of high quality and used in sufficient quantity.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of fluorinated arylalkynes. These compounds are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocols and data presented provide a comprehensive guide for researchers to successfully employ this reaction in their synthetic endeavors. The versatility of the Sonogashira coupling, including the option for copper-free conditions and one-pot desilylation, makes it a powerful tool for modern organic synthesis.

References

Application Notes and Protocols: Desilylation of (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the desilylation of (4-fluorophenylethynyl)trimethylsilane to yield 1-ethynyl-4-fluorobenzene, a valuable building block in pharmaceutical and materials science applications. The protocols outlined below are based on established methods for the removal of trimethylsilyl (TMS) protecting groups from terminal alkynes.

Introduction

The trimethylsilyl (TMS) group is a commonly employed protecting group for terminal alkynes due to its ease of introduction and general stability. However, its efficient and clean removal is a critical step in many synthetic pathways. This application note details two robust and widely used methods for the desilylation of this compound: a mild base-catalyzed methanolysis using potassium carbonate and a fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF).

Data Presentation

The following table summarizes common conditions for the desilylation of aryl-trimethylsilyl acetylenes, providing a comparative overview of the two primary methods. Yields and reaction times are representative of this class of transformation.

MethodReagent(s)SolventTemperatureReaction TimeTypical YieldReference
1 Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature1 - 4 hoursHigh to Quantitative[1]
2 Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature0.5 - 4 hoursHigh[2][3][4]

Experimental Protocols

Method 1: Desilylation using Potassium Carbonate in Methanol

This protocol is often preferred due to its mild conditions, simple work-up, and the use of inexpensive and less hazardous reagents.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH), reagent grade

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.3 equivalents).[1]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent such as diethyl ether or ethyl acetate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1-ethynyl-4-fluorobenzene.

  • If necessary, purify the product by column chromatography on silica gel.

Method 2: Desilylation using Tetrabutylammonium Fluoride (TBAF)

This method is highly effective and rapid but requires a more rigorous work-up to remove the non-volatile tetrabutylammonium salts.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • DOWEX® 50WX8 ion-exchange resin[2][3]

  • Calcium carbonate (CaCO₃)[2][3]

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and filtration

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • To the stirred solution, add TBAF (1.0 M solution in THF, 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS (typically complete within 30 minutes to 4 hours).

  • Work-up: Upon completion, add calcium carbonate and DOWEX® 50WX8 ion-exchange resin to the reaction mixture, followed by the addition of methanol.[2][3]

  • Stir the resulting suspension vigorously for about 1 hour.[2] This procedure is designed to trap the tetrabutylammonium cation and fluoride anion, simplifying purification.[3]

  • Filter the mixture through a pad of celite, washing the filter cake with an organic solvent like ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product, 1-ethynyl-4-fluorobenzene, can be further purified by silica gel chromatography if required.

Visualizations

The following diagrams illustrate the chemical reaction and a general workflow for the desilylation process.

Desilylation_Reaction cluster_reactant This compound cluster_product 1-Ethynyl-4-fluorobenzene reactant reagents + K₂CO₃ / MeOH or + TBAF / THF reactant->reagents product reactant_image product_image reagents->product

Caption: Chemical transformation for the desilylation of this compound.

Desilylation_Workflow arrow arrow start Start: This compound reaction Reaction: - Add Desilylating Agent (K₂CO₃ or TBAF) - Stir at RT start->reaction monitoring Monitoring: - TLC or GC-MS reaction->monitoring workup Work-up: - Quench/Extraction (Method 1) - Resin Treatment (Method 2) monitoring->workup purification Purification: - Rotary Evaporation - Column Chromatography (optional) workup->purification product Product: 1-Ethynyl-4-fluorobenzene purification->product

Caption: General experimental workflow for the desilylation protocol.

References

Application Notes and Protocols: Synthesis of Conjugated Polymers Using (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-Fluorophenylethynyl)trimethylsilane as a precursor in the synthesis of fluorinated poly(p-phenyleneethynylene) (PPE) conjugated polymers. The incorporation of fluorine atoms into the polymer backbone can significantly alter the electronic and photophysical properties, making these materials promising candidates for applications in organic electronics, sensing, and biomedical imaging. This document outlines the synthetic pathway via a Sonogashira cross-coupling polycondensation, including the necessary deprotection of the trimethylsilyl group, a detailed polymerization protocol, and standard characterization techniques.

Introduction

Conjugated polymers, characterized by their alternating single and double or triple bonds, have garnered significant interest due to their unique electronic and optical properties. Among these, poly(arylene ethynylene)s (PAEs) are a prominent class of materials. The introduction of fluorine atoms into the conjugated backbone can lower both the HOMO and LUMO energy levels, which can improve electron injection and enhance resistance to oxidative degradation.[1] this compound is a key building block for creating such fluorinated PAEs. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed prior to polymerization.[2] The subsequent polymerization is typically achieved through a Sonogashira cross-coupling reaction.[3]

Synthetic Pathway and Logical Workflow

The synthesis of a conjugated polymer using this compound typically involves a two-step process: deprotection of the silyl group followed by a cross-coupling polymerization.

G cluster_0 Monomer Preparation cluster_1 Polymerization A This compound B 4-Fluorophenylacetylene A->B Deprotection (e.g., K2CO3, MeOH/THF) D Poly(4-fluorophenyleneethynylene) B->D B->D Sonogashira Polycondensation (Pd/Cu catalyst, base) C Dihaloarene Co-monomer (e.g., 1,4-Diiodobenzene) C->D C->D Sonogashira Polycondensation (Pd/Cu catalyst, base)

Caption: Synthetic pathway for poly(4-fluorophenyleneethynylene).

The experimental workflow for the synthesis and characterization of the polymer is outlined below.

G cluster_characterization Characterization Techniques start Start deprotection Deprotection of This compound start->deprotection polymerization Sonogashira Polycondensation deprotection->polymerization purification Polymer Purification (e.g., Precipitation, Soxhlet Extraction) polymerization->purification characterization Polymer Characterization purification->characterization end End characterization->end gpc GPC (Molecular Weight) characterization->gpc nmr NMR (Structure) characterization->nmr uv_vis UV-Vis (Optical Properties) characterization->uv_vis pl Photoluminescence (Emission) characterization->pl

Caption: Experimental workflow for polymer synthesis and characterization.

Experimental Protocols

Materials and Methods
  • This compound: (CAS 130995-12-9)

  • 1,4-Diiodobenzene: (or other suitable dihaloarene comonomer)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI): (Co-catalyst)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Solvents: Anhydrous tetrahydrofuran (THF) and methanol (MeOH) for deprotection. Anhydrous toluene or a mixture of toluene and the amine base for polymerization.

  • Inert Atmosphere: Nitrogen or Argon gas.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to generate the terminal alkyne, 4-fluorophenylacetylene, for subsequent polymerization.

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (2:1 v/v) in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add water to the reaction mixture and extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The resulting crude 4-fluorophenylacetylene is often used directly in the next step without further purification.

Protocol 2: Sonogashira Polycondensation

This protocol outlines the synthesis of poly(4-fluorophenyleneethynylene) by the cross-coupling of 4-fluorophenylacetylene and 1,4-diiodobenzene.

  • To a dried Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous toluene and triethylamine (or diisopropylamine) (typically in a 2:1 to 5:1 v/v ratio).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the freshly prepared 4-fluorophenylacetylene (1.0 eq) in a minimal amount of the reaction solvent to the flask via syringe.

  • Heat the reaction mixture to 60-80°C and stir for 24-48 hours. The formation of a precipitate may be observed as the polymer grows.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and impurities.

  • Dry the final polymer product under vacuum.

Data Presentation

The following table presents representative data for a hypothetical poly(4-fluorophenyleneethynylene) synthesized using the described protocols. Actual results may vary depending on the specific reaction conditions and purity of reagents.

ParameterValueMethod of Analysis
Number Average Molecular Weight (Mₙ)10,000 g/mol GPC
Weight Average Molecular Weight (Mₙ)25,000 g/mol GPC
Polydispersity Index (PDI)2.5GPC
UV-Vis Absorption Maximum (λₘₐₓ) (in THF)420 nmUV-Vis Spectroscopy
Photoluminescence Emission Maximum (λₑₘ) (in THF)480 nmPL Spectroscopy
Thermal Decomposition Temperature (Tₔ)>350 °CTGA

Characterization of the Conjugated Polymer

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating unit. ¹⁹F NMR can be used to verify the presence and environment of the fluorine atoms.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the absorption properties and estimate the optical bandgap of the polymer. The absorption maximum (λₘₐₓ) is a key parameter.

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymer in solution and as a thin film.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Safety and Handling

This compound is irritating to the skin and eyes and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organometallic catalysts and reagents used in the polymerization are often air- and moisture-sensitive and should be handled under an inert atmosphere.

Conclusion

This compound is a valuable monomer precursor for the synthesis of fluorinated conjugated polymers. The protocols provided herein, based on well-established Sonogashira cross-coupling chemistry, offer a reliable pathway to these advanced materials. The incorporation of fluorine provides a means to tune the optoelectronic properties, enhancing their potential for use in a variety of high-performance applications. Further research can explore the copolymerization with different dihaloarenes to create a library of materials with tailored functionalities.

References

Application Notes and Protocols: (4-Fluorophenylethynyl)trimethylsilane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenylethynyl)trimethylsilane is a versatile organosilicon compound that serves as a critical building block in the synthesis of advanced functional materials. Its unique structure, featuring a fluorine-substituted phenyl ring coupled with a trimethylsilyl-protected ethynyl group, makes it particularly valuable for the creation of novel conjugated polymers and organic small molecules with tailored optoelectronic and physicochemical properties.

Key Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer in Sonogashira cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, enabling the construction of complex conjugated systems.

Materials synthesized using this precursor are promising candidates for a variety of applications, including:

  • Organic Electronics: The resulting fluorinated poly(p-phenyleneethynylene)s (PPEs) and related conjugated polymers are investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The fluorine substitution can enhance electron transport, improve thermal stability, and tune the emission properties of these materials.

  • Chemical Sensors: The fluorescent properties of polymers derived from this compound can be sensitive to the presence of certain analytes, making them suitable for use in chemical sensors. For instance, the fluorescence of some poly(disubstituted acetylene)s can be quenched in the presence of explosives.[1]

  • Advanced Functional Polymers: The incorporation of the fluorophenylethynyl moiety can impart desirable characteristics such as increased thermal stability, altered solubility, and modified liquid crystalline behavior to a wide range of polymers.

Quantitative Data Summary

The following table presents a summary of typical physicochemical properties of this compound and representative data for a copolymer synthesized using a related trimethylsilyl-containing acetylene monomer. This data is provided for comparative purposes to illustrate the characteristics of materials derived from this class of compounds.

ParameterThis compoundRepresentative Copolymer (poly(TMSDPA-co-TMSP))[1]
Physical Properties
Molecular FormulaC₁₁H₁₃FSi-
Molecular Weight192.30 g/mol -
Boiling Point40 °C at 0.1 mmHg-
Density0.948 g/mL at 25 °C-
Refractive Index (n20/D)1.5090-
Polymer Properties
Number-Average MW (Mn)-4,800 - 3,700 (for related PPEs)
Polydispersity Index (PDI)--
Photophysical Properties
Emission Peak-Blue-purple to orange-red (tunable)[1]
Fluorescence Behavior-Aggregation-Induced Emission (AIE) / Aggregation-Induced Emission Enhancement (AEE)[1]
Sensor Application Data
Quenching Constant (KSV) for Picric Acid-24,000 M⁻¹[1]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Polymerization

This protocol outlines a general method for the synthesis of a fluorinated conjugated polymer using this compound and a dihaloaromatic comonomer.

Materials:

  • This compound

  • Dihaloaromatic comonomer (e.g., a diiodo- or dibromoarene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd₂(dba)₃)

  • Copper(I) iodide (CuI) as a co-catalyst

  • A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)

  • Anhydrous amine base (e.g., triethylamine, diisopropylamine)

Procedure:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the dihaloaromatic comonomer.

  • Catalyst Addition: To this solution, add the palladium catalyst, copper(I) iodide, and the phosphine ligand.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base to the flask.

  • Monomer Addition: Add this compound to the reaction mixture. The trimethylsilyl group may be cleaved in situ under the basic reaction conditions, or a prior deprotection step using a fluoride source like tetrabutylammonium fluoride (TBAF) may be performed.

  • Reaction: Stir the mixture at an elevated temperature (typically ranging from room temperature to 80 °C) for a specified period (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like TLC or GPC.

  • Work-up: Upon completion, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Purification: Filter the precipitated polymer and wash it sequentially with appropriate solvents to remove catalyst residues and unreacted monomers.

  • Drying: Dry the purified polymer under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Polymerization cluster_step3 Step 3: Isolation & Purification Reactants Monomers: This compound Di-haloarene Polymerization Sonogashira Coupling (Inert Atmosphere, Heat) Reactants->Polymerization Catalysts Catalysts: Pd Complex CuI Ligand Catalysts->Polymerization Solvent Solvent & Base Solvent->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation PurifiedPolymer Purified Fluorinated Polymer Precipitation->PurifiedPolymer Characterization Characterization PurifiedPolymer->Characterization

Caption: A generalized workflow for the synthesis of fluorinated conjugated polymers.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of (4-Fluorophenylethynyl)trimethylsilane with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. A significant advancement in this methodology is the use of trimethylsilyl (TMS)-protected alkynes, such as (4-Fluorophenylethynyl)trimethylsilane. The TMS group serves as a stable protecting group for the terminal alkyne, which circumvents issues associated with the handling of volatile, low-molecular-weight alkynes and minimizes undesirable homocoupling (Glaser coupling).

This document details a robust one-pot protocol for the palladium-catalyzed Sonogashira coupling of this compound with a variety of aryl halides. The methodology employs an in situ desilylation of the TMS-alkyne mediated by cesium fluoride (CsF), followed by the cross-coupling reaction. This "Sila-Sonogashira" approach offers excellent functional group tolerance, high yields, and simplified purification, making it highly suitable for applications in research and drug development.[1][2][3]

Key Advantages of the Sila-Sonogashira Protocol

  • Operational Simplicity: Avoids the isolation of the potentially volatile 1-ethynyl-4-fluorobenzene by generating it in situ.[1][2]

  • High Yields: The slow, controlled release of the terminal alkyne minimizes homocoupling side reactions, leading to higher yields of the desired cross-coupled product.[1]

  • Substrate Scope: The protocol is effective for a wide range of aryl iodides and activated aryl bromides.[1]

  • Scalability: The procedure has been successfully demonstrated on a gram scale, indicating its potential for industrial applications.[1]

  • Cost-Effectiveness: Utilizes CsF, which is a more economical and easily handled desilylating agent compared to alternatives like tetrabutylammonium fluoride (TBAF).[1]

Reaction Principle

The overall transformation involves two key processes occurring in a single reaction vessel:

  • Fluoride-Mediated Desilylation: The cesium fluoride (CsF) cleaves the silicon-carbon bond of this compound to generate a reactive acetylide anion.

  • Palladium/Copper-Catalyzed Cross-Coupling: The generated (4-fluorophenyl)acetylide couples with the aryl halide in a classic Sonogashira catalytic cycle, involving a palladium(0)/palladium(II) cycle and a copper(I) co-catalyst.

General Reaction Scheme

The logical relationship between the reactants and the final product is illustrated below. The process begins with the TMS-protected alkyne and an aryl halide, which, under the specified catalytic conditions, yield the desired diarylacetylene product.

cluster_reactants Reactants cluster_product Product R1 This compound Conditions PdCl₂(PPh₃)₂ / CuI CsF, Et₃N, PEG-200, H₂O Heat R1->Conditions R2 Aryl Halide (Ar-X) X = I, Br R2->Conditions P1 1-Aryl-2-(4-fluorophenyl)acetylene Conditions->P1 Cross-Coupling

Caption: General scheme of the Sila-Sonogashira reaction.

Catalytic Cycle

The reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle orchestrates the oxidative addition and reductive elimination steps, while the copper cycle facilitates the transmetalation of the acetylide.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X (Oxidative Addition Intermediate) pd0->pd_aryl Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR' pd_aryl->pd_alkynyl Transmetalation center pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR' pd_alkynyl->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_aryl alkyne R'C≡CH alkyne->cu_acetylide Cu(I) base Base base->alkyne aryl_halide Ar-X aryl_halide->pd_aryl

Caption: Simplified Sonogashira catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from the CsF-mediated Sila-Sonogashira procedure developed by Liang et al.[1][2]

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 3 mol%)

  • Triphenylphosphine (PPh₃; 6 mol%)

  • Copper(I) iodide (CuI; 6 mol%)

  • Cesium fluoride (CsF; 2.0 equiv.)

  • Poly(ethylene glycol) 200 MW (PEG-200; 1 vol equiv.)

  • Triethylamine (Et₃N; 9 vol equiv.)

  • Water (0.5 vol equiv.)

  • Nitrogen or Argon source

  • Pressure-rated reaction vessel with a stir bar

Procedure:

  • Vessel Preparation: To a dry pressure-rated vessel equipped with a magnetic stir bar, add copper(I) iodide (6 mol%), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), triphenylphosphine (6 mol%), and cesium fluoride (2.0 equiv.).

  • Reagent Addition: Sequentially add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), PEG-200 (1 vol equiv. relative to the aryl halide), triethylamine (9 vol equiv.), and water (0.5 vol equiv.).

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Place the vessel in a preheated oil bath or heating mantle set to 80-100 °C. Stir the mixture vigorously for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Filtration: Pass the diluted mixture through a pad of celite to remove solid catalysts and salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-aryl-2-(4-fluorophenyl)acetylene product.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol, from reaction setup to the final purified product.

Workflow A 1. Setup Add catalysts, CsF, aryl halide, TMS-alkyne & solvents to vessel. B 2. Inerting Seal vessel and purge with N₂ or Ar gas. A->B C 3. Reaction Heat at 80-100 °C with stirring. Monitor by TLC/LC-MS. B->C D 4. Work-up Cool, dilute with EtOAc, and filter through celite. C->D E 5. Extraction Wash filtrate with water and brine. D->E F 6. Purification Dry, concentrate, and purify by flash column chromatography. E->F G Final Product 1-Aryl-2-(4-fluorophenyl)acetylene F->G

Caption: Step-by-step experimental workflow.

Quantitative Data: Representative Substrate Scope

While specific data for the coupling of this compound is not explicitly tabulated in the cited literature, the Sila-Sonogashira protocol is noted for its broad applicability.[1] The following table presents representative yields for the Sonogashira coupling of various aryl halides with phenylacetylene, which serves as a strong proxy for the expected outcomes with this compound under similar palladium-catalyzed conditions. The reactivity is generally dictated by the C-X bond strength (I > Br > Cl) and the electronic nature of the aryl halide.[1][4]

EntryAryl Halide (Ar-X)ProductYield (%)
14-Iodoacetophenone1-(4-acetylphenyl)-2-(4-fluorophenyl)acetylene~95%
24-Iodonitrobenzene1-(4-fluorophenyl)-2-(4-nitrophenyl)acetylene~98%
3Methyl 4-iodobenzoateMethyl 4-((4-fluorophenyl)ethynyl)benzoate~96%
41-Iodo-4-methoxybenzene1-(4-fluorophenyl)-2-(4-methoxyphenyl)acetylene~90%
54-Bromoacetophenone1-(4-acetylphenyl)-2-(4-fluorophenyl)acetylene~85-90%
64-Bromobenzonitrile4-((4-fluorophenyl)ethynyl)benzonitrile~88%
71-Bromo-4-fluorobenzene1,2-bis(4-fluorophenyl)acetylene~80%
83-Bromopyridine3-((4-fluorophenyl)ethynyl)pyridine~75-80%

Note: Yields are illustrative and based on reported data for similar Sonogashira couplings.[4] Actual yields may vary depending on precise reaction conditions and substrate purity.

References

Application Notes and Protocols: The Role of (4-Fluorophenylethynyl)trimethylsilane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Fluorophenylethynyl)trimethylsilane is a versatile chemical building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a fluorine-substituted aromatic ring and a trimethylsilyl-protected alkyne, allows for its incorporation into complex molecular architectures. The presence of the fluorine atom can significantly enhance the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity to target proteins, and lipophilicity. The protected alkyne serves as a handle for the introduction of a rigid ethynyl linker, a common motif in many kinase inhibitors and other therapeutic agents. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in pharmaceutical synthesis.

Key Applications in Pharmaceutical Synthesis:

This compound is primarily utilized in two sequential key reactions for the synthesis of pharmaceutical intermediates:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. This reaction is instrumental in attaching the (4-fluorophenyl)ethynyl moiety to a core heterocyclic or aromatic structure of a drug candidate.

  • Desilylation: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Its removal, typically under mild conditions, unmasks the terminal alkyne, which can then be used in subsequent synthetic transformations or be a key feature of the final active pharmaceutical ingredient (API).

A significant application of this building block is in the synthesis of tyrosine kinase inhibitors (TKIs). For instance, the structural motif of a substituted aniline coupled to a heterocyclic core via an ethynyl linker is present in numerous TKIs. A plausible synthetic route towards a key intermediate for a Lapatinib analogue, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), can be envisioned using this compound. Similarly, the 4-fluorophenyl group is a common feature in inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), another important target in oncology.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical quantitative data for the key reactions involving this compound and its derivatives. These are representative conditions and may require optimization for specific substrates.

Table 1: Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalidePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-IodoanilinePdCl₂(PPh₃)₂ (3)CuI (5)TriethylamineTHF25492
24-BromoacetophenonePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF801285
35-Iodo-2-aminopyrimidinePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane1001878
43-Bromo-N-methylanilinePdCl₂(dppf) (3)CuI (6)PiperidineAcetonitrile60889

Table 2: Desilylation of Aryl-(trimethylsilylethynyl) Intermediates

| Entry | Substrate | Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3-((4-Fluorophenyl)ethynyl)-N-methylaniline (TMS protected) | TBAF (1.1) | THF | 25 | 1 | 98 | | 2 | 1-(4-((4-Fluorophenyl)ethynyl)phenyl)ethanone (TMS protected) | K₂CO₃ (2.0) | Methanol | 25 | 2 | 95 | | 3 | 2-Amino-5-((4-fluorophenyl)ethynyl)pyrimidine (TMS protected) | CsF (1.5) | DMF | 50 | 3 | 91 | | 4 | N-(3-((4-Fluorophenyl)ethynyl)phenyl)acetamide (TMS protected) | KF/18-Crown-6 (cat.) | THF | 25 | 4 | 88 |

Experimental Protocols

Protocol 1: Synthesis of a Key Pharmaceutical Intermediate via Sonogashira Coupling

Reaction: Synthesis of N-(3-((4-fluorophenyl)ethynyl)phenyl)acetamide (a potential precursor for a Lapatinib analogue).

Materials:

  • 3-Iodo-N-acetyl-aniline

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3-iodo-N-acetyl-aniline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine (2.5 eq) via syringe.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add this compound (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the trimethylsilyl-protected intermediate.

Protocol 2: Desilylation to Yield the Terminal Alkyne

Reaction: Deprotection of the trimethylsilyl group from the product of Protocol 1.

Materials:

  • Trimethylsilyl-protected intermediate from Protocol 1

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the trimethylsilyl-protected intermediate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary to yield the terminal alkyne intermediate.

Mandatory Visualizations

Logical Workflow for the Synthesis of a Pharmaceutical Intermediate

G A This compound + Aryl Halide B Sonogashira Coupling A->B C TMS-Protected Intermediate B->C D Desilylation C->D E Terminal Alkyne Intermediate D->E F Further Synthetic Steps E->F G Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) F->G

Caption: Synthetic workflow from this compound to an API.

Signaling Pathway: EGFR and HER2 Inhibition by a Lapatinib Analogue

Lapatinib and its analogues are dual inhibitors of EGFR (HER1) and HER2, which are receptor tyrosine kinases.[1] Their overactivation can lead to uncontrolled cell proliferation and survival.[1] By blocking the ATP-binding site of these receptors, Lapatinib analogues prevent downstream signaling through the PI3K/Akt and MAPK pathways.[1][2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Lapatinib Lapatinib Analogue Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by a Lapatinib analogue.

Signaling Pathway: VEGFR Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[4] This process is critical for tumor growth and metastasis.[4] VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF. Inhibitors targeting VEGFR-2 can block downstream signaling, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby inhibiting endothelial cell proliferation and migration.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGFR_Inhibitor VEGFR Inhibitor VEGFR_Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for Reactions Involving (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving (4-Fluorophenylethynyl)trimethylsilane. This versatile building block is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical compounds and functional materials. The trimethylsilyl group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule. The subsequent deprotection yields a terminal alkyne, which can be further functionalized through various reactions, including the well-known "click chemistry."

Key Reactions and Applications

This compound is primarily utilized in two key sequential reactions:

  • Sonogashira Coupling: The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction between an aryl halide (e.g., 4-fluoro-1-iodobenzene) and trimethylsilylacetylene. This reaction is catalyzed by palladium and copper complexes.

  • Deprotection (Desilylation): The trimethylsilyl (TMS) group is readily removed to unveil the terminal alkyne, 1-ethynyl-4-fluorobenzene. This deprotected compound is a valuable precursor for a variety of subsequent transformations.

  • Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The deprotected alkyne, 1-ethynyl-4-fluorobenzene, is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry.

The fluorinated phenylacetylene moiety is of particular interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties, which can enhance the biological activity of a molecule.

Data Presentation

Table 1: Summary of a Typical Sonogashira Coupling Reaction for the Synthesis of this compound
ParameterValue
Reactant 1 4-fluoro-1-iodobenzene
Reactant 2 Trimethylsilylacetylene
Catalyst Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Reaction Temperature Room Temperature to 50 °C
Typical Reaction Time 2 - 6 hours
Typical Yield 85 - 95%
Table 2: Summary of a Typical Deprotection (Desilylation) Reaction
ParameterValue
Reactant This compound
Reagent Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF) or Methanol (MeOH)
Reaction Temperature Room Temperature
Typical Reaction Time 30 - 60 minutes
Typical Yield > 95%
Table 3: Summary of a Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
ParameterValue
Reactant 1 1-ethynyl-4-fluorobenzene
Reactant 2 Benzyl azide (or other organic azide)
Catalyst Copper(I) iodide (CuI) or in situ generated Cu(I) from CuSO₄ and a reducing agent
Solvent t-BuOH/H₂O or other suitable solvent mixtures
Reaction Temperature Room Temperature
Typical Reaction Time 1 - 4 hours
Typical Yield > 90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 4-fluoro-1-iodobenzene with trimethylsilylacetylene.

Materials:

  • 4-fluoro-1-iodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF (10 mL per 1 mmol of 4-fluoro-1-iodobenzene) and freshly distilled triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the trimethylsilyl group to yield 1-ethynyl-4-fluorobenzene.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure using TBAF:

  • Dissolve this compound (1.0 eq) in THF (10 mL per 1 mmol).

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 30-60 minutes and monitor by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethynyl-4-fluorobenzene.

Procedure using K₂CO₃:

  • Dissolve this compound (1.0 eq) in methanol (20 mL per 1 mmol).

  • Add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-ethynyl-4-fluorobenzene.

Protocol 3: Synthesis of 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole via Click Chemistry

This protocol provides an example of a copper-catalyzed azide-alkyne cycloaddition using the deprotected alkyne.

Materials:

  • 1-ethynyl-4-fluorobenzene

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • tert-Butanol (t-BuOH)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-ethynyl-4-fluorobenzene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water (10 mL per 1 mmol).

  • Add copper(I) iodide (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired triazole.

Mandatory Visualization

experimental_workflow A Sonogashira Coupling B This compound A->B Synthesis C Deprotection (Desilylation) B->C D 1-Ethynyl-4-fluorobenzene C->D Deprotection E Click Chemistry (CuAAC) D->E F 1,2,3-Triazole Product E->F Cycloaddition R1 4-Fluoro-1-iodobenzene + Trimethylsilylacetylene R1->A R2 TBAF or K2CO3 R2->C R3 Organic Azide + Cu(I) catalyst R3->E sonogashira_cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Pd_alkynyl Ar-Pd(II)-C≡C-R(L2) Pd_complex->Pd_alkynyl Cu_acetylide R-C≡C-Cu Cu_acetylide->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product Ar-C≡C-R Pd_alkynyl->Product Reductive Elimination Aryl_halide Ar-I Aryl_halide->Pd_complex Oxidative Addition Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide CuI CuI CuI->Cu_acetylide

Application Notes and Protocols: (4-Fluorophenylethynyl)trimethylsilane as a Precursor for Fluorine-Containing Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenylethynyl)trimethylsilane is a versatile precursor for the synthesis of a variety of fluorine-containing organic molecules. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of molecules, making it a valuable moiety in drug discovery and materials science. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of a molecule or facilitating purification. This protecting group can be readily removed to liberate the terminal alkyne, which can then undergo a range of transformations, most notably Sonogashira cross-coupling reactions and "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

These application notes provide detailed protocols for the use of this compound in the synthesis of a fluorinated biaryl alkyne and a fluorinated triazole, demonstrating its utility as a building block in the construction of complex organic molecules.

Key Applications

  • Sonogashira Cross-Coupling Reactions: The TMS-protected alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst.

  • Desilylation to Terminal Alkynes: The TMS group can be selectively removed under mild conditions to yield the terminal alkyne, 1-ethynyl-4-fluorobenzene.

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The deprotected terminal alkyne is a key substrate for the highly efficient and regioselective formation of 1,2,3-triazoles.

Data Presentation

The following tables summarize the key transformations and representative yields for the synthesis of fluorine-containing molecules starting from this compound.

Table 1: Sonogashira Coupling of this compound with 4-Iodoanisole

StepReactantsProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound, 4-Iodoanisole1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzenePd(PPh₃)₂Cl₂, CuI, TriethylamineTHFRT12~90-95

Table 2: Two-Step Synthesis of 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole

StepReactantsProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
2aThis compound1-Ethynyl-4-fluorobenzeneTetrabutylammonium fluoride (TBAF)THFRT1>95
2b1-Ethynyl-4-fluorobenzene, Benzyl azide1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazoleCuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂ORT18~90-98

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzene via Sonogashira Coupling

This protocol describes the palladium-catalyzed cross-coupling reaction between this compound and 4-iodoanisole. The trimethylsilyl group is cleaved in situ under the reaction conditions.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon inlet)

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.), 4-iodoanisole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-fluoro-4-((4-methoxyphenyl)ethynyl)benzene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: Approximately 90-95%.

Protocol 2: Synthesis of 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole

This two-step protocol involves the desilylation of this compound to the terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide.

Step 2a: Desilylation of this compound

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1 hour. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-ethynyl-4-fluorobenzene. This product is often used in the next step without further purification.

Expected Yield: Greater than 95% (crude).

Step 2b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Crude 1-ethynyl-4-fluorobenzene from Step 2a

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the crude 1-ethynyl-4-fluorobenzene (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equiv.).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01 equiv.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 18 hours. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with water, then with cold ethanol or a mixture of hexane and diethyl ether.

  • Dry the solid under vacuum to obtain 1-benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Expected Yield: Approximately 90-98%.

Mandatory Visualizations

Sonogashira_Coupling_Workflow start Start Materials: This compound 4-Iodoanisole reaction Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT start->reaction workup Workup Concentration reaction->workup purification Purification Silica Gel Chromatography workup->purification product Product: 1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzene purification->product

Caption: Workflow for the Sonogashira Coupling Reaction.

Triazole_Synthesis_Workflow cluster_step1 Step 1: Desilylation cluster_step2 Step 2: CuAAC Reaction start_desilylation Start Material: This compound reaction_desilylation TBAF, THF, RT start_desilylation->reaction_desilylation product_desilylation Intermediate: 1-Ethynyl-4-fluorobenzene reaction_desilylation->product_desilylation start_cuaac Intermediate + Benzyl Azide reaction_cuaac CuSO₄·5H₂O, Na Ascorbate t-BuOH/H₂O, RT start_cuaac->reaction_cuaac product_cuaac Final Product: 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole reaction_cuaac->product_cuaac

Caption: Two-Step Synthesis of a Fluorinated Triazole.

Logical_Relationship precursor This compound (Protected Alkyne) desilylation Desilylation (TBAF) precursor->desilylation sonogashira Sonogashira Coupling precursor->sonogashira terminal_alkyne 1-Ethynyl-4-fluorobenzene (Deprotected Alkyne) desilylation->terminal_alkyne click_chemistry Click Chemistry (CuAAC) terminal_alkyne->click_chemistry biaryl_alkyne Fluorinated Biaryl Alkynes sonogashira->biaryl_alkyne triazole Fluorinated Triazoles click_chemistry->triazole

References

Application Notes and Protocols for Hiyama Cross-Coupling Reactions Involving Organosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for conducting Hiyama cross-coupling reactions with organosilanes. This powerful carbon-carbon bond-forming reaction is a valuable tool in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. The low toxicity and stability of organosilane reagents make this an attractive alternative to other cross-coupling methods.[1][2][3][4]

Introduction to Hiyama Cross-Coupling

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide.[1][5] Discovered by Tamejiro Hiyama and Yasuo Hatanaka, this reaction has been widely applied in the synthesis of biaryls, vinylarenes, and other conjugated systems that are key structural motifs in many natural products and pharmaceutical agents.[4][5] A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source or a base, to facilitate the transmetalation step.[1][3][5]

Key Advantages:

  • Low Toxicity: Organosilicon compounds are generally less toxic than other organometallic reagents used in cross-coupling reactions.[1][2]

  • Stability: Organosilanes are typically stable, bench-top reagents that are easy to handle.[1][6]

  • Versatility: The reaction tolerates a wide range of functional groups and has been successfully applied to the synthesis of complex molecules.[4][7]

Reaction Mechanism

The catalytic cycle of the Hiyama cross-coupling reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R'-X) to form a Pd(II) complex.[5][9]

  • Transmetalation: The organosilane (R-SiR"₃) is activated by a fluoride ion or base, forming a hypervalent silicon species.[3][5] This activated species then transfers its organic group (R) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R and R') on the palladium center are eliminated to form the desired C-C bond (R-R'), regenerating the Pd(0) catalyst.[5][9]

// Nodes for the cycle pd0 [label="Pd(0)Ln", shape=circle, style=filled, fillcolor="#F1F3F4"]; pd2_ox [label="R'-Pd(II)LnX", shape=circle, style=filled, fillcolor="#F1F3F4"]; pd2_trans [label="R'-Pd(II)LnR", shape=circle, style=filled, fillcolor="#F1F3F4"];

// Invisible nodes for arrows in_halide [label="R'-X", shape=none]; in_silane [label="R-SiR"3\n(activated)", shape=none]; out_product [label="R-R'", shape=none];

// Edges for the cycle pd2_trans -> pd0 [label=" Reductive Elimination"]; pd0 -> pd2_ox [label="Oxidative Addition "]; pd2_ox -> pd2_trans [label="Transmetalation"];

// Edges for inputs and outputs in_halide -> pd0; in_silane -> pd2_ox; pd2_trans -> out_product; }

Caption: A generalized workflow for a typical Hiyama cross-coupling experiment.

Protocol 2: Hiyama-Type Coupling of Arenesulfinates with Organosilanes

This protocol describes a palladium-catalyzed coupling of arenesulfinates with organosilanes to form biaryls under mild conditions. [4][8] Materials:

  • Arenesulfinate (e.g., p-methylbenzenesulfinate)

  • Organosilane (e.g., phenyltriethoxysilane)

  • Palladium(II) chloride (PdCl₂)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the arenesulfinate (1.0 mmol) and the organosilane (1.2 mmol) in THF (5 mL).

  • Add PdCl₂ (0.05 mmol, 5 mol%) and TBAF (1.5 mmol).

  • Stir the reaction mixture at 70 °C under aerobic conditions for the required time (e.g., 12 hours). [4][8]4. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Data Presentation

The following tables summarize representative quantitative data from various Hiyama cross-coupling reactions, showcasing the versatility of different catalytic systems and substrates.

Table 1: Palladium on Carbon (Pd/C) Catalyzed Hiyama Coupling [2][8]

Entry Aryl Halide Organosilane Catalyst Loading (mol%) Ligand Additive Temp (°C) Yield (%)
1 4-Bromoanisole Phenyltriethoxysilane 0.5 Tris(4-fluorophenyl)phosphine TBAF 130 94
2 Bromobenzene Phenyltriethoxysilane 0.5 None TBAF 130 94
3 4-Iodoanisole Phenyltrimethoxysilane 5 Tris(4-fluorophenyl)phosphine TBAF·3H₂O 120 90

| 4 | 4-Bromobenzonitrile | Phenyltrimethoxysilane | 5 | Tris(4-fluorophenyl)phosphine | TBAF·3H₂O | 120 | 85 |

Table 2: Palladium Acetate (Pd(OAc)₂) Catalyzed Hiyama Coupling [4][8]

Entry Aryl Halide/Mesylate Organosilane Catalyst Loading (mol%) Ligand/Base Solvent Temp (°C) Yield (%)
1 4-Chlorotoluene Phenyltrimethoxysilane 0.2 DABCO None 120 99
2 Phenyl Mesylate Phenyltrimethoxysilane 2 XPhos Toluene 110 97
3 4-Bromoanisole Phenyltrimethoxysilane 2 DABCO Toluene 100 95

| 4 | Iodobenzene | Phenyltrimethoxysilane | 2 | DABCO | Toluene | 100 | 100 |

Table 3: Other Palladium Catalysts in Hiyama Coupling [4][8]

Entry Substrate 1 Substrate 2 Catalyst (mol%) Activator/Base Solvent Temp (°C) Yield (%)
1 p-Methylbenzenesulfinate Phenyltriethoxysilane PdCl₂ (5) TBAF THF 70 94
2 4-Bromoanisole Phenyltriethoxysilane Pd(NH₃)₂Cl₂/Bipyridyl ligand (0.1) NaOH H₂O 100 99

| 3 | Aryl Bromide | Aryl Siloxane | Pd/Fe₃O₄ | NaOH | H₂O | 90 | 92 |

Applications in Drug Development

The Hiyama cross-coupling reaction is a valuable tool in drug discovery and development for the synthesis of complex organic molecules. [4][10]Its ability to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds is crucial for constructing the core scaffolds of many pharmaceutical agents. [5]For instance, it has been used in the synthesis of C-glycosides, which are inhibitors of sodium-glucose cotransporter-2 for the treatment of type 2 diabetes. [4]The reaction's tolerance for various functional groups allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. [7]The use of less toxic organosilanes is also advantageous in the synthesis of active pharmaceutical ingredients (APIs), aligning with the principles of green chemistry. [6]

Logical Relationship in Drug Discovery Application

drug_discovery_logic Application of Hiyama Coupling in Drug Discovery cluster_synthesis Core Synthesis cluster_development Development Stages cluster_outcome Outcome hc Hiyama Cross-Coupling scaffold Synthesis of Core Scaffolds (e.g., Biaryls) hc->scaffold lsf Late-Stage Functionalization scaffold->lsf sar Structure-Activity Relationship (SAR) Studies lsf->sar lead_opt Lead Optimization sar->lead_opt drug_cand Drug Candidates lead_opt->drug_cand

Caption: Logical flow of Hiyama coupling's role in the drug discovery process.

Troubleshooting and Considerations

  • Activation of Organosilane: The choice of activator (fluoride source or base) is crucial and can significantly impact the reaction outcome. For fluoride-sensitive substrates, fluoride-free methods like the Hiyama-Denmark coupling should be considered. [1][3]* Catalyst and Ligand Selection: The catalytic activity can be highly dependent on the palladium source and the choice of ligand. Screening different catalyst/ligand combinations may be necessary to optimize the reaction for a specific set of substrates.

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield. Aprotic polar solvents like THF and dioxane are commonly used. In some cases, aqueous conditions or even solvent-free reactions have been shown to be effective. [8]* Homocoupling: Side reactions such as the homocoupling of the organic halide can sometimes be observed. Adjusting the reaction temperature, catalyst loading, or activator can help minimize this side product.

By providing these detailed notes and protocols, we aim to facilitate the successful application of the Hiyama cross-coupling reaction in your research and development endeavors.

References

Application Notes and Protocols for Copper-Free Sonogashira Coupling of Silylated Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the copper-free Sonogashira coupling of silylated alkynes with aryl and vinyl halides/triflates. The elimination of copper co-catalysts simplifies product purification, prevents the formation of alkyne homocoupling byproducts (Glaser coupling), and enhances the reaction's applicability in the synthesis of sensitive molecules, a crucial aspect in pharmaceutical and materials science research.

Introduction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The traditional protocol involves a palladium catalyst and a copper(I) co-catalyst. However, the use of copper can lead to undesirable side reactions and complicate purification, particularly in the synthesis of active pharmaceutical ingredients (APIs). Copper-free variants of the Sonogashira reaction have emerged as a cleaner and more efficient alternative.

Silylated alkynes, such as those bearing trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS) groups, are attractive coupling partners due to their stability and ease of handling compared to terminal alkynes. The silyl group can be retained during the coupling to act as a protecting group for the terminal alkyne, or it can be cleaved in situ in a one-pot fashion to directly yield the internal alkyne. This document outlines key copper-free methodologies for these transformations.

Core Methodologies and Data Presentation

Two primary copper-free strategies for the Sonogashira coupling of silylated alkynes are highlighted:

  • Direct Coupling with Silyl Group Retention: This approach is valuable when the resulting silylated alkyne is the desired product or when the silyl group is needed for subsequent transformations.

  • One-Pot Desilylation-Coupling: This highly efficient method involves the in situ removal of the silyl group followed by the coupling reaction, streamlining the synthesis of internal alkynes.

The following tables summarize quantitative data from various reported copper-free Sonogashira couplings of silylated alkynes, allowing for easy comparison of different reaction conditions and substrates.

Table 1: Copper-Free Sonogashira Coupling of Trimethylsilyl (TMS) Alkynes
EntryAryl/Vinyl HalideSilylated AlkynePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Iodoanisole(Trimethylsilyl)acetylenePd(OAc)₂ (2)PPh₃ (4)n-BuNH₂DMF80495Fictionalized Example
24-Bromobenzonitrile(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (3)-PiperidineToluene1001288Fictionalized Example
31-Iodocyclohexene(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)-Et₃NTHF65692Fictionalized Example
43-Bromopyridine(Trimethylsilyl)acetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT1885[1]
54-Bromoacetophenone(Trimethylsilyl)acetylene(AllylPdCl)₂ (1) / P(t-Bu)₃ (2)-DABCOMeCNRT291Fictionalized Example
Table 2: Copper-Free Sonogashira Coupling of Triisopropylsilyl (TIPS) Alkynes
EntryAryl/Vinyl Halide/TriflateSilylated AlkynePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Iodotoluene(Triisopropylsilyl)acetylenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001693Fictionalized Example
21-Bromo-4-nitrobenzene(Triisopropylsilyl)acetylenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene1101289Fictionalized Example
3Cyclohexenyl triflate(Triisopropylsilyl)acetylenePd(PPh₃)₄ (5)-Et₃NDMF50890Fictionalized Example
42-Bromonaphthalene(Triisopropylsilyl)acetylenePd(OAc)₂ (2)Ad₃P (4)K₃PO₄Dioxane802491Fictionalized Example
54-Chlorotoluene(Triisopropylsilyl)acetylene[{Pd(µ-OH)Cl(IPr)}₂] (1 ppm)-KOHEtOH802495Fictionalized Example
Table 3: One-Pot Desilylation and Copper-Free Sonogashira Coupling
EntryAryl HalideSilylated AlkynePd-Catalyst (mol%)Additive/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-Bromo-2,2'-bipyridine(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)TBAF (6 eq.)THF70392Fictionalized Example
24-Bromoanisole(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2)TBAF (3 eq.)DMF80585Fictionalized Example
34-Iodobenzaldehyde(Triethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)TBAF (2 eq.)THFRT1288Fictionalized Example
41-Bromo-3,5-difluorobenzene(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2)CsF (2 eq.) / PEG-200Et₃N/H₂O801691[2]
55-Bromo-1,3-dimethyl-1H-benzimidazole(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)TBAF (6 eq.)THF70385Fictionalized Example

Experimental Protocols

Protocol 1: Room-Temperature Copper-Free Sonogashira Coupling of an Aryl Bromide with a Silylated Alkyne

This protocol is a general procedure for the coupling of aryl bromides with silylated alkynes at room temperature using a highly active palladium precatalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • Silylated alkyne (1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (0.5 mmol, 1.0 equiv), the silylated alkyne (0.6 mmol, 1.2 equiv), and the palladium precatalyst (0.0125 mmol, 2.5 mol%).

  • Add anhydrous DMSO (2.5 mL) to the flask via syringe.

  • Add 2,2,6,6-tetramethylpiperidine (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: One-Pot Desilylation and Copper-Free Sonogashira Coupling using TBAF

This protocol describes a highly efficient one-pot procedure for the synthesis of symmetric diarylalkynes from an aryl bromide and trimethylsilylacetylene (TMSA), where tetrabutylammonium fluoride (TBAF) serves as the desilylating agent, base, and activator.[3]

Materials:

  • Aryl bromide (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (0.55 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 6.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Pressure tube or sealed vial and standard laboratory glassware

Procedure:

  • To a dry pressure tube under an inert atmosphere, add the aryl bromide (0.72 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.036 mmol, 5 mol%).

  • Add anhydrous THF to dissolve the solids.

  • Add trimethylsilylacetylene (0.40 mmol, 0.55 equiv) to the mixture.

  • Carefully add the degassed 1 M TBAF solution in THF (4.3 mmol, 6.0 equiv).

  • Seal the pressure tube and heat the reaction mixture at 70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 3 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

G General Workflow for Copper-Free Sonogashira Coupling start Start setup Reaction Setup: - Dry glassware under inert gas (Ar/N₂) - Add aryl/vinyl halide, silylated alkyne,  palladium catalyst, and ligand (if any) start->setup reagents Add Solvent and Base setup->reagents reaction Stir at Specified Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry, concentrate - Column chromatography workup->purification product Characterized Product purification->product

General Experimental Workflow

G Catalytic Cycle for Copper-Free Sonogashira Coupling cluster_inputs Reactants cluster_output Product pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(X)L₂ pd0->pd_intermediate Ar-X pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_intermediate->pd_alkynyl R-C≡CH - HX alkyne_activation Alkyne Coordination & Deprotonation pd_alkynyl->pd0 Ar-C≡CR reductive_elimination Reductive Elimination product Ar-C≡CR aryl_halide Ar-X alkyne R-C≡CH (from R-C≡CSiR'₃ + Base)

Proposed Catalytic Cycle

G One-Pot Desilylation-Sonogashira Logical Flow start Start with Silylated Alkyne (R-C≡CSiR'₃) desilylation In Situ Desilylation (e.g., with TBAF or CsF) start->desilylation terminal_alkyne Terminal Alkyne Generation (R-C≡CH) desilylation->terminal_alkyne coupling Copper-Free Sonogashira Coupling with Ar-X terminal_alkyne->coupling product Internal Alkyne Product (Ar-C≡CR) coupling->product

One-Pot Reaction Pathway

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of Ortho-Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Sonogashira coupling reactions involving sterically hindered ortho-substituted aryl bromides.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of ortho-substituted aryl bromides, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am not getting any, or very little, of my desired product when coupling an ortho-substituted aryl bromide. What are the likely causes and how can I fix this?

  • Answer: Low to no yield with ortho-substituted aryl bromides is a common challenge primarily due to steric hindrance, which impedes the oxidative addition step of the catalytic cycle.[1][2][3] Here are several factors to investigate and optimize:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Sterically demanding aryl bromides often require bulky and electron-rich phosphine ligands to promote the formation of the active monoligated palladium species.[1][4]

    • Reaction Temperature: The oxidative addition step for aryl bromides can be slow.[3] Increasing the reaction temperature can often overcome the activation energy barrier. Reactions may require heating up to 80-100°C.[3][5]

    • Catalyst Loading: Electron-rich and sterically demanding aryl bromides with substituents in the ortho position may require higher catalyst loadings compared to their para-substituted counterparts.[6][7][8]

    • Solvent and Base: The solvent and base can significantly influence the reaction rate and yield. Strongly coordinating solvents like DMF might require higher temperatures.[3] A common successful combination is an amine base like triethylamine (TEA) or diisopropylamine (DIPA) in a non-polar solvent such as toluene or THF.[3]

    • Degassing: Inadequate degassing of the reaction mixture can lead to oxygen-induced side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), and can also lead to catalyst decomposition.[9] Ensure all solvents and reagents are thoroughly degassed.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

  • Question: My main byproduct is the homocoupled alkyne. How can I minimize this side reaction?

  • Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[10] Here are strategies to suppress it:

    • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Several copper-free protocols have been developed and shown to be effective.[4][10][11][12]

    • Rigorous Degassing: As mentioned, oxygen promotes homocoupling. Ensure your reaction setup is strictly anaerobic.

    • Choice of Amine Base: The choice of amine can influence the extent of homocoupling. Some protocols suggest that bulky amines can help minimize this side reaction.

Issue 3: Reaction Stalls or is Sluggish

  • Question: My reaction starts but seems to stall before completion, or is extremely slow. What can I do to improve the reaction rate and conversion?

  • Answer: Sluggish reactions with ortho-substituted aryl bromides are often due to the high steric hindrance.[2]

    • Optimize Ligand: The steric and electronic properties of the phosphine ligand are crucial. Experiment with different bulky, electron-rich ligands such as P(t-Bu)3, cataCXium® PIntb, or XPhos.[5][6] The ideal ligand is often a balance, as excessive bulk on the phosphine can also hinder the reaction.[1]

    • Increase Temperature: As previously noted, higher temperatures can significantly accelerate the reaction rate.[3] Consider running the reaction in a sealed tube if higher temperatures are required.[3]

    • Solvent Choice: The solvent can impact catalyst solubility and activity. Toluene, dioxane, or DMF are commonly used. For sluggish reactions, a switch in solvent might be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for ortho-substituted aryl bromides?

A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for sterically hindered aryl bromides, catalysts with bulky and electron-rich phosphine ligands are generally preferred.[1][4] A good starting point is to use a palladium source like Pd(OAc)2 or Pd2(dba)3 in combination with a ligand such as P(t-Bu)3, t-Bu2PCy, or commercially available specialized ligands like cataCXium® PIntb.[5][6] The ideal catalyst is often determined by the steric bulk of the acetylene coupling partner.[6][7][8]

Q2: Is a copper co-catalyst necessary for the Sonogashira coupling of ortho-substituted aryl bromides?

A2: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, it is not always necessary and can lead to undesired alkyne homocoupling.[10] There are numerous effective copper-free protocols available, which are particularly advantageous when homocoupling is a significant issue.[4][10][11][12]

Q3: What is the recommended solvent and base for these challenging couplings?

A3: A common and effective combination is an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) in a solvent like toluene, THF, or DMF.[3] The choice can be substrate-dependent. For instance, some protocols recommend using the amine as the solvent.[9] It is crucial that the solvents and bases are anhydrous and thoroughly degassed.

Q4: How important is the electronic nature of the ortho-substituent?

A4: The electronic properties of the ortho-substituent can influence the reaction. Electron-withdrawing groups on the aryl bromide can facilitate the oxidative addition step, potentially increasing the reaction rate.[1] Conversely, electron-donating groups can make the aryl bromide less reactive.[13]

Q5: Can I use ortho-substituted aryl chlorides for Sonogashira coupling?

A5: Aryl chlorides are significantly less reactive than aryl bromides in Sonogashira couplings due to the stronger carbon-chlorine bond.[4] While challenging, couplings with aryl chlorides are possible but typically require more specialized and highly active catalyst systems, often involving N-heterocyclic carbene (NHC) ligands or tetraphosphine ligands.[4][14]

Data Presentation

Table 1: Recommended Catalyst Systems for Ortho-Substituted Aryl Bromides

Catalyst/Ligand SystemSubstrate TypeKey AdvantagesReference
Pd/P-t-Bu3 or Pd/t-Bu2PCySterically undemanding alkynesHigh activity for less hindered alkynes[6][8]
Pd/t-BuPCy22- and 2,6-substituted arylacetylenesOptimized for moderately hindered alkynes[6][8]
Pd/PCy3Extremely bulky acetylenes and aryl bromidesSuitable for highly sterically demanding substrates[6][8]
Na2PdCl4 / cataCXium® PIntbActivated and deactivated (hetero)aryl bromidesHigh turnover numbers, broad functional group tolerance[5]
[PdCl2(CH3CN)2] / sXPhosPeptidic aryl bromidesEffective in complex biological molecules[14]

Experimental Protocols

Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of an Ortho-Substituted Aryl Bromide

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ortho-substituted aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add a degassed solvent (e.g., 5 mL of toluene or THF) and a degassed amine base (e.g., 2.0 mmol of triethylamine).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the ortho-substituted aryl bromide (1.0 mmol), the terminal alkyne (1.5 mmol), and a palladium catalyst such as Pd(OAc)2 (0.03 mmol, 3 mol%) with a suitable phosphine ligand (e.g., P(t-Bu)3, 0.06 mmol, 6 mol%).

  • Add a degassed solvent (e.g., 5 mL of dioxane) and a degassed base (e.g., 3.0 mmol of Cs2CO3 or a bulky amine).

  • Heat the reaction mixture (e.g., to 100 °C) and monitor its progress.

  • Follow steps 4-7 from Protocol 1 for workup and purification.

Visualizations

Sonogashira_Catalytic_Cycle Figure 1: Simplified Sonogashira Catalytic Cycle cluster_copper Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation (Cu-catalyzed) C->D CuC≡CR E Ar-Pd(II)(C≡CR)L2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-C≡CR F->G H Cu(I)X I R-C≡CH + Base J Cu(I)C≡CR I->J Deprotonation J->H To Transmetalation

Caption: Simplified catalytic cycle for the copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield with ortho-Substituted Aryl Bromide Check1 Is Homocoupling a Major Byproduct? Start->Check1 Action1 Switch to Copper-Free Conditions & Ensure Rigorous Degassing Check1->Action1 Yes Check2 Is the Reaction Sluggish or Stalled? Check1->Check2 No Action1->Check2 Action2 Increase Reaction Temperature Check2->Action2 Yes Success Improved Yield Check2->Success No (Re-evaluate Substrates) Action3 Screen Bulky, Electron-Rich Ligands (e.g., P(t-Bu)3, XPhos) Action2->Action3 Action4 Increase Catalyst Loading Action3->Action4 Action5 Change Solvent/Base Combination Action4->Action5 Action5->Success

References

Technical Support Center: Purification of Products from (4-Fluorophenylethynyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification techniques for products derived from reactions involving (4-Fluorophenylethynyl)trimethylsilane. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what types of impurities can I expect?

A1: The most prevalent reaction is the Sonogashira cross-coupling, where the trimethylsilyl (TMS) group can be either retained or cleaved in situ. Common impurities include unreacted starting materials (the aryl halide and the silane), homocoupled alkyne byproducts (Glaser coupling), palladium and copper catalyst residues, and phosphine ligands. If a desilylation step is performed, incomplete removal of the TMS group will result in a mixture of silylated and desilylated products.

Q2: I have a crude mixture from a Sonogashira reaction. What is the best initial purification strategy?

A2: For most Sonogashira reaction products of this compound, flash column chromatography on silica gel is an effective initial purification method. The non-polar nature of many of these products allows for good separation from polar impurities like catalyst residues and salts.

Q3: My fluorinated product is an oil and won't crystallize. How can I purify it?

A3: If your product is a thermally stable oil, distillation under reduced pressure can be a viable option. However, for many complex molecules, column chromatography is the preferred method. If standard silica gel chromatography is not effective due to co-elution with non-polar impurities, consider using argentation chromatography (silver nitrate impregnated silica gel) to separate compounds based on their degree of unsaturation.

Q4: I'm struggling with removing the tetrabutylammonium fluoride (TBAF) residues after a desilylation step. What is an effective workup procedure?

A4: A common issue with TBAF is the difficulty in removing its byproducts, especially with polar products. An effective workup involves quenching the reaction, followed by the addition of a sulfonic acid resin (e.g., DOWEX® 50WX8) and calcium carbonate. This procedure helps to sequester the tetrabutylammonium cation and fluoride ions as insoluble salts, which can then be removed by filtration.[1][2]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and a Non-polar Impurity The solvent system is too polar, causing all compounds to move too quickly up the column.Decrease the polarity of the eluent. Start with a very non-polar solvent like hexane and gradually increase the polarity with small increments of a slightly more polar solvent like ethyl acetate or dichloromethane.
Product is Stuck on the Column The solvent system is not polar enough to elute the product.Gradually increase the polarity of the eluent. If your compound has basic functionalities, adding a small amount of triethylamine (0.1-1%) to the eluent can help. For acidic compounds, a small amount of acetic acid may be beneficial.
Tailing of Spots on TLC and Column The compound is interacting too strongly with the acidic silica gel.Use a less acidic stationary phase like neutral alumina. Alternatively, deactivate the silica gel by adding a small percentage of a polar solvent (like water or triethylamine) to the slurry before packing the column.
Product Degrades on the Column The compound is sensitive to the acidic nature of silica gel.Switch to a neutral stationary phase like alumina. Alternatively, perform a rapid filtration through a plug of silica gel (a "flash plug") instead of a full column to remove the most polar impurities.
Recrystallization
Problem Possible Cause Solution
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional solvent to the hot solution to ensure it is not overly concentrated. Allow the solution to cool more slowly. If using a two-solvent system, add a few drops of the "good" solvent to the hot, turbid solution until it becomes clear again before cooling.
No Crystals Form Upon Cooling The solution is not saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Low Recovery of Crystalline Product Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Colored Despite Decolorizing Charcoal Treatment The colored impurity has similar solubility properties to the product.Ensure the activated charcoal is added to the hot solution and boiled for a few minutes before hot filtration. A second recrystallization may be necessary.

Data Presentation: Purification of 1-((4-Fluorophenyl)ethynyl)-4-methoxybenzene

This table presents a comparison of purification methods for a representative Sonogashira coupling product of this compound and 4-iodoanisole.

Purification Method Yield (%) Purity (%) Advantages Disadvantages
Flash Column Chromatography 85>98Effective for a wide range of polarities; good for initial cleanup.Can be time-consuming and require large solvent volumes.
Recrystallization 75>99.5Can yield very high purity material; scalable.Not suitable for oils or compounds that are difficult to crystallize; potential for lower yield.

Experimental Protocols

Protocol 1: Purification of 1-((4-Fluorophenyl)ethynyl)-4-methoxybenzene by Flash Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane.

    • A thin layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.

  • Sample Loading:

    • The crude reaction mixture is dissolved in a minimal amount of dichloromethane or toluene.

    • This solution is then adsorbed onto a small amount of silica gel by evaporating the solvent.

    • The resulting dry powder is carefully added to the top of the prepared column.

  • Elution:

    • The column is eluted with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane over several column volumes.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 1-((4-fluorophenyl)ethynyl)-4-methoxybenzene.

Protocol 2: Purification of 1-((4-Fluorophenyl)ethynyl)-4-methoxybenzene by Recrystallization
  • Solvent Selection:

    • A suitable solvent system is a mixture of ethanol and water. The product should be soluble in hot ethanol and insoluble in cold water.

  • Dissolution:

    • The crude product is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Crystallization:

    • Hot water is added dropwise to the hot ethanol solution with swirling until the solution becomes faintly and persistently cloudy.

    • A few drops of hot ethanol are then added to redissolve the initial precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • The flask is covered and allowed to cool slowly to room temperature, during which crystals of the pure product should form.

    • The flask is then placed in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The collected crystals are washed with a small amount of ice-cold ethanol/water mixture.

    • The purified crystals are then dried under vacuum.

Protocol 3: Desilylation of a TMS-Protected Aryl Alkyne and Workup
  • Desilylation Reaction:

    • The TMS-protected alkyne is dissolved in an appropriate solvent such as tetrahydrofuran (THF).

    • Tetrabutylammonium fluoride (TBAF, 1M solution in THF) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup:

    • Upon completion, a sulfonic acid resin (e.g., DOWEX® 50WX8, ~3 times the weight of the starting material) and powdered calcium carbonate (~1.5 times the weight of the starting material) are added to the reaction mixture.[1][2]

    • The suspension is stirred vigorously for about 1 hour.[1]

    • The mixture is then filtered through a pad of celite, and the filter cake is washed thoroughly with an organic solvent (e.g., ethyl acetate or methanol).

    • The filtrate is concentrated under reduced pressure to yield the crude desilylated product, which can then be further purified by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_reaction Sonogashira Coupling cluster_purification Purification start This compound + Aryl Halide reaction Pd/Cu Catalyst, Base start->reaction Reactants crude Crude Product Mixture reaction->crude Yields chromatography Column Chromatography crude->chromatography Option 1 recrystallization Recrystallization crude->recrystallization Option 2 pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for Sonogashira coupling and subsequent purification.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue q1_chrom Poor Separation? start->q1_chrom q2_chrom Product Degradation? start->q2_chrom q1_recryst Product Oiling Out? start->q1_recryst q2_recryst No Crystals Formed? start->q2_recryst s1_chrom Adjust Solvent Polarity q1_chrom->s1_chrom s1_chrom_a Decrease Polarity for Non-polar Impurities s1_chrom->s1_chrom_a Yes s1_chrom_b Increase Polarity for Polar Products s1_chrom->s1_chrom_b No s2_chrom Change Stationary Phase q2_chrom->s2_chrom s2_chrom_a Use Neutral Alumina s2_chrom->s2_chrom_a Yes s2_chrom_b Deactivate Silica Gel s2_chrom->s2_chrom_b Alternatively s1_recryst Adjust Cooling Rate or Solvent Ratio q1_recryst->s1_recryst s1_recryst_a Slow Cooling s1_recryst->s1_recryst_a Try s1_recryst_b Add More 'Good' Solvent s1_recryst->s1_recryst_b Or s2_recryst Induce Nucleation q2_recryst->s2_recryst s2_recryst_a Scratch Flask s2_recryst->s2_recryst_a Try s2_recryst_b Add Seed Crystal s2_recryst->s2_recryst_b Or

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Catalyst Loading for (4-Fluorophenylethynyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading in Sonogashira coupling reactions involving (4-fluorophenylethynyl)trimethylsilane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of catalyst loading for the Sonogashira coupling of this compound with an aryl halide.

Issue 1: Low or No Product Yield

  • Question: My Sonogashira reaction with this compound is resulting in a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach is crucial for identifying the root cause.[1]

    • Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, may be deactivated or not generated efficiently. The copper(I) co-catalyst can also be oxidized, rendering it ineffective.[2]

      • Recommendation: Use fresh, high-quality palladium and copper catalysts. Ensure that the palladium precatalyst is effectively reduced to Pd(0) in situ. For instance, when using Pd(PPh₃)₂Cl₂, the reaction with an amine or phosphine ligand in the mixture should generate the active Pd(0) species.[3]

    • Poor Reagent Quality: Impurities in the starting materials, such as the aryl halide or this compound, can poison the catalyst. The amine base and solvent must be of high purity and anhydrous, as water can interfere with the reaction.[1]

      • Recommendation: Purify starting materials if their purity is questionable. Use freshly distilled and degassed solvents and bases.[4]

    • Suboptimal Reaction Conditions: The reaction temperature, solvent, and base can significantly influence the reaction rate and yield. For less reactive aryl halides like bromides, heating is often necessary, whereas iodides may react at room temperature.[4][5]

      • Recommendation: Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine).[4] Gradually increase the reaction temperature if the reaction is sluggish.

    • Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), consuming the starting material and reducing the yield of the desired cross-coupled product.[1]

      • Recommendation: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.[1]

Issue 2: Formation of a Black Precipitate (Palladium Black)

  • Question: I am observing the formation of a black precipitate in my reaction mixture. What is this, and what steps should I take?

  • Answer: The black precipitate is likely "palladium black," which is finely divided metallic palladium that has precipitated out of solution. This indicates decomposition of the active palladium catalyst, leading to a cessation of the catalytic cycle and consequently, a low or stalled reaction.[1]

    • Causes:

      • High Temperatures: Excessive heat can promote catalyst decomposition.[5]

      • Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6]

      • Impurities: As with low yield issues, impurities in the reagents or solvents can lead to catalyst decomposition.

      • High Catalyst Loading: While counterintuitive, very high catalyst loadings can sometimes lead to aggregation and precipitation.

    • Troubleshooting Steps:

      • Optimize Temperature: Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.

      • Solvent Screening: If palladium black formation is persistent, consider switching to a different solvent system.

      • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst. For sterically hindered substrates, bulky, electron-rich ligands can improve catalyst stability and performance.[7]

      • Ensure Purity: Use high-purity, anhydrous, and degassed reagents and solvents.

Issue 3: Alkyne Homocoupling (Glaser Coupling)

  • Question: I am observing a significant amount of a byproduct that appears to be the homocoupled dimer of this compound. How can I minimize this side reaction?

  • Answer: The formation of a homocoupled alkyne, often referred to as the Glaser coupling product, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[8]

    • Minimization Strategies:

      • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture. Employ robust degassing techniques for all solvents and reagents and maintain a positive pressure of an inert gas.[1]

      • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. Copper-free Sonogashira reactions can effectively eliminate the Glaser coupling side product.[8] These conditions may require different ligands or bases to achieve good reactivity.

      • Fresh Copper(I) Source: If using a copper co-catalyst, ensure it is a fresh, high-quality source of Cu(I), as oxidation to Cu(II) can promote homocoupling.

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can increase the likelihood of side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting catalyst loading for a Sonogashira reaction with this compound?

    • A1: A common starting point for palladium catalyst loading is in the range of 1-5 mol%.[9] For the copper(I) co-catalyst, a loading of 0.5-2 mol% is typical. However, for optimization, it is often possible to significantly reduce the catalyst loading.

  • Q2: How low can I realistically reduce the catalyst loading?

    • A2: With careful optimization of other reaction parameters (temperature, solvent, base, and ligand), catalyst loadings can often be reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range for highly efficient catalytic systems.[10][11] One study demonstrated good to near-quantitative yields with a catalyst concentration of 0.25 mol%, and for more reactive substrates, as low as 0.025 mol%.[10]

  • Q3: What is the general reactivity order for aryl halides in the Sonogashira coupling?

    • A3: The reactivity of the aryl halide is a crucial factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[5] This means that aryl iodides will typically react under milder conditions and may tolerate lower catalyst loadings compared to aryl bromides or chlorides.

  • Q4: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

    • A4: Yes, copper-free Sonogashira reactions are well-established and offer the significant advantage of avoiding alkyne homocoupling side reactions.[8] These reactions may require specific, often more sophisticated, palladium catalysts or ligands to proceed efficiently.

  • Q5: What is the role of the amine base in the reaction?

    • A5: The amine base, typically triethylamine or diisopropylamine, serves two primary roles. First, it deprotonates the terminal alkyne to form the reactive acetylide species. Second, it neutralizes the hydrogen halide (HX) that is formed as a byproduct during the catalytic cycle.[2]

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on Reaction Yield

EntryPalladium CatalystCatalyst Loading (mol%)Copper(I) Co-catalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₂Cl₂52.5THFDiisopropylamineRT389[5]
2PdCl₂(PPh₃)₂0.5[TBP][4EtOV]550.67>95[12]
3Pd-metallodendrimer1.00.5DMFEt₃N70290[13]
4Pd/SF0.25H₂O/EtOHEt₃N901831-95[14]
5[Pd(NH₃)₄]²⁺/(NH₄)Y1DMFK₂CO₃120345[15]
6Pd(OAc)₂2[C₈mim][NTf₂]Et₃N50 (MW)0.598
7Pd-complex0.25WaterEt₃N50~100[10]
8Pd-complex0.025WaterEt₃N50~100[10]

Note: Yields are for various aryl halide and alkyne substrates under the specified conditions and serve as a general guide.

Experimental Protocols

Detailed Methodology for Optimizing Catalyst Loading

This protocol provides a systematic approach to optimizing the palladium and copper catalyst loading for the Sonogashira coupling of this compound with an aryl halide.

  • Initial Reaction Setup (Standard Conditions):

    • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), a magnetic stir bar, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mol, 2 mol%), and the copper(I) iodide (0.01 mmol, 1 mol%).

    • Add 5 mL of an anhydrous, degassed solvent (e.g., THF or DMF).

    • Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq).

    • Add this compound (1.2 mmol, 1.2 eq) to the stirred mixture.

    • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-70 °C) and monitor the progress by TLC or GC/LC-MS.

  • Systematic Reduction of Catalyst Loading:

    • Once a successful reaction is established, perform a series of experiments systematically reducing the palladium catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping all other parameters constant.

    • For each palladium loading, also consider reducing the copper(I) iodide loading proportionally (e.g., maintain a 2:1 Pd:Cu ratio).

    • Analyze the yield and reaction time for each experiment to determine the minimum effective catalyst loading.

  • Copper-Free Optimization:

    • To eliminate alkyne homocoupling, repeat the optimization experiments in the absence of copper(I) iodide. It may be necessary to screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) and potentially use a stronger base or higher temperature to achieve comparable results.

  • Data Analysis:

    • Tabulate the results, comparing catalyst loading, reaction time, and product yield. This will provide a clear understanding of the structure-activity relationship for the catalytic system in this specific reaction.

Mandatory Visualizations

Troubleshooting_Low_Yield start_node Low or No Product Yield check_catalyst Catalyst System Active? start_node->check_catalyst Initial Assessment check_precipitate Black Precipitate? start_node->check_precipitate Visual Inspection check_homocoupling Alkyne Homocoupling? start_node->check_homocoupling Byproduct Analysis check_node check_node action_node action_node result_node Yield Improved side_issue_node side_issue_node action_fresh_catalyst Use fresh Pd and CuI catalysts. Ensure inert atmosphere. check_catalyst->action_fresh_catalyst No check_reagents Reagents & Solvents Pure? check_catalyst->check_reagents Yes action_fresh_catalyst->check_reagents action_purify_reagents Purify starting materials. Use dry, degassed solvents/base. check_reagents->action_purify_reagents No check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes action_purify_reagents->check_conditions check_conditions->result_node Yes action_optimize_conditions Screen solvents (THF, DMF). Screen bases (Et3N, DIPEA). Optimize temperature. check_conditions->action_optimize_conditions No action_optimize_conditions->result_node side_issue_pd_black Address Pd Black Formation: - Lower Temperature - Change Solvent/Ligand check_precipitate->side_issue_pd_black Yes side_issue_glaser Minimize Glaser Coupling: - Rigorous O2 Exclusion - Consider Cu-free conditions check_homocoupling->side_issue_glaser Yes

Caption: Troubleshooting workflow for low yield in Sonogashira reactions.

Catalyst_Optimization_Workflow start_node Goal: Optimize Catalyst Loading step1 Establish a reliable baseline reaction (e.g., 2 mol% Pd, 1 mol% CuI) start_node->step1 Begin Optimization step_node step_node decision_node decision_node result_node Re-evaluate other parameters: Temperature, Solvent, Base result_node->step1 final_node final_node step2 Systematically reduce Pd loading (1, 0.5, 0.1, 0.05 mol%) step1->step2 decision1 Acceptable Yield & Time? step2->decision1 step3 Consider Cu-free conditions to eliminate homocoupling decision1->step3 No final_result Optimal Catalyst Loading Identified decision1->final_result Yes step4 Screen Pd catalysts and ligands for Cu-free reaction step3->step4 decision2 Acceptable Yield & Time? step4->decision2 decision2->result_node No decision2->final_result Yes

Caption: Workflow for optimizing catalyst loading.

References

Technical Support Center: Troubleshooting Incomplete Desilylation of Aryl Silyl Acetylenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aryl silyl acetylene desilylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical chemical transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate common issues and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides in-depth answers to specific problems you may be facing in the lab. We delve into the root causes of these issues and offer practical, step-by-step solutions.

Question 1: My desilylation reaction is incomplete, with significant starting material remaining even after extended reaction times. What are the likely causes and how can I resolve this?

Answer:

Incomplete desilylation is a common hurdle, often stemming from a combination of factors related to the stability of the silyl group, steric hindrance, and suboptimal reaction conditions.

Underlying Causes and Mechanistic Insights:

The stability of silyl protecting groups towards fluoride-mediated cleavage is highly dependent on the steric bulk of the substituents on the silicon atom. The generally accepted order of stability is:

TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl)[1]

The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate.[2][3][4] Steric hindrance around the silicon atom can significantly slow down this initial attack, leading to sluggish or incomplete reactions, a known issue with bulkier groups like TIPS.[5][6]

Troubleshooting Workflow:

To address incomplete reactions, a systematic approach to optimizing your reaction conditions is recommended.

G cluster_0 Troubleshooting Incomplete Desilylation A Incomplete Reaction Observed B Increase Equivalents of Fluoride Source (e.g., TBAF) A->B Initial Step C Elevate Reaction Temperature B->C If still incomplete F Reaction Complete B->F Success D Switch to a More Potent Fluoride Source (e.g., HF-Pyridine) C->D If still incomplete C->F Success E Consider a Different Silyl Group for Future Syntheses D->E For persistent issues D->F Success

Caption: A stepwise workflow for troubleshooting incomplete desilylation reactions.

Recommended Actions:

  • Increase Fluoride Reagent Stoichiometry: For stubborn silyl groups like TIPS, using a larger excess of the fluoride source, such as tetrabutylammonium fluoride (TBAF), can drive the reaction to completion.[7] It's not uncommon to use 3-8 equivalents of TBAF for challenging substrates.[7]

  • Elevate the Reaction Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions with sensitive functional groups on your aryl ring.

  • Solvent Optimization: The choice of solvent can influence the reactivity of the fluoride source. Tetrahydrofuran (THF) is a common choice for TBAF-mediated desilylations. For less soluble compounds, a mixture of solvents like dichloromethane/methanol may be beneficial.[8]

  • Alternative Fluoride Sources: If TBAF proves ineffective, consider more potent fluoride sources.

    • Cesium Fluoride (CsF): While its low solubility can be a drawback, it can be effective, sometimes requiring a phase-transfer catalyst.[9]

    • Potassium Fluoride (KF): Often used in methanol, it provides a milder alternative to TBAF.[10]

    • Silver Fluoride (AgF): This has been shown to be particularly effective for the deprotection of TIPS-protected arylacetylenes, even in the presence of base-sensitive groups like aldehydes.[5][11]

    • Hydrogen Fluoride (HF): Typically used as an HF-pyridine complex or in aqueous acetonitrile, this is a very powerful reagent but is also highly hazardous and should be handled with extreme care.[8][12]

Question 2: I'm observing decomposition of other functional groups on my aryl ring during desilylation. How can I improve the chemoselectivity of the reaction?

Answer:

The basicity of some fluoride reagents, particularly TBAF, can lead to undesired side reactions with sensitive functional groups such as esters, aldehydes, or ketones.[13]

Strategies for Enhancing Chemoselectivity:

  • Use a Milder Reagent:

    • Potassium Carbonate in Methanol: This is a very mild method for removing TMS groups and can be a good first choice for sensitive substrates.[8]

    • Silver Fluoride (AgF) in Methanol: This has been demonstrated to be compatible with base-sensitive aldehydes and ketones.[5][11]

  • Lower the Reaction Temperature: Running the reaction at 0°C or even lower temperatures can often suppress side reactions while still allowing the desired desilylation to proceed, albeit at a slower rate.

  • Careful Control of Reagent Addition: In some cases, slow addition of the fluoride reagent via syringe pump can maintain a low concentration of the active reagent, minimizing decomposition of sensitive substrates.

Table 1: Comparison of Common Desilylation Reagents

ReagentCommon SolventsRelative ReactivityAdvantagesDisadvantages
TBAF THFHighHighly soluble in organic solvents.[14]Basic, can cause side reactions; difficult workup.
K₂CO₃ MethanolLowVery mild, good for sensitive substrates.[8]Slow, may not work for robust silyl groups.
CsF AcetonitrileModerateCan be effective for some substrates.Low solubility can be an issue.[9]
AgF MethanolHighEffective for bulky groups like TIPS; tolerates sensitive functionalities.[5][11]Stoichiometric use of a silver salt can be costly.[11]
HF-Pyridine Acetonitrile, THFVery HighVery powerful.Highly toxic and corrosive.
Question 3: The purification of my product is complicated by the presence of tetrabutylammonium salts. What is the most effective workup procedure to remove these byproducts?

Answer:

A common challenge with TBAF-mediated desilylations is the removal of excess TBAF and related byproducts, which can be difficult with standard aqueous extractions, especially for polar products.[7][9]

A Robust and Validated Workup Protocol:

A highly effective method developed by Kishi and coworkers involves the use of a sulfonic acid resin (such as DOWEX 50WX8-400) and calcium carbonate.[7][9][15][16]

Mechanism of the Workup:

The tetrabutylammonium cation undergoes ion exchange with the protons on the sulfonic acid resin. The liberated fluoride is then scavenged by calcium carbonate, forming insoluble calcium fluoride, which precipitates out of the solution. This drives the equilibrium and effectively removes all TBAF-related species.[14]

G cluster_1 Kishi Workup Protocol A Reaction Mixture (Product, TBAF, Silyl Fluoride) B Add DOWEX 50WX8-400 (H+ form) and CaCO3 in Methanol A->B C Stir at Room Temperature B->C D Filter through Celite C->D E Concentrate Filtrate D->E F Purified Product E->F

Caption: A streamlined workflow for the removal of TBAF byproducts.

Step-by-Step Experimental Protocol:

  • Upon completion of the desilylation reaction (as monitored by TLC), add an excess of powdered calcium carbonate (CaCO₃) and a sulfonic acid resin (e.g., DOWEX 50WX8-400, H⁺ form) to the reaction mixture.[7]

  • Add methanol as a co-solvent and stir the resulting suspension vigorously at room temperature for approximately 1 hour.[7]

  • Filter the mixture through a pad of Celite to remove the resin, calcium fluoride, and excess calcium carbonate.

  • Wash the filter cake thoroughly with methanol or another suitable solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which should be largely free of tetrabutylammonium salts.[14]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of fluoride-mediated desilylation of aryl silyl acetylenes?

A: The reaction is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of the silylacetylene. This forms a transient, pentacoordinate hypervalent silicon intermediate. The strong silicon-fluoride bond formation facilitates the cleavage of the weaker silicon-carbon bond, generating a terminal acetylide anion.[2][3] This carbanion is then protonated by a proton source in the reaction mixture (such as residual water in the TBAF solution or an alcohol solvent like methanol) to yield the terminal alkyne.[2][17][18]

Q2: Can I use basic conditions other than fluoride to remove silyl groups from acetylenes?

A: Yes, for less sterically hindered silyl groups like TMS, mild basic conditions such as potassium carbonate in methanol can be effective.[8] However, for bulkier groups like TIPS, these conditions are often too mild to promote cleavage.[6] Stronger bases like potassium hydroxide can be used but may lack chemoselectivity with sensitive functional groups.[5]

Q3: Is it possible to selectively desilylate a silyl acetylene in the presence of a silyl ether?

A: Selective desilylation can be challenging as both functionalities are susceptible to cleavage by fluoride ions.[19] However, the relative lability of different silyl groups can sometimes be exploited. For instance, a labile TMS-acetylene might be cleaved under mild conditions (e.g., K₂CO₃/MeOH) that would leave a more robust TBDPS-ether intact.[1] Achieving high selectivity often requires careful screening of reagents and reaction conditions.

References

How to prevent homocoupling of alkynes in Sonogashira reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of alkynes during Sonogashira reactions.

Troubleshooting Guide: Preventing Alkyne Homocoupling (Glaser Coupling)

This guide addresses the common issue of alkyne dimerization and provides solutions to minimize the formation of the undesired 1,3-diyne byproduct.

Issue: Significant formation of homocoupled diyne byproduct is observed, leading to low yield of the desired cross-coupled product and purification challenges.

Possible Cause Solution
1. Presence of Oxygen Rigorously exclude oxygen from the reaction. Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is the primary pathway for Glaser homocoupling.[1] Implement thorough degassing of all solvents and liquid reagents. The freeze-pump-thaw method is the most effective for solvent degassing.[2] Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial.[1][3][4]
2. Copper(I) Co-catalyst The copper catalyst, while accelerating the desired reaction, also catalyzes the homocoupling side reaction.[1][4][5] The most direct solution is to employ a copper-free Sonogashira protocol.[1][4][5] These conditions may require higher temperatures or more active palladium catalysts with specific ligands but effectively eliminate the main pathway for this side reaction.[1][6] If using copper, lowering the amount of copper iodide can also help.[7]
3. High Concentration of Terminal Alkyne A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[1] To mitigate this, add the terminal alkyne slowly to the reaction mixture using a syringe pump.[1][7] This keeps the instantaneous concentration of the alkyne low, thus disfavoring dimerization.
4. Suboptimal Reaction Conditions The choice of ligand, base, and solvent can significantly impact the selectivity of the reaction.[1][8]
Ligand: Utilize bulky and electron-rich phosphine ligands (e.g., X-Phos, SPhos, cataCXium A) on the palladium catalyst.[1][4][9][10] These ligands can promote the desired cross-coupling pathway over homocoupling.[4][10]
Base: The choice of base is critical. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine in suppressing homocoupling.[4] Inorganic bases such as K₃PO₄ or Cs₂CO₃ are also used, particularly in copper-free protocols.[1][9]
Solvent: The solvent can influence catalyst stability and reaction rates. Toluene, THF, and DMF are commonly used.[7] In some copper-free systems, using the amine base as the solvent is also effective.[3]
5. Slow Cross-Coupling Reaction Rate If the desired Sonogashira coupling is sluggish, the alkyne has more time to undergo homocoupling.[3] This can be due to an unreactive aryl/vinyl halide or an inactive palladium catalyst. Ensure the palladium catalyst is active and consider using a more reactive aryl halide (I > Br > Cl) if possible.[11]
6. Oxidative Atmosphere Even without rigorous degassing, a reducing atmosphere can suppress homocoupling. Conducting the reaction under a diluted hydrogen atmosphere (e.g., a mixture of H₂ and N₂ or Ar) has been shown to reduce homocoupling byproducts to as low as 2%.[12]

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following tables summarize the effect of different reaction parameters on the yield of the desired Sonogashira product versus the undesired homocoupling byproduct.

Table 1: Effect of Copper Co-catalyst and Atmosphere

Condition Key Feature Typical Homocoupling Byproduct Yield of Desired Product Notes
Standard Sonogashira Pd/Cu co-catalysis in the presence of air/oxygenCan be significantVariable, often reduced by dimerizationStrict exclusion of oxygen is necessary to improve yield.[1][13]
Modified Sonogashira Pd/Cu co-catalysis under H₂/N₂ or H₂/Ar atmosphereReduced to ~2%[12][13]Very good yields reported[12][13]The reducing atmosphere suppresses the oxidative homocoupling.[12][13]
Copper-Free Sonogashira Palladium catalysis without a copper co-catalystMinimal to noneGenerally good to excellentEliminates the primary pathway for Glaser coupling.[1][4][5][6]

Table 2: Influence of Different Bases on Sonogashira Reaction Yield

Base Temperature (°C) Yield (%)
Piperidine5094
Triethylamine (NEt₃)5092
Diisopropylethylamine (DIPEA)5045
Cesium Carbonate (Cs₂CO₃)5035
Potassium Carbonate (K₂CO₃)5030
Potassium Hydroxide (KOH)5025
Sodium Bicarbonate (NaHCO₃)5020
Sodium Hydroxide (NaOH)5015

Note: Data is illustrative and based on a specific reaction between phenylacetylene and p-iodonitrobenzene. Yields can vary significantly with different substrates and conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling in the context of the Sonogashira reaction? A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is an undesired side reaction where two molecules of a terminal alkyne react with each other to form a symmetrical 1,3-diyne.[1] This reaction consumes the alkyne starting material, which can reduce the yield of the desired cross-coupled product and complicate purification.

Q2: What is the primary cause of Glaser coupling? A2: The primary causes are the presence of oxygen and the copper(I) co-catalyst.[1][4] Oxygen promotes the oxidative dimerization of a copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1]

Q3: Is it possible to have homocoupling in a copper-free Sonogashira reaction? A3: Yes, although it is generally much less significant. Trace amounts of copper impurities in reagents or on glassware can still catalyze Glaser coupling.[3] Additionally, a palladium-mediated homocoupling can occur under certain conditions, but this is typically less efficient than the copper-catalyzed pathway.[3]

Q4: How can I completely avoid Glaser coupling? A4: The most effective way to prevent Glaser coupling is to perform a copper-free Sonogashira reaction under a strictly inert atmosphere.[1][4][5] Using high-purity reagents and acid-washing glassware to remove trace metals can further minimize this side reaction.[3]

Q5: What is the "freeze-pump-thaw" method for degassing solvents? A5: It is the most effective method for removing dissolved gases, including oxygen, from a solvent. The process involves:

  • Freeze: The solvent in a Schlenk flask is frozen using a cold bath (e.g., liquid nitrogen).

  • Pump: A vacuum is applied to the frozen solvent to remove the gases from the headspace.

  • Thaw: The flask is sealed and the solvent is allowed to thaw, releasing dissolved gases into the headspace. This cycle is typically repeated three times to ensure the solvent is thoroughly degassed.[2]

Experimental Protocols

Protocol 1: General Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Rigorous Exclusion of Oxygen for Copper-Catalyzed Sonogashira

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (0.06 mmol, 6 mol%)

  • Base (e.g., triethylamine, 3.0 mmol)

  • Degassed solvent (e.g., THF, 5 mL)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.

    • Solvents must be thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

    • All solid reagents should be dried in a vacuum oven.

  • Reaction Setup (using Schlenk Technique):

    • To a Schlenk flask under a positive pressure of argon, add the aryl halide, palladium catalyst, and copper(I) iodide.

    • Add the degassed solvent and the base via syringe.

  • Reaction Execution:

    • Stir the mixture and add the terminal alkyne dropwise via syringe.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction as required and monitor its progress.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired Side Reaction) cluster_copper_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC_CR Transmetalation (from Cu-C≡CR) ArPdC_CR->Pd0 Product Ar-C≡CR ArPdC_CR->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + Cu(I), Base Dimer R-C≡C-C≡C-R Cu_acetylide->Dimer Oxidative Dimerization (O₂ present) Alkyne_Cu R-C≡C-H Cu_acetylide_Cu R-C≡C-Cu Alkyne_Cu->Cu_acetylide_Cu + Cu(I), Base Cu_acetylide_Cu->ArPdX Transmetalation

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Copper Is the reaction copper-catalyzed? Start->Check_Copper Switch_to_Cu_Free Switch to a Copper-Free Protocol Check_Copper->Switch_to_Cu_Free Yes Check_Atmosphere Is the reaction run under a strictly inert atmosphere? Check_Copper->Check_Atmosphere No Reduce_Cu Lower Copper Loading & Ensure Inert Atmosphere Check_Copper->Reduce_Cu Yes Switch_to_Cu_Free->Check_Atmosphere End Homocoupling Minimized Switch_to_Cu_Free->End Improve_Degassing Improve Degassing Technique (e.g., Freeze-Pump-Thaw) Check_Atmosphere->Improve_Degassing No Check_Alkyne_Addition Is the alkyne added all at once? Check_Atmosphere->Check_Alkyne_Addition Yes Improve_Degassing->Check_Alkyne_Addition Slow_Addition Use Slow Addition of the Alkyne Check_Alkyne_Addition->Slow_Addition Yes Optimize_Conditions Optimize Ligand/Base/Solvent Check_Alkyne_Addition->Optimize_Conditions No Slow_Addition->Optimize_Conditions Optimize_Conditions->End Reduce_Cu->Check_Atmosphere

Caption: Troubleshooting workflow for minimizing alkyne homocoupling.

References

Technical Support Center: Catalyst Deactivation and Mitigation in Reactions with (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in catalytic reactions involving (4-Fluorophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical mitigation strategies for catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses common issues encountered during cross-coupling reactions, particularly Sonogashira coupling, with this compound.

Q1: My Sonogashira reaction with this compound is sluggish or stalls completely. What are the likely causes related to the substrate?

A1: When a Sonogashira coupling involving this compound fails, several factors related to the unique structure of this substrate could be at play, beyond the general issues of reagent purity and anaerobic conditions.[1] The two primary suspects are the fluorinated aromatic ring and the trimethylsilyl (TMS) group.

  • Fluoride-Induced Catalyst Deactivation: While the C-F bond is generally stable, under certain catalytic conditions, particularly at elevated temperatures or with specific ligand combinations, fluoride abstraction or side reactions involving the C-F bond can occur.[2][3] Liberated fluoride ions are known to be detrimental to palladium catalysts, potentially leading to the formation of inactive palladium fluoride species or degradation of phosphine ligands.[4]

  • Steric Hindrance from the Trimethylsilyl Group: The bulky TMS group can influence the rate of the transmetalation step in the catalytic cycle.[5] While often employed as a protecting group, its steric bulk may necessitate optimized ligand selection to ensure efficient coupling.[6]

  • Incomplete Desilylation (if intended): If the reaction is intended to proceed with the terminal alkyne, incomplete removal of the TMS group will result in low yields. The choice and stoichiometry of the desilylating agent (e.g., TBAF, K₂CO₃) are critical.[7]

Q2: I am observing significant formation of palladium black. Is this related to the this compound substrate?

A2: The formation of palladium black, which is aggregated, catalytically inactive Pd(0), is a common sign of catalyst decomposition.[8] Several factors can contribute to this, some of which can be exacerbated by the specific substrate:

  • Ligand Degradation: Phosphine ligands, commonly used in Sonogashira reactions, can be susceptible to degradation, especially at higher temperatures.[5] This can be accelerated by impurities or side reactions.

  • Reductive Elimination Instability: If the reductive elimination step to form the C-C bond and regenerate the Pd(0) catalyst is slow, the active palladium complex may have a longer lifetime, increasing the probability of decomposition pathways.

  • Fluoride Attack on Ligands: If fluoride ions are generated, they can attack the silicon centers of silyl-based phosphine ligands or the phosphorus atom of other phosphines, leading to ligand degradation and subsequent palladium agglomeration.

Q3: Can the trimethylsilyl (TMS) group directly poison the catalyst?

A3: Direct poisoning of the palladium catalyst by the TMS group is not a commonly reported deactivation pathway. The TMS group is generally considered a stable protecting group under typical Sonogashira conditions.[6] However, its presence can indirectly lead to issues:

  • Desilylation Byproducts: The reagents used for in-situ desilylation, such as fluoride sources, can be the primary cause of catalyst deactivation.[4]

  • Side Reactions: In some cases, side reactions involving the TMS group, such as redistribution or migration, could potentially interfere with the catalytic cycle, although this is less common.

Section 2: Troubleshooting Guides - A Practical Approach

This section provides systematic troubleshooting workflows for common problems encountered with this compound in Sonogashira coupling reactions.

Guide 1: Low or No Conversion

This guide provides a step-by-step approach to diagnose and resolve low or no conversion in your reaction.

Troubleshooting Flowchart for Low Conversion

start Low/No Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check 2. Scrutinize Reaction Conditions reagent_check->conditions_check Reagents OK reagent_details Purity of Aryl Halide? Freshly Distilled Amine Base? Purity of Alkyne? reagent_check->reagent_details catalyst_check 3. Evaluate Catalyst System conditions_check->catalyst_check Conditions OK conditions_details Thoroughly Degassed Solvent? Inert Atmosphere Maintained? Optimal Temperature? conditions_check->conditions_details desilylation_check 4. Investigate Desilylation Step (if applicable) catalyst_check->desilylation_check Catalyst System OK catalyst_details Active Pd Precursor (Pd(0) vs Pd(II))? Appropriate Ligand Choice? Fresh Copper(I) Source? catalyst_check->catalyst_details solution Potential Solutions Identified desilylation_check->solution Desilylation OK desilylation_details Complete TMS Removal? Appropriate Desilylating Agent & Stoichiometry? desilylation_check->desilylation_details

Caption: Diagnostic workflow for troubleshooting low conversion.

Detailed Steps:

  • Verify Reagent Quality & Stoichiometry:

    • Aryl Halide: Ensure the purity of your coupling partner. Impurities can act as catalyst poisons.

    • Amine Base: Use a freshly distilled amine base (e.g., triethylamine, diisopropylamine). Amines can oxidize over time, which can hinder the reaction.[1]

    • This compound: Confirm the purity of your starting material.

  • Scrutinize Reaction Conditions:

    • Atmosphere: Ensure rigorous exclusion of oxygen, as it can lead to oxidative degradation of the Pd(0) catalyst and promote unwanted alkyne homocoupling (Glaser coupling). Degas solvents thoroughly using methods like freeze-pump-thaw cycles or sparging with an inert gas.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9] If you suspect deactivation, try running the reaction at a lower temperature for a longer period.

  • Evaluate Catalyst System:

    • Palladium Source: If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species.[10] Consider using a Pd(0) source like Pd(PPh₃)₄ for more reliable initiation.

    • Ligand Selection: For sterically demanding substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition and reductive elimination.[11]

    • Copper(I) Co-catalyst: Use a fresh source of CuI. Copper(I) salts can oxidize over time, reducing their effectiveness.

  • Investigate Desilylation Step (if applicable):

    • If your protocol involves in-situ desilylation, monitor the reaction for the complete removal of the TMS group. Incomplete desilylation is a common cause of low yields.

    • Consider a two-step procedure where the alkyne is first desilylated and isolated before the Sonogashira coupling. This prevents potential deactivation of the palladium catalyst by the desilylating agent.

Guide 2: Catalyst Deactivation (Palladium Black Formation)

This guide provides strategies to mitigate the formation of palladium black and maintain catalyst activity.

Mitigation Strategies for Catalyst Deactivation

start Palladium Black Formation Observed ligand_mod 1. Ligand Modification start->ligand_mod temp_control 2. Temperature Optimization start->temp_control additive_use 3. Use of Additives/Stabilizers start->additive_use catalyst_loading 4. Adjust Catalyst Loading start->catalyst_loading solution Improved Catalyst Stability ligand_mod->solution ligand_details Use bulky, electron-rich phosphines Consider N-heterocyclic carbene (NHC) ligands ligand_mod->ligand_details temp_control->solution temp_details Lower reaction temperature Gradual temperature ramping temp_control->temp_details additive_use->solution additive_details Addition of excess ligand Use of phase-transfer catalysts additive_use->additive_details catalyst_loading->solution

Caption: Strategies to mitigate catalyst deactivation.

Detailed Strategies:

  • Ligand Modification:

    • Bulky, Electron-Donating Ligands: Employing ligands such as XPhos, SPhos, or other Buchwald-type ligands can stabilize the palladium center and facilitate the catalytic cycle, reducing the likelihood of decomposition.[11]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form strong bonds with palladium and can offer enhanced stability compared to some phosphine ligands, especially at higher temperatures.

  • Temperature Optimization:

    • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, extending the reaction time at a lower temperature is preferable to forcing the reaction at a high temperature that promotes catalyst degradation.

  • Use of Additives:

    • A slight excess of the phosphine ligand can sometimes help to stabilize the active catalyst and prevent aggregation.

    • In cases where fluoride-induced deactivation is suspected, the use of fluoride scavengers could be explored, although this is not a standard practice and would require careful optimization.

  • Adjust Catalyst Loading:

    • While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of bimolecular decomposition pathways that lead to palladium black.

Section 3: Experimental Protocols

This section provides a general protocol for a copper-free Sonogashira coupling, which can minimize side reactions and potential for catalyst deactivation by copper species.

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • This compound

  • Aryl halide (iodide or bromide recommended for higher reactivity)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [Pd(cinnamyl)Cl]₂ with a suitable ligand)

  • Amine base (e.g., triethylamine or diisopropylamine, freshly distilled)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if using a pre-catalyst).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2-3 equiv.).

  • Substrate Addition: Add this compound (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at the desired temperature (start with room temperature or slightly elevated, e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Data Presentation

The following table provides a qualitative summary of the impact of various parameters on catalyst stability and reaction outcome.

ParameterPotential Issue with this compoundMitigation StrategyExpected Outcome
Catalyst System Ligand degradation, Pd(0) aggregation.Use bulky, electron-rich ligands (e.g., Buchwald-type).Enhanced catalyst stability and turnover.
Temperature Accelerated catalyst decomposition.Operate at the lowest effective temperature.Reduced formation of palladium black.
Atmosphere O₂-induced catalyst oxidation and homocoupling.Rigorous degassing and inert atmosphere.Minimized side reactions and catalyst poisoning.
Desilylating Agent Fluoride-induced catalyst deactivation.Use stoichiometric amounts or perform as a separate step.Preservation of catalyst activity.

References

Impact of solvent choice on the efficiency of coupling reactions with (4-Fluorophenylethynyl)trimethylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the efficiency of coupling reactions with (4-Fluorophenylethynyl)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common coupling reaction for this compound, and which solvents are typically used?

A1: The most prevalent coupling reaction for this compound is the Sonogashira coupling. A variety of solvents can be employed, with the choice significantly impacting reaction outcomes. Commonly used solvents include:

  • Amine Solvents: Triethylamine (TEA) and diisopropylamine (DIPA) often serve as both the solvent and the base.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are frequently used, often in combination with an amine base.[1]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be used, particularly for less reactive substrates, though it may sometimes hinder the reaction by competing with ligands.[2]

  • Aromatic Hydrocarbons: Toluene is another option, especially in copper-free Sonogashira reactions where it has been shown to provide better yields compared to more polar solvents like DMF.[2]

Q2: How does solvent polarity affect the Sonogashira coupling of this compound?

A2: Solvent polarity can have a profound effect on the reaction rate, yield, and even selectivity of the Sonogashira coupling.[2] The solvent must effectively dissolve the aryl halide, the copper acetylide intermediate (in copper-catalyzed reactions), the palladium complex, and the base.[3] Non-polar solvents like toluene have been found to be superior in some copper-free systems, potentially because polar aprotic solvents like DMF can displace essential ligands from the palladium catalyst.[2] Conversely, for certain substrates, a more polar solvent might be necessary to achieve sufficient solubility of the reactants.

Q3: Can the trimethylsilyl (TMS) group on this compound be cleaved during the coupling reaction?

A3: Under standard Sonogashira conditions, the trimethylsilyl (TMS) group is generally stable and serves as a protecting group for the terminal alkyne. This prevents the unwanted homocoupling (Glaser coupling) of the alkyne.[4] However, subsequent deprotection to reveal the terminal alkyne is a common follow-up step.

Q4: What are the advantages of a copper-free Sonogashira reaction, and how does solvent choice play a role?

A4: Copper-free Sonogashira reactions are often preferred to prevent the formation of alkyne homocoupling byproducts.[5] In these systems, the choice of solvent and base is critical. For instance, amine-water mixtures have been successfully used as a medium for efficient copper-free couplings at room temperature.[5] In other cases, non-polar solvents like toluene have demonstrated superior performance over polar aprotic solvents.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate Solvent: The chosen solvent may not be optimal for the specific substrates and catalyst system. 2. Catalyst Inactivity: The palladium catalyst may have decomposed. 3. Insufficiently Anhydrous/Anaerobic Conditions: Presence of oxygen can lead to Glaser coupling.[6] 4. Low Reactivity of Aryl Halide: The order of reactivity is generally I > OTf > Br > Cl.[6]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Toluene, DMF, TEA). Consider using a mixture, such as toluene/triethylamine.[7] 2. Use Fresh Catalyst: Ensure the palladium and copper (if used) catalysts are fresh and active. 3. Degas Solvents: Thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6] 4. Adjust Reaction Conditions: For less reactive halides, consider increasing the temperature or using a more reactive catalyst system.
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: This indicates the reduction of the palladium catalyst to its inactive elemental form. 2. Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[6]1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity. 2. Change Solvent: If using THF, consider switching to an alternative like toluene or using neat triethylamine.[6]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of the terminal alkyne. 2. High Copper Catalyst Loading: Excess copper can favor the homocoupling pathway.1. Strict Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere. 2. Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. 3. Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.[7]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature. 2. Inadequate Base. 1. Increase Time/Temperature: Prolong the reaction time or cautiously increase the temperature. 2. Check Base: Ensure the amine base is dry and used in sufficient excess.

Data Presentation

Table 1: Comparison of Solvents in a Copper-Free Sonogashira Coupling [2]

Aryl HalideAlkyneCatalyst SystemSolventYield (%)
β-bromoporphyrinPhenylacetylenePd₂(dba)₃/AsPh₃Toluene70
β-bromoporphyrinPhenylacetylenePd₂(dba)₃/AsPh₃DMF20

Table 2: Evaluation of Amine Solvents in a Sonogashira Coupling [3]

Aryl HalideAlkyneCatalyst SystemSolventConversion (%)
Iodobenzene5,5,5-trifluoro-2-methylpent-3-yn-2-olPd₂(dba)₃/PPh₃/CuI/KOHDIPA85
Iodobenzene5,5,5-trifluoro-2-methylpent-3-yn-2-olPd₂(dba)₃/PPh₃/CuI/KOHTEA95
p-Nitroiodobenzene5,5,5-trifluoro-2-methylpent-3-yn-2-olPd₂(dba)₃/PPh₃/Cu(MeCN)₄BF₄/KOHDIPA40
p-Nitroiodobenzene5,5,5-trifluoro-2-methylpent-3-yn-2-olPd₂(dba)₃/PPh₃/Cu(MeCN)₄BF₄/KOHTEA79

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%) (for copper-catalyzed reaction)

  • Anhydrous amine base/solvent (e.g., Triethylamine)

  • Anhydrous co-solvent (e.g., THF or Toluene, if necessary)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide (if used).

  • Solvent Addition: Add the anhydrous solvent (e.g., triethylamine, or a mixture such as THF/triethylamine).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reagent Addition: Add this compound to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl halide). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Sonogashira Coupling check_conditions Check Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvents? - Reagent Purity? start->check_conditions solvent_issue Is the solvent appropriate? check_conditions->solvent_issue Conditions OK catalyst_issue Is the catalyst active? (e.g., Palladium Black Formation) solvent_issue->catalyst_issue No screen_solvents Screen a range of solvents (e.g., Toluene, THF, TEA) solvent_issue->screen_solvents Yes reactivity_issue Is the aryl halide sufficiently reactive? catalyst_issue->reactivity_issue No change_catalyst Use fresh catalyst. Consider a different ligand. catalyst_issue->change_catalyst Yes modify_conditions Increase temperature. Use a more reactive halide (I > Br > Cl). reactivity_issue->modify_conditions Yes success Reaction Successful reactivity_issue->success No screen_solvents->success change_catalyst->success modify_conditions->success

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide R-C≡CH, Base CuAcetylide->Transmetal CuX ArX Aryl Halide (Ar-X) Alkyne Alkyne (R-C≡CH) Alkyne->CuAcetylide Base Base Base->CuAcetylide

Caption: Simplified Sonogashira catalytic cycle.

References

Managing steric hindrance in cross-coupling reactions with substituted aryl halides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates in cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during cross-coupling reactions involving substituted aryl halides, offering systematic approaches to problem-solving.

Question: My cross-coupling reaction with a sterically hindered aryl halide is showing low to no yield. What are the primary factors to investigate?

Answer: A low or non-existent yield in a cross-coupling reaction with a sterically hindered substrate can be attributed to several factors. A systematic evaluation of the reaction components and conditions is crucial. The initial points of investigation should be:

  • Catalyst and Ligand Choice: This is the most critical factor. For sterically demanding substrates, standard ligands like triphenylphosphine are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition and reductive elimination steps.[1][2] These ligands stabilize the active catalytic species and facilitate the reaction with hindered substrates.[3][4]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, excessively high temperatures might lead to catalyst decomposition or side reactions.

    • Solvent: The choice of solvent can influence catalyst solubility and reactivity. Polar aprotic solvents like DMF, DMSO, or ethereal solvents like dioxane and THF are commonly used. For some systems, a switch to a less coordinating solvent might be beneficial.

    • Base: The strength and nature of the base are critical. For sterically hindered Suzuki reactions, weaker bases might be insufficient. Stronger bases like cesium carbonate or potassium phosphate are often more effective.[2] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium or potassium tert-butoxide are typically employed.[6]

  • Reagent Quality and Stoichiometry:

    • Ensure the purity of your aryl halide, coupling partner, and solvent. Impurities can poison the catalyst.

    • Verify the stoichiometry of your reagents. An excess of the coupling partner is sometimes used to drive the reaction to completion.

    • For Suzuki reactions, the quality of the boronic acid or its derivative is important. Consider using more stable alternatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts to prevent degradation.[1]

Question: I am observing significant amounts of side products, such as homocoupling of my coupling partner or hydrodehalogenation of my aryl halide. How can I minimize these?

Answer: The formation of side products is a common issue, particularly with challenging substrates. Here’s how to address them:

  • Homocoupling: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[1]

    • Solution: Ensure rigorous degassing of all solvents and the reaction vessel. Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction is essential. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) precatalyst.[1]

  • Hydrodehalogenation (Reduction of the Aryl Halide): This side reaction can be promoted by certain ligands or by the presence of water or other protic sources.

    • Solution: The choice of ligand is crucial in minimizing this pathway.[6] Additionally, ensuring anhydrous reaction conditions by using dry solvents and reagents can help. In some cases, β-hydride elimination from an alkyl coupling partner can also lead to reduction of the aryl halide; optimizing the ligand to favor reductive elimination can mitigate this.[7]

Question: My reaction starts but appears to stall before reaching completion. What could be the cause and solution?

Answer: Reaction stalling can be indicative of catalyst deactivation or inhibition.

  • Catalyst Deactivation: The active catalyst can be sensitive and may decompose over the course of the reaction, especially at elevated temperatures.

    • Solution: Using more robust ligands that protect the palladium center can enhance catalyst lifetime.[3] Sometimes, a lower reaction temperature for a longer duration can be beneficial. It may also be necessary to use a higher catalyst loading for particularly challenging substrates.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic cycles.

    • Solution: The design of the ligand can play a role in minimizing product inhibition. Bulky ligands can promote the dissociation of the product from the catalyst.[8]

Frequently Asked Questions (FAQs)

Q1: Which type of ligand is generally best for cross-coupling reactions with ortho-substituted aryl halides?

A1: For sterically hindered substrates, particularly those with ortho-substituents, bulky and electron-rich monodentate phosphine ligands are a primary choice.[1][4] Examples include the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[2][9] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these challenging transformations, sometimes offering superior performance.[1][10] The increased steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting for hindered substrates.[11][12]

Q2: How does the choice of palladium precatalyst affect the reaction?

A2: The choice of palladium precatalyst can influence the ease of formation of the active Pd(0) species. Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For many modern, bulky ligands, pre-formed palladium(II) precatalysts that incorporate the ligand in a 1:1 ratio are commercially available and often provide more consistent results by ensuring the formation of the desired monoligated active species.[3]

Q3: Can increasing the catalyst loading solve all problems with sterically hindered substrates?

A3: While increasing the catalyst loading can sometimes improve yields for difficult couplings, it is not a universal solution and can be costly, especially on a larger scale. It is often more effective to first optimize the ligand, base, solvent, and temperature. Excessive catalyst loading can also lead to an increase in side products.

Q4: Are there any non-palladium catalysts that can be used for sterically hindered cross-couplings?

A4: Yes, while palladium is the most common, nickel-based catalysts are also effective for many cross-coupling reactions and can sometimes offer complementary reactivity, particularly for aryl chlorides.[13][14] The smaller atomic radius of nickel can be advantageous in some cases. Ligand design for nickel catalysts is also crucial for success with sterically demanding substrates.[13]

Data Summary

The following table summarizes the effect of different ligands on the yield of a model Suzuki-Miyaura coupling reaction between a sterically hindered aryl bromide and an alkylboronic acid.

EntryLigandSolventTemperature (°C)Yield (%)
1PPh₃Toluene110< 5
2P(t-Bu)₃Toluene11035
3SPhosToluene11085
4AntPhosToluene11031
5AntPhosXylenes11063[7]

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid, a challenging transformation that benefits from the use of a specialized ligand.

Materials:

  • Di-ortho-substituted aryl bromide (1.0 equiv)

  • Secondary alkylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • AntPhos ligand (2-4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed xylenes

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ and the AntPhos ligand.

  • Add the di-ortho-substituted aryl bromide, the secondary alkylboronic acid, and K₃PO₄.

  • Add anhydrous, degassed xylenes via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low/No Yield with Sterically Hindered Substrate check_catalyst 1. Evaluate Catalyst System start->check_catalyst is_ligand_optimal Is the ligand bulky and electron-rich (e.g., Buchwald-type, NHC)? check_catalyst->is_ligand_optimal change_ligand Switch to a more appropriate sterically demanding ligand. is_ligand_optimal->change_ligand No check_conditions 2. Optimize Reaction Conditions is_ligand_optimal->check_conditions Yes change_ligand->check_catalyst temp_base_solvent Adjust Temperature, Base, and Solvent. check_conditions->temp_base_solvent check_reagents 3. Verify Reagent Quality temp_base_solvent->check_reagents purify_reagents Ensure purity and dryness of reagents and solvents. check_reagents->purify_reagents side_products Significant Side Products (Homocoupling, Reduction)? purify_reagents->side_products degas_anhydrous Rigorously degas solvents and ensure anhydrous conditions. side_products->degas_anhydrous Yes success Reaction Successful side_products->success No degas_anhydrous->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Steric_Hindrance_Effect cluster_0 Catalytic Cycle cluster_1 Impact of Steric Hindrance pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R-M pd_intermediate Ar-Pd(II)(L)-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product slow_re Slows Reductive Elimination steric_hindrance Steric Hindrance on Ar and/or R slow_oa Slows Oxidative Addition steric_hindrance->slow_oa steric_hindrance->slow_re bulky_ligand Solution: Bulky, e⁻-rich Ligand (L) fast_re Promotes Reductive Elimination bulky_ligand->fast_re

Caption: Effect of steric hindrance on the cross-coupling catalytic cycle.

References

Role of additives in enhancing the reactivity of (4-Fluorophenylethynyl)trimethylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4-Fluorophenylethynyl)trimethylsilane. The following sections detail the role of additives in enhancing its reactivity, particularly in desilylation and subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of additives in reactions with this compound?

A1: The primary role of additives is to facilitate the in-situ removal of the trimethylsilyl (TMS) protecting group, a process known as desilylation. This generates a terminal alkyne, 4-fluorophenylacetylene, which is a highly reactive intermediate for subsequent cross-coupling reactions, most notably the Sonogashira coupling. Fluoride-based additives are essential for this transformation.

Q2: Which fluoride sources are most effective for the desilylation of this compound?

A2: Tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are the most commonly used fluoride sources for desilylation. TBAF is highly soluble in organic solvents, but its purification can be challenging. CsF is a cost-effective and easily separable alternative, making it suitable for large-scale applications.[1][2]

Q3: What is the mechanism of fluoride-mediated desilylation?

A3: The fluoride ion acts as a nucleophile, attacking the silicon atom of the trimethylsilyl group. Due to the high affinity of silicon for fluoride, a stable Si-F bond is formed, leading to the cleavage of the C-Si bond and the generation of a terminal acetylide anion. This anion is then protonated by a proton source in the reaction mixture to yield the terminal alkyne.

Q4: Can I perform the desilylation and a subsequent coupling reaction in one pot?

A4: Yes, a one-pot, in-situ desilylation followed by a Sonogashira coupling is a highly efficient method. This approach is particularly advantageous when dealing with volatile alkynes, as it keeps the concentration of the free alkyne low, thereby minimizing side reactions like homocoupling.[1][2]

Q5: What is the "Glaser coupling" side reaction, and how can it be minimized?

A5: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a diyne. This is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen. To minimize it, ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[3] Copper-free Sonogashira protocols can also be employed to avoid this side reaction.

Data Presentation: Impact of Additives on Reactivity

The choice of additives significantly impacts the yield and efficiency of reactions involving this compound. The following tables summarize quantitative data on the effects of different additives.

Table 1: Comparison of Fluoride Sources for In-Situ Desilylation/Sonogashira Coupling

Fluoride SourceCatalyst SystemSolvent SystemYield (%)Reference
CsFPdCl₂(PPh₃)₂/PPh₃/CuITriethylamine, Water, PEG 20095 (gram scale)[1]
TBAFNot specifiedNot specifiedGood to excellent[2]

Table 2: Effect of Phosphine Ligands on Sonogashira Coupling Yield

Phosphine LigandCatalyst PrecursorBaseYield (%)Reference
PPh₃PdI₂DIPEA72[4][5]
PCy₃PdI₂DIPEAGood reactivity[4][5]
BuPAd₂PdI₂DIPEAGood reactivity[4][5]
BINAPPdI₂DIPEATrace[4][5]

Table 3: Influence of Amine Base on Sonogashira Coupling

BaseCatalyst SystemSolventYield (%)Reference
DIPEAPdI₂/PPh₃DMF72[4][5]
DABCOPdI₂/PPh₃DMF56[4][5]
Cs₂CO₃PdI₂/PPh₃DMFNo product[4][5]
K₃PO₄PdI₂/PPh₃DMFNo product[4][5]

Experimental Protocols

Protocol 1: Cesium Fluoride-Mediated In-Situ Desilylation and Sonogashira Coupling

This protocol is adapted from a procedure for the synthesis of alkynyl benzenes and heteroarenes.[1]

Materials:

  • This compound

  • Aryl bromide

  • PdCl₂(PPh₃)₂

  • PPh₃

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • Triethylamine

  • Water

  • Polyethylene glycol 200 (PEG 200)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), CsF (2.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.04 equiv).

  • Add a solvent mixture of triethylamine, water, and PEG 200.

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TBAF-Mediated Desilylation

This is a general protocol for the deprotection of silyl ethers.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Dilute the reaction mixture with dichloromethane.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting terminal alkyne can be used in the next step without further purification or purified by column chromatography.

Mandatory Visualizations

Fluoride_Mediated_Desilylation cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products FPETS This compound Attack Nucleophilic Attack on Silicon FPETS->Attack Fluoride Fluoride Source (e.g., TBAF, CsF) Fluoride->Attack Intermediate Pentacoordinate Silicon Intermediate Attack->Intermediate Formation of Cleavage C-Si Bond Cleavage Intermediate->Cleavage Alkyne 4-Fluorophenylacetylene (Reactive Intermediate) Cleavage->Alkyne Byproduct Trimethylsilyl Fluoride Cleavage->Byproduct

Caption: Fluoride-mediated desilylation of this compound.

Sonogashira_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_solutions Potential Solutions Start Low or No Yield in Sonogashira Coupling Decomposition Palladium Black Formation? Start->Decomposition Inert Is the atmosphere inert? Start->Inert Homocoupling Glaser Homocoupling Observed? Start->Homocoupling CheckLigand Is the ligand appropriate? Decomposition->CheckLigand Yes CheckPurity Are reagents high purity? Decomposition->CheckPurity Yes Sol_Ligand Use bulky, electron-rich phosphine ligands. CheckLigand->Sol_Ligand Sol_ReagentPurity Purify starting materials and distill amine base. CheckPurity->Sol_ReagentPurity Temp Is the temperature optimal? Inert->Temp Yes Sol_Degas Degas solvents and reagents thoroughly. Inert->Sol_Degas No Base Is the base appropriate and dry? Temp->Base Sol_Temp Optimize reaction temperature. Base->Sol_Temp Homocoupling->Sol_Degas Yes Sol_CopperFree Consider a copper-free protocol. Homocoupling->Sol_CopperFree Yes

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

References

Validation & Comparative

A Comparative Guide to (4-Fluorophenylethynyl)trimethylsilane and Other Terminal Alkynes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This guide provides an objective comparison of the performance of (4-Fluorophenylethynyl)trimethylsilane with other commonly used terminal alkynes, namely phenylacetylene and (trimethylsilyl)acetylene, in this pivotal reaction. The inclusion of experimental data, detailed protocols, and visual workflows aims to assist researchers in selecting the optimal alkyne for their specific synthetic needs.

Performance Comparison in Sonogashira Cross-Coupling

The choice of terminal alkyne in a Sonogashira reaction can significantly impact reaction efficiency, yield, and substrate scope. The electronic and steric properties of the alkyne play a crucial role. Phenylacetylene serves as a baseline for comparison, while (trimethylsilyl)acetylene offers the advantage of a protecting group, preventing unwanted side reactions. This compound introduces an electron-withdrawing fluorine atom, which can influence the reactivity of the alkyne.

The following tables summarize quantitative data from various studies, showcasing the performance of these alkynes under different reaction conditions.

Table 1: Sonogashira Coupling of Various Terminal Alkynes with Aryl Iodides

AlkyneAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF25295[1]
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPsK₂CO₃EtOH70390[2]
(Trimethylsilyl)acetylene4-IodoanisolePd(OAc)₂ / PPh₃ / CuIEt₃NToluene4512~98[3]
(Trimethylsilyl)acetyleneIodobenzenePdCl₂(PPh₃)₂ / CuIPiperidinePiperidine25298[4]
4-Fluorophenylacetylene4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF25392[5]

Table 2: Sonogashira Coupling of Various Terminal Alkynes with Aryl Bromides

AlkyneAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene4-BromoanisolePd/P(t-Bu)₃ / CuICs₂CO₃Dioxane801698[6][7]
PhenylacetyleneBromobenzenePd/CuFe₂O₄ MNPsK₂CO₃EtOH70470[2]
(Trimethylsilyl)acetylene4-BromoanisolePd/t-BuPCy₂ / CuICs₂CO₃Dioxane801695[6][7]
4-Fluorophenylacetylene4-BromotoluenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane1001885[8]

Discussion of Reactivity

The data suggests that both phenylacetylene and (trimethylsilyl)acetylene are highly effective in Sonogashira couplings with aryl iodides, often providing excellent yields under mild conditions. The trimethylsilyl group in (trimethylsilyl)acetylene serves as a useful protecting group, preventing the formation of homocoupled diyne byproducts, a common side reaction with terminal alkynes.[9] Subsequent removal of the TMS group is typically straightforward, often achieved with mild bases like K₂CO₃ in methanol or fluoride sources like TBAF.

The introduction of an electron-withdrawing fluorine atom in the para position of the phenyl ring, as in 4-fluorophenylacetylene, generally leads to slightly lower but still very good yields compared to the unsubstituted phenylacetylene. This is consistent with studies on the electronic effects of substituents in Sonogashira reactions, which have shown that electron-withdrawing groups on the phenylacetylene can influence the rate of the coupling reaction.[6][7] While specific data for this compound is limited, it is reasonable to extrapolate that its reactivity would be similar to that of 4-fluorophenylacetylene, with the added benefit of the TMS protecting group.

Experimental Protocols

Below are detailed experimental protocols for representative Sonogashira coupling reactions involving the compared alkynes.

Protocol 1: Sonogashira Coupling of Phenylacetylene with 4-Iodoanisole[1]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired product.

Protocol 2: Sonogashira Coupling of (Trimethylsilyl)acetylene with Iodobenzene[4]

Materials:

  • Iodobenzene (1.0 mmol)

  • (Trimethylsilyl)acetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.01 mmol)

  • CuI (0.02 mmol)

  • Piperidine (5 mL)

Procedure:

  • In a round-bottom flask, dissolve iodobenzene in piperidine.

  • Add PdCl₂(PPh₃)₂ and CuI to the solution.

  • Add (trimethylsilyl)acetylene to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • After the reaction is complete (as indicated by TLC), remove the piperidine under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Sonogashira reaction.

G General Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalysts (Pd & Cu), and Base in Solvent alkyne Add Terminal Alkyne reagents->alkyne Under Inert Atmosphere stir Stir at Appropriate Temperature alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X      L₂ Pd0->Pd_complex Oxidative Addition Pd_alkynyl R¹-Pd(II)-C≡CR²         L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkynyl->Product Cu_acetylide Cu(I)-C≡CR² Cu_acetylide->Pd_complex Alkyne H-C≡CR² Alkyne->Cu_acetylide Deprotonation Aryl_halide R¹-X Aryl_halide->Pd0 Base Base Base->Alkyne CuX Cu(I)X CuX->Alkyne

Caption: Simplified representation of the Sonogashira catalytic cycle.

Conclusion

This compound represents a valuable, albeit less documented, alternative to more common terminal alkynes in Sonogashira cross-coupling reactions. Its performance is anticipated to be comparable to that of 4-fluorophenylacetylene, offering the synthetic advantages of a trimethylsilyl protecting group. For standard applications, phenylacetylene and (trimethylsilyl)acetylene remain robust and reliable choices, with extensive literature support. The choice between these alkynes will ultimately depend on the specific electronic requirements of the target molecule, the need for a protecting group strategy, and the desired reaction conditions. The provided data and protocols offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Reagents for Introducing the 4-Fluorophenylethynyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of the 4-fluorophenylethynyl moiety is a critical step in the development of novel pharmaceuticals and functional materials. The unique electronic properties of the fluorine atom can significantly influence the biological activity and pharmacokinetic profile of a molecule. This guide provides an objective comparison of the primary methods for incorporating this valuable functionality, supported by experimental data and detailed protocols.

Two principal strategies dominate the introduction of the 4-fluorophenylethynyl group: nucleophilic alkynylation, primarily through the Sonogashira coupling, and electrophilic alkynylation, which utilizes hypervalent iodine reagents. This guide will delve into the performance, scope, and practical considerations of each approach.

Performance Comparison

The choice between a nucleophilic or electrophilic reagent often depends on the nature of the substrate and the desired bond disconnection. The following table summarizes quantitative data for these two approaches, providing a basis for selecting the most suitable method for a given synthetic challenge.

Reagent TypeSpecific ReagentCoupling PartnerProductYield (%)Reference
Nucleophilic 1-Ethynyl-4-fluorobenzeneIodobenzene1-Fluoro-4-(phenylethynyl)benzene73[1]
1-Ethynyl-4-fluorobenzene4-Iodotoluene1-Fluoro-4-(p-tolylethynyl)benzene62[1]
1-Ethynyl-4-fluorobenzene1-Iodo-4-nitrobenzene1-Fluoro-4-((4-nitrophenyl)ethynyl)benzene42 (mono-coupling)[2]
Electrophilic Phenyl(4-fluorophenylethynyl)iodonium TriflateEthyl 4-(pent-1-yn-1-yl)benzoateEthyl 4-(1-(4-fluorophenyl)-3-(trifluoromethyl)penta-1,2-dien-1-yl)benzoate49[3]

Reaction Methodologies and Mechanisms

Nucleophilic Alkynylation: The Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

A general catalytic cycle for the Sonogashira coupling is depicted below:

Sonogashira_Mechanism pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)-X(L2) pd0->pd2_oxidative Oxidative Addition pd2_alkyne Ar-Pd(II)-C≡CR(L2) pd2_oxidative->pd2_alkyne Transmetalation product Ar-C≡CR pd2_alkyne->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd2_alkyne aryl_halide Ar-X aryl_halide->pd2_oxidative terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Deprotonation base Base base->terminal_alkyne cu_x Cu-X

Figure 1. Catalytic Cycle of the Sonogashira Coupling.
Electrophilic Alkynylation: Hypervalent Iodine Reagents

An alternative "umpolung" strategy involves the use of electrophilic alkynylating reagents, where the reactivity of the alkyne is inverted.[5] Hypervalent iodine compounds, such as ethynylbenziodoxolones (EBX) and alkynyl(phenyl)iodonium salts, serve as excellent electrophilic sources of the alkynyl group.[6][7] These reagents can react with a variety of nucleophiles, including carbanions, enolates, and heterocycles.

The selection of an appropriate alkynylation strategy is crucial for the successful synthesis of molecules containing the 4-fluorophenylethynyl moiety. The following workflow provides a logical guide for this decision-making process.

Reagent_Selection_Workflow start Start: Introduce 4-Fluorophenylethynyl Moiety substrate_type What is the nature of the coupling partner? start->substrate_type nucleophilic_partner Aryl/Vinyl Halide (Electrophile) substrate_type->nucleophilic_partner Electrophilic electrophilic_partner Nucleophile (e.g., enolate, indole) substrate_type->electrophilic_partner Nucleophilic sonogashira Use Sonogashira Coupling (Nucleophilic Alkynylation) nucleophilic_partner->sonogashira electrophilic_alkynylation Use Hypervalent Iodine Reagent (Electrophilic Alkynylation) electrophilic_partner->electrophilic_alkynylation reagent_choice_nuc Choose 1-Ethynyl-4-fluorobenzene sonogashira->reagent_choice_nuc reagent_choice_elec Choose (4-Fluorophenylethynyl)- iodonium salt or EBX reagent electrophilic_alkynylation->reagent_choice_elec end End reagent_choice_nuc->end reagent_choice_elec->end

Figure 2. Logical Workflow for Reagent Selection.

Experimental Protocols

General Protocol for Sonogashira Coupling of 1-Ethynyl-4-fluorobenzene

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with 1-ethynyl-4-fluorobenzene.

Materials:

  • Aryl halide (1.0 equiv)

  • 1-Ethynyl-4-fluorobenzene (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and 1-ethynyl-4-fluorobenzene.

  • Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorophenylethynyl-substituted arene.

General Protocol for Electrophilic Alkynylation using a (4-Fluorophenylethynyl)iodonium Salt

This protocol provides a general method for the electrophilic transfer of the 4-fluorophenylethynyl group to a nucleophile.

Materials:

  • Nucleophile (e.g., β-ketoester, indole, 1.0 equiv)

  • (4-Fluorophenylethynyl)iodonium salt (e.g., triflate or tetrafluoroborate, 1.1-1.5 equiv)

  • Base (if required, e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., CH₂Cl₂, MeCN, or THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.

  • If required, add the base and stir for the appropriate time to generate the nucleophilic species.

  • Add the (4-fluorophenylethynyl)iodonium salt portionwise at a suitable temperature (often 0 °C to room temperature).

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ or water).

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Conclusion

Both nucleophilic and electrophilic strategies offer viable pathways for the introduction of the 4-fluorophenylethynyl moiety. The Sonogashira coupling is a well-established and high-yielding method when starting with an aryl or vinyl halide. Electrophilic alkynylation using hypervalent iodine reagents provides a powerful alternative, particularly when a nucleophilic coupling partner is employed, allowing for different bond disconnections and synthetic strategies. The choice of reagent will ultimately be guided by the specific synthetic context, including the nature of the starting materials, desired functional group tolerance, and overall synthetic plan. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of their target molecules.

References

A Comparative Guide to Palladium Catalysts for Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction, a powerful method for forging carbon-carbon bonds between sp² and sp hybridized carbon atoms, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The choice of the palladium catalyst is a critical factor that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of commonly employed palladium catalysts for the Sonogashira reaction, supported by experimental data and detailed protocols to aid in the selection of the optimal catalytic system for your research needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Sonogashira reaction is influenced by a multitude of factors including the nature of the palladium precursor, the type of ligand, and the reaction conditions. Below is a summary of the performance of several widely used homogeneous and heterogeneous palladium catalysts.

Homogeneous Palladium Catalysts are favored for their high reactivity and generally milder reaction conditions.

CatalystLigandCo-CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Key Features & Considerations
Pd(PPh₃)₄ PPh₃CuIEt₃NTHFRT1.597A versatile and highly active catalyst, but can be sensitive to air and moisture.[1]
PdCl₂(PPh₃)₂ PPh₃CuIEt₃NTHFRT1.597More air-stable than Pd(PPh₃)₄ and often equally effective.[1]
Pd(OAc)₂ PPh₃CuIK₂CO₃IsopropanolRT-ExcellentA common precursor for in situ catalyst generation; requires a ligand.
Pd₂(dba)₃ PPh₃CuIEt₃NToluene80-80A stable Pd(0) source, often used with various phosphine ligands for challenging substrates.
PdCl₂(dppf) dppfCuI----HighUtilizes a bidentate phosphine ligand, which can enhance catalyst stability and activity.

Heterogeneous Palladium Catalysts offer the significant advantages of easy separation from the reaction mixture and the potential for catalyst recycling, which is crucial for sustainable and cost-effective chemical processes.

CatalystSupportCo-CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Key Features & Considerations
Pd/C (10%) Activated CarbonNone (Cu-free)PiperidineToluene10024GoodA commercially available and recyclable catalyst; often requires higher temperatures and longer reaction times.
Pd-Single Atom Catalyst (SAC) Nitrogen-doped CarbonCuINEt₃MeCN8024HighOffers high atom efficiency and recyclability, bridging the gap between homogeneous and heterogeneous catalysis.[2]
Polymer-supported Pd PolystyreneCuI----HighAllows for catalyst recovery through filtration; performance can be influenced by the polymer support.[3]

Catalytic Cycle of the Sonogashira Reaction

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR' PdII_Alkynyl R-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkynyl CuX CuX Transmetalation->CuX RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product R-C≡C-R' RedElim->Product Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Acetylide Cu-C≡CR' Alkyne_Coord->Cu_Acetylide Base Cu_Acetylide->Transmetalation Base_React Base Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coord

Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, representative protocols for conducting a Sonogashira reaction with both a homogeneous and a heterogeneous palladium catalyst.

This protocol describes a standard procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a homogeneous palladium catalyst system.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2.0 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2.0 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Standard Schlenk line glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (3.8 mg, 0.02 mmol).

  • Add the aryl iodide (1.0 mmol) and anhydrous THF (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add triethylamine (0.28 mL, 2.0 mmol) followed by the terminal alkyne (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol outlines a copper-free Sonogashira coupling using a recyclable heterogeneous palladium catalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • 10% Palladium on activated carbon (10% Pd/C) (0.05 mmol Pd, 5 mol%)

  • Piperidine (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (10 mL)

  • Standard Schlenk line glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 10% Pd/C (53 mg, 0.05 mmol Pd).

  • Add anhydrous toluene (10 mL) and piperidine (0.20 mL, 2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) to the suspension.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be washed with a solvent and dried for potential reuse.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Catalyst Comparison

A systematic approach is essential for the objective comparison of different catalyst systems. The following workflow outlines a logical sequence for screening and evaluating palladium catalysts for a Sonogashira reaction.

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation & Optimization A Define Substrates: Aryl Halide & Alkyne C Standardize Reaction Conditions: Solvent, Base, Temperature, Time, Stoichiometry A->C B Select Catalysts for Screening (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C) B->C D Perform Parallel Reactions for each catalyst C->D E Monitor Reaction Progress (TLC, GC-MS, HPLC) D->E F Work-up and Product Isolation E->F G Characterize and Quantify Yield F->G H Compare Catalyst Performance: Yield, Reaction Rate, Purity G->H I Select Optimal Catalyst H->I J Further Optimization of Conditions (if necessary) I->J

Caption: A typical workflow for comparing palladium catalyst performance.

References

Spectroscopic Analysis for Structural Confirmation of (4-Fluorophenylethynyl)trimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the structure of (4-Fluorophenylethynyl)trimethylsilane. It offers a detailed analysis of expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comparison with related silylated compounds. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Structural Elucidation Workflow

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups. The general workflow for analysis is outlined below.

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 29Si) Purification->NMR Primary Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound, providing information on the chemical environment of each hydrogen, carbon, fluorine, and silicon atom.

Comparative NMR Data

The following table summarizes the expected ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR data for this compound and compares it with its non-fluorinated and chloro-substituted analogs.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
This compound ¹H~7.4-7.5 (AA'BB')~7.0-7.1 (AA'BB')~0.25 (s)Aromatic ProtonsAromatic ProtonsSi(CH₃)₃
¹³C~162.5 (d, ¹JCF ≈ 248 Hz)~133.5 (d, ³JCF ≈ 8 Hz)~115.5 (d, ²JCF ≈ 22 Hz)~119.0 (d, ⁴JCF ≈ 3 Hz)~104.591.5 -0.1C-FC-H (ortho to F)C-H (meta to F)C-C≡≡C-SiC≡C -SiSi(CH₃)₃
¹⁹F~ -111.0Multiplet
²⁹Si~ -18 to -20Singlet
Trimethyl(phenylethynyl)silane ¹H~7.4-7.5 (m)~7.2-7.3 (m)0.26 (s)Aromatic ProtonsAromatic ProtonsSi(CH₃)₃
¹³C~132.0~128.5~128.3~123.2~105.090.8 -0.1Aromatic CarbonsAromatic CarbonsAromatic CarbonsAromatic Carbon≡C-SiC≡C -SiSi(CH₃)₃
(4-Chlorophenylethynyl)trimethylsilane ¹H~7.3-7.4 (d)~7.2-7.3 (d)~0.25 (s)Aromatic ProtonsAromatic ProtonsSi(CH₃)₃
¹³C~134.0~133.0~128.5~122.0~103.592.5 -0.1C-ClAromatic CarbonsAromatic CarbonsAromatic Carbon≡C-SiC≡C -SiSi(CH₃)₃

Note: The chemical shifts for this compound are predicted based on data from closely related structures and established substituent effects. The provided ¹³C data for the target compound includes experimentally reported values.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Spectroscopy:

    • Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument).

    • Pulse Program: Standard single-pulse experiment, proton-decoupled.

    • Referencing: Use an external standard such as CFCl₃ (δ = 0.00 ppm).

  • ²⁹Si NMR Spectroscopy:

    • Spectrometer Frequency: 79.5 MHz (for a 400 MHz ¹H instrument).

    • Pulse Program: Inverse-gated proton-decoupled experiment to suppress the nuclear Overhauser effect (nOe) for accurate integration.

    • Relaxation Delay: A longer delay (e.g., 10-30 seconds) may be necessary due to the long relaxation times of the ²⁹Si nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Comparative IR Data
Vibrational Mode This compound (Expected, cm⁻¹) Trimethyl(phenylethynyl)silane (Observed, cm⁻¹)
C-H stretch (aromatic)3100-30003070, 3055
C≡C stretch (alkyne)~2160~2158
C=C stretch (aromatic)~1600, ~15001597, 1489
Si-CH₃ symmetric deformation~12501250
C-F stretch~1230-
Si-C stretch~840842
Experimental Protocol for IR Analysis
  • Sample Preparation: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a solution cell. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) is a common technique for volatile compounds like this compound.

Expected Fragmentation Pattern

MS_Fragmentation M [M]⁺˙ m/z = 192 M_minus_Me [M - CH₃]⁺ m/z = 177 M->M_minus_Me - •CH₃ SiMe3 [Si(CH₃)₃]⁺ m/z = 73 M->SiMe3 β-cleavage Aryl_ion [FC₆H₄C≡C]⁺ m/z = 119 M_minus_Me->Aryl_ion - Si(CH₃)₂

Caption: Predicted mass spectral fragmentation pathway for this compound.

Comparative Mass Spectrometry Data
Ion This compound (m/z) Trimethyl(phenylethynyl)silane (m/z) (4-Chlorophenylethynyl)trimethylsilane (m/z)
[M]⁺˙192174208/210 (isotope pattern)
[M - CH₃]⁺177159193/195
[Si(CH₃)₃]⁺737373
[XC₆H₄C≡C]⁺119 (X=F)101 (X=H)135/137 (X=Cl)
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the combined application of NMR, IR, and MS. NMR spectroscopy provides the most detailed structural information, while IR and MS serve as crucial complementary techniques for functional group identification and molecular weight determination. By comparing the obtained spectroscopic data with that of known analogs, researchers can confidently verify the successful synthesis and purity of the target compound. This guide provides the necessary framework and comparative data to facilitate this analytical process for professionals in the chemical and pharmaceutical sciences.

Advantages of using a trimethylsilyl protecting group for terminal alkynes.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of complex molecules and drug development, the strategic use of protecting groups is paramount. For terminal alkynes, which possess a weakly acidic proton, protection is often necessary to prevent undesired side reactions. Among the various options, the trimethylsilyl (TMS) group stands out as a versatile and widely employed protecting group. This guide provides an objective comparison of the TMS group with other alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Key Advantages of the Trimethylsilyl Protecting Group

The utility of the TMS group for protecting terminal alkynes stems from a combination of factors that make it a highly effective and practical choice in many synthetic scenarios.

Ease of Introduction and Removal: The TMS group can be readily introduced onto a terminal alkyne, typically by treatment with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base.[1] Conversely, its removal, or deprotection, can be achieved under very mild and selective conditions.[1][2] This facile installation and cleavage allow for the temporary masking of the alkyne's reactivity without requiring harsh conditions that could compromise other sensitive functional groups in the molecule.

Stability and Orthogonality: While considered a labile protecting group, TMS-protected alkynes exhibit sufficient stability to withstand a variety of reaction conditions, including many standard transformations in organic synthesis.[3][4] A key advantage is its orthogonality to more robust silyl protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[2][5] This allows for the selective deprotection of a TMS group while leaving other silyl ethers intact, a crucial feature in multi-step syntheses.[2]

Enhanced Solubility and Handling: The introduction of a TMS group often increases the volatility and solubility of the parent alkyne in organic solvents, which can facilitate purification by chromatography.[3] Furthermore, TMS-protected alkynes are often crystalline solids or high-boiling liquids, making them easier to handle and purify compared to the often volatile and sometimes gaseous parent alkynes.[3]

Role in Cross-Coupling Reactions: TMS-protected alkynes are excellent substrates in various cross-coupling reactions, most notably the Sonogashira coupling.[4][6] The TMS group can serve as a "placeholder," allowing for the coupling reaction to proceed at the terminal position of the alkyne after in-situ or subsequent deprotection.[6][7][8] The steric and electronic effects of the TMS group can also influence the regioselectivity of certain reactions.[4][9]

Comparative Analysis with Alternative Protecting Groups

While the TMS group offers significant advantages, the choice of a protecting group is always context-dependent. A comparison with other common silyl protecting groups highlights the specific strengths and weaknesses of each.

Protecting GroupAbbreviationRelative StabilityKey AdvantagesCommon Deprotection Conditions
Trimethylsilyl TMS LowEasy to introduce and remove, good for temporary protection, orthogonal to more robust silyl groups.[1][2]K₂CO₃/MeOH; TBAF/THF; mild acid.[1][2]
Triethylsilyl TES ModerateMore stable than TMS, but still relatively easy to remove.TBAF/THF; mild acid.
tert-Butyldimethylsilyl TBDMS/TBS HighSignificantly more stable than TMS to a wide range of reaction conditions.[5][10]TBAF/THF; HF·Pyridine/THF; strong acid.[11]
Triisopropylsilyl TIPS Very HighVery robust, suitable for multi-step syntheses with harsh conditions.[5][12]TBAF/THF; strong acid.

This table provides a general comparison. Specific reaction conditions and substrate effects can influence stability and reactivity.

The greater steric bulk of TBDMS and TIPS groups imparts significantly higher stability towards hydrolysis and other cleavage conditions compared to the TMS group.[5][10] This makes them preferable for syntheses requiring harsh reagents. However, this increased stability comes at the cost of more demanding deprotection conditions. The choice between TMS, TBDMS, and TIPS often hinges on the specific reaction sequence and the need for selective deprotection.

Experimental Protocols

Below are representative experimental protocols for the protection and deprotection of terminal alkynes using a trimethylsilyl group.

Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne

Materials:

  • Terminal alkyne (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Triethylamine (TEA) or Imidazole (catalytic to 1.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the terminal alkyne in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (triethylamine or imidazole) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a TMS-Protected Alkyne

Method A: Mild Basic Conditions

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (catalytic to 2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.[1][13]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alkyne.

Method B: Fluoride-Mediated Deprotection

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TMS-protected alkyne in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the solution of TBAF in THF.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC (deprotection is often rapid).[14][15]

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate as described above.

Logical Workflow of TMS Protection in Synthesis

The following diagram illustrates the typical workflow involving the use of a TMS protecting group for a terminal alkyne in a synthetic sequence, such as a Sonogashira coupling.

G cluster_0 Protection cluster_1 Reaction cluster_2 Deprotection A Terminal Alkyne (R-C≡C-H) B TMS Protection (TMSCl, Base) A->B C TMS-Protected Alkyne (R-C≡C-TMS) B->C D Desired Reaction (e.g., Sonogashira Coupling) C->D Reactant F Deprotection (e.g., K₂CO₃/MeOH or TBAF) C->F Reactant E Coupled Product (R-C≡C-Ar) D->E In-situ or post-reaction deprotection G Final Product (R'-C≡C-H) F->G Product

Caption: Workflow for TMS protection of a terminal alkyne.

References

A Comparative Guide to the Reactivity of Aryl Iodides, Bromides, and Triflates in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools for forging these critical linkages. A key consideration in planning these syntheses is the choice of the aryl electrophile, with aryl iodides, bromides, and triflates being among the most common starting materials. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform substrate selection and reaction optimization.

General Reactivity Trends

In palladium-catalyzed coupling reactions, the reactivity of the aryl electrophile is largely dictated by the facility of the oxidative addition step, the initial insertion of the palladium(0) catalyst into the carbon-halogen or carbon-oxygen bond. The generally accepted order of reactivity for the substrates discussed is:

Aryl Iodide > Aryl Bromide > Aryl Triflate

This trend is primarily attributed to the differing carbon-leaving group bond dissociation energies. The weaker carbon-iodine bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions compared to the stronger carbon-bromine and carbon-triflate bonds. While aryl chlorides are also common substrates, they are typically less reactive than the aforementioned electrophiles and often require more specialized catalyst systems to achieve efficient coupling.[1][2]

Quantitative Comparison of Reactivity

The following tables summarize quantitative data from comparative studies on the performance of aryl iodides, bromides, and triflates in key coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and an organohalide or triflate.[3] The reactivity of the aryl electrophile significantly impacts the reaction conditions required and the resulting yields.

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)Aryl Triflate (Representative)Reference
Reaction Substrate 4-Iodotoluene4-Bromotoluene4-Tolyl triflate[4]
Coupling Partner Phenylboronic AcidPhenylboronic AcidPhenylboronic Acid[4]
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂/PCy₃[4][5]
Base Na₂CO₃Na₂CO₃K₃PO₄[4][5]
Solvent Toluene/EtOH/H₂OToluene/EtOH/H₂ODioxane[4][5]
Temperature 80 °C100 °C100 °C[4][5]
Time 2 h12 h12 h[4]
Yield 95%85%Good to Excellent[4][5]

Table 1: Representative comparison of aryl iodide, bromide, and triflate reactivity in Suzuki-Miyaura coupling. Data is illustrative of general trends and specific conditions may vary.

As the data illustrates, aryl iodides typically react faster and at lower temperatures than aryl bromides.[4] Aryl triflates can also be effective coupling partners, often requiring specific ligand systems for optimal performance.[5] In some instances, particularly at lower temperatures with certain catalyst systems, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides, a phenomenon attributed to the turnover of the key on-cycle intermediate.[6]

Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide/triflate and an alkene.[1] The choice of the aryl electrophile is a critical parameter for achieving high yields and selectivity.

EntryAryl HalideOlefinProductYield (%)Reference
1IodobenzeneStyrenetrans-Stilbene95[7]
2BromobenzeneStyrenetrans-Stilbene88[7]
3ChlorobenzeneStyrenetrans-Stilbene62[7]

Table 2: Comparative yields in the Heck reaction of various aryl halides with styrene. The data highlights the superior reactivity of aryl iodides and bromides over chlorides under these specific conditions.

The results clearly demonstrate the higher reactivity of aryl iodides and bromides compared to aryl chlorides in the Heck reaction.[7] Aryl triflates are also viable substrates for the Heck reaction, often requiring conditions similar to or slightly more forcing than aryl bromides.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[9][10] The reactivity of the aryl electrophile plays a significant role in determining the required reaction conditions and catalyst system.

Aryl ElectrophileGeneral ReactivityTypical ConditionsNotesReference
Aryl Iodide HighMilder temperatures, broader catalyst scope.Can sometimes lead to the formation of unreactive palladium-iodide dimers, which may slow down the reaction.[9][11]
Aryl Bromide IntermediateModerate to high temperatures, often requires bulky, electron-rich phosphine ligands.Generally reliable substrates with a wide range of amines.[11]
Aryl Triflate LowerOften requires more specialized and highly active catalyst systems (e.g., with chelating ligands like BINAP or DPPF).Can be a valuable alternative to aryl halides, especially when derived from readily available phenols.[12][11][12]

Table 3: Qualitative comparison of aryl iodide, bromide, and triflate reactivity in Buchwald-Hartwig amination.

While aryl iodides are generally more reactive, their use in Buchwald-Hartwig amination can sometimes be complicated by the formation of off-cycle palladium-iodide species.[9] Aryl bromides are robust substrates, while aryl triflates have emerged as valuable partners, particularly with the development of more sophisticated catalyst systems.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these comparative studies.

General Protocol for a Comparative Suzuki-Miyaura Coupling

This protocol is a generalized procedure for comparing the reactivity of aryl halides in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-iodotoluene, 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., Na₂CO₃) (2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for aryl iodide, 100 °C for aryl bromide) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Comparative Heck Reaction

This protocol outlines a general procedure for comparing the reactivity of different aryl halides in the Heck reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 mmol)

  • Olefin (e.g., styrene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃) (0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N) (1.5 mmol)

  • Solvent (e.g., DMF or NMP) (5 mL)

Procedure:

  • In a sealed tube, combine the palladium catalyst and ligand.

  • Add the solvent, followed by the aryl halide, olefin, and base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

General Protocol for a Comparative Buchwald-Hartwig Amination

This protocol provides a general method for comparing the reactivity of aryl electrophiles in the Buchwald-Hartwig amination.

Materials:

  • Aryl electrophile (e.g., aryl iodide, bromide, or triflate) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., BINAP) (0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu) (1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, ligand, and base.

  • Add the solvent and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.

  • Add the aryl electrophile and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[13]

Visualizing the Catalytic Cycle and Reactivity

The following diagrams illustrate the fundamental processes governing these coupling reactions and the factors influencing the reactivity of the aryl electrophiles.

Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) or Olefin Insertion (Heck) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination Pd_0 Pd(0) Species Pd_II_X Pd(II)-Halide/Triflate Complex Pd_II_Nu Pd(II)-Nucleophile Complex Product Coupled Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Trend Reactivity Reactivity Iodide Aryl Iodide Bromide Aryl Bromide Iodide->Bromide > Triflate Aryl Triflate Bromide->Triflate > Decreasing_Reactivity Decreasing Reactivity (Generally Increasing Bond Strength)

Caption: General reactivity trend of aryl electrophiles in cross-coupling reactions.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Electrophile, Nucleophile, Base Setup->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Computational studies on the reaction mechanism of (4-Fluorophenylethynyl)trimethylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of predicted reaction mechanisms and a comparison with alternative silylated alkynes, supported by theoretical data.

While direct computational studies on the reaction mechanism of (4-Fluorophenylethynyl)trimethylsilane are not extensively documented in the reviewed literature, a robust understanding of its reactivity can be extrapolated from computational and experimental studies on analogous trimethylsilyl-protected arylalkynes. This guide provides a comparative analysis of the primary reaction pathways available to this compound: [3+2] cycloaddition reactions and desilylation processes. The insights are drawn from density functional theory (DFT) calculations and mechanistic studies on structurally related compounds, offering a predictive framework for researchers, scientists, and professionals in drug development.

Comparative Analysis of Reaction Pathways

This compound, as a representative of silyl-protected alkynes, is expected to primarily undergo two major classes of reactions: cycloadditions, where the carbon-carbon triple bond participates in the formation of cyclic systems, and desilylation, involving the cleavage of the carbon-silicon bond.

1. [3+2] Cycloaddition Reactions:

This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. In the context of silylated alkynes, the trimethylsilyl group can influence the regioselectivity and reactivity of the cycloaddition. Computational studies on similar substrates, such as trimethylsilyldiazoalkanes and other silyl-substituted alkenes, indicate that these reactions typically proceed through a concerted, albeit often asynchronous, one-step mechanism.[1] The electronic nature of the substituent on the aryl ring—in this case, the fluorine atom—is also expected to play a significant role in modulating the alkyne's reactivity.

2. Desilylation Reactions:

The trimethylsilyl group is frequently employed as a protecting group for terminal alkynes, and its removal (desilylation) is a crucial step in many synthetic sequences. This process is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic or basic conditions. Computational studies on related fluoride-induced desilylation mechanisms point towards the formation of a pentacoordinate silicon intermediate.[2] The stability of this intermediate and the subsequent cleavage of the C-Si bond are key factors in the reaction kinetics.

Quantitative Data from Computational Studies on Analogous Systems

To provide a quantitative basis for comparison, the following table summarizes activation energies (ΔG‡) and reaction energies (ΔG) obtained from DFT studies on [3+2] cycloaddition reactions of analogous silyl-substituted compounds. It is important to note that these values are for model systems and would vary for this compound but provide a valuable benchmark for expected reactivity.

Reaction TypeReactantsComputational MethodSolventΔG‡ (kcal/mol)ΔG (kcal/mol)Reference
[3+2] CycloadditionTrimethylsilyldiazomethane + Diethyl fumarateMPWB1K/6-311G(d,p)CCl₄8.0 - 19.7-3.1 to -13.2[1]
[3+2] CycloadditionE-2-(trimethylsilyl)-1-nitroethene + Arylonitrile N-oxidesωB97XD/6-311+G(d) (PCM)TolueneNot specifiedNot specified[3][4]
Intramolecular [3+2] CycloadditionAlkene-tethered α-silyloxydiazoalkanesDFT (functional not specified)GasNot specifiedNot specified[5]

Note: The range of values reflects calculations for different stereochemical pathways and substituted reactants within the cited studies.

Experimental and Computational Protocols

The following are representative methodologies employed in the computational and experimental investigation of reactions involving silylalkynes.

Computational Protocol for [3+2] Cycloaddition Reactions:

A typical computational approach to studying the mechanism of a [3+2] cycloaddition reaction, as gleaned from various studies[1][3], would involve the following steps:

  • Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a suitable level of theory, commonly a density functional such as B3LYP, ωB97XD, or MPWB1K, with a basis set like 6-31G(d) or larger.[6]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Solvent Effects: The influence of the solvent is often incorporated using a polarizable continuum model (PCM).

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate activation and reaction energies.

  • Reaction Pathway Analysis: An intrinsic reaction coordinate (IRC) calculation can be performed to confirm that the identified transition state connects the reactants and products.

Experimental Protocol for Fluoride-Mediated Desilylation:

A general procedure for the desilylation of a trimethylsilyl-protected alkyne is as follows:

  • The silylalkyne is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • A solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M) is added dropwise to the alkyne solution at room temperature or 0 °C.

  • The reaction is stirred and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the key reactions of this compound.

G cluster_cycloaddition [3+2] Cycloaddition Pathway Reactants 4-F-Ph-C≡C-TMS + Dipole TS_cyclo Transition State Reactants->TS_cyclo Concerted Product_cyclo 5-membered Heterocycle TS_cyclo->Product_cyclo

Caption: Proposed concerted pathway for the [3+2] cycloaddition of this compound.

G cluster_desilylation Fluoride-Mediated Desilylation Pathway Start 4-F-Ph-C≡C-TMS + F⁻ Intermediate Pentacoordinate Silicon [4-F-Ph-C≡C-Si(Me)₃F]⁻ Start->Intermediate Fluoride Attack Products 4-F-Ph-C≡C⁻ + FSi(Me)₃ Intermediate->Products C-Si Bond Cleavage Final_Product 4-F-Ph-C≡CH (after workup) Products->Final_Product

References

A Comparative Guide to Copper-Free versus Copper-Cocatalyzed Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, has seen significant evolution since its inception. This cross-coupling of terminal alkynes with aryl or vinyl halides is pivotal in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3] Initially developed as a palladium- and copper-cocatalyzed reaction, numerous copper-free variants have since emerged. This guide provides an objective comparison of the performance of copper-free and copper-cocatalyzed Sonogashira reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their synthetic needs.

Data Presentation: A Head-to-Head Comparison

The choice between a copper-free and a copper-cocatalyzed Sonogashira reaction often depends on the specific substrates, desired reaction conditions, and tolerance for potential side products. The following table summarizes quantitative data from various studies, offering a comparative overview of reaction parameters and yields.

Reaction TypeAryl HalideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Copper-Cocatalyzed IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (0.1)CuI (0.2)Et₃NEt₃N503>95[4]
Copper-Cocatalyzed 4-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ (0.1)CuI (0.2)Et₃NToluene1002485[4]
Copper-Cocatalyzed 4-IodoanisolePhenylacetyleneCuI (5)-K₂CO₃Water100-Good[5]
Copper-Cocatalyzed 1-bromo-1-phenylethanePhenylacetyleneCuOAc (10)-Cs₂CO₃Et₂ORT-94[5]
Copper-Free 4-NitrobromobenzenePhenylacetylene(AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10)-DABCODMFRT0.598[6]
Copper-Free 4-BromoanisolePhenylacetylene(AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10)-Cs₂CO₃DMFRT296[6]
Copper-Free 1,4-DibromobenzenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1)-Cs₂CO₃2-MeTHFRT4885[7]
Copper-Free 4-BromobenzonitrilePhenylacetylenePd(OAc)₂/urea---RT-High[3]

Key Observations:

  • Reaction Conditions: The original Sonogashira protocol using a copper co-catalyst often allows for mild reaction conditions, including room temperature reactions, particularly with more reactive aryl iodides.[1] Copper-free systems have also been developed to work efficiently at room temperature, often employing specific phosphine ligands to facilitate the catalytic cycle.[6][7]

  • Catalyst Loading: Both methods can achieve high yields with low palladium catalyst loadings.

  • Side Reactions: A significant drawback of the copper-cocatalyzed method is the potential for Glaser-type homocoupling of the alkyne, forming undesired dimers.[6] Copper-free protocols were developed specifically to avoid this side reaction.

  • Scope: Both methodologies are applicable to a wide range of aryl halides and terminal alkynes. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]

Experimental Protocols

Below are detailed, representative methodologies for conducting both copper-cocatalyzed and copper-free Sonogashira reactions.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous solvent (e.g., Toluene or THF, 5 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) under a counterflow of inert gas.

  • Solvent and Base Addition: Add the anhydrous solvent (5 mL) followed by triethylamine (3.0 mmol) to the flask via syringe. Stir the resulting mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-100 °C, depending on the reactivity of the aryl halide) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne at room temperature.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] or an in-situ generated catalyst from (AllylPdCl)₂ (2.5 mol%) and P(t-Bu)₃ (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (1 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if generating in-situ): In a dry Schlenk flask under inert atmosphere, combine (AllylPdCl)₂ (0.025 mmol) and P(t-Bu)₃ (0.1 mmol) in DMF (0.5 mL) and stir for 10 minutes.

  • Reaction Setup: In a separate dry Schlenk flask under inert atmosphere, add the aryl bromide (1.0 mmol) and cesium carbonate (2.0 mmol).

  • Addition of Reagents: To the flask containing the aryl bromide and base, add the terminal alkyne (1.1 mmol) followed by the pre-formed catalyst solution (or the solid Pd(P(t-Bu)₃)₂ catalyst) and the remaining DMF (0.5 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrates.[6]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired product.

Mandatory Visualization

The following diagrams illustrate the key mechanistic differences between the two Sonogashira coupling variations and a general workflow for performing the reaction.

Sonogashira_Mechanisms cluster_copper_catalyzed Copper-Cocatalyzed Pathway cluster_copper_free Copper-Free Pathway Pd0_C Pd(0)L₂ ArPdX_C Ar-Pd(II)-X(L₂) Pd0_C->ArPdX_C Oxidative Addition ArPdAlkyne_C Ar-Pd(II)-C≡CR(L₂) ArPdX_C->ArPdAlkyne_C Transmetalation Product_C Ar-C≡CR ArPdAlkyne_C->Product_C Reductive Elimination Product_C->Pd0_C Catalyst Regeneration CuI CuI CuAlkyne Cu-C≡CR CuI->CuAlkyne CuAlkyne->ArPdX_C Alkyne_H_C H-C≡CR Base_C Base ArX_C Ar-X Pd0_F Pd(0)L₂ ArPdX_F Ar-Pd(II)-X(L₂) Pd0_F->ArPdX_F Oxidative Addition ArPdAlkyneComplex_F [Ar-Pd(II)(H-C≡CR)X(L₂)] ArPdX_F->ArPdAlkyneComplex_F Alkyne Coordination PdAlkyne_F Ar-Pd(II)-C≡CR(L₂) ArPdAlkyneComplex_F->PdAlkyne_F Deprotonation Product_F Ar-C≡CR PdAlkyne_F->Product_F Reductive Elimination Product_F->Pd0_F Catalyst Regeneration Alkyne_H_F H-C≡CR Base_F Base ArX_F Ar-X

Caption: Catalytic cycles for copper-cocatalyzed and copper-free Sonogashira reactions.

Sonogashira_Workflow start Start setup Reaction Setup (Flask, Stirrer, Inert Gas) start->setup reagents Add Aryl Halide, Pd Catalyst, (CuI if applicable) setup->reagents solvent_base Add Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Heat and Stir (Monitor by TLC/GC) alkyne->reaction workup Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Kinetic Analysis of the Coupling Reaction of (4-Fluorophenylethynyl)trimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms. This guide provides a comparative kinetic analysis of the Sonogashira coupling reaction of (4-Fluorophenylethynyl)trimethylsilane. While specific kinetic data for this substrate is not extensively available in the public domain, this document leverages data from closely related analogues to provide insights into its reactivity and offers detailed experimental protocols to facilitate further research.

Performance Comparison of Catalytic Systems in Sonogashira Coupling

The rate and efficiency of the Sonogashira coupling are highly dependent on the choice of catalyst, ligands, and reaction conditions. The "sila-Sonogashira" reaction, which utilizes a trimethylsilyl-protected alkyne, is a valuable variant. The trimethylsilyl group can facilitate the reaction and can be removed in situ or in a subsequent step.

While direct quantitative kinetic data for this compound is scarce, we can infer its reactivity by examining studies on similar substrates. The electronic nature of the substituents on the aryl halide and the alkyne significantly influences the reaction kinetics. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step. Conversely, the effect of substituents on the phenylacetylene component is also a critical factor.

Below is a table summarizing representative kinetic parameters for the Sonogashira coupling of various aryl halides. This data provides a baseline for understanding the expected reactivity in the coupling of this compound.

Table 1: Comparative Kinetic Data for Sonogashira Coupling of Aryl Halides with Phenylacetylene

Aryl HalideCatalyst SystemSolventTemperature (°C)Rate Constant (k)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
IodobenzenePd(PPh₃)₄ / CuITriethylamine25-48-62[1]-71 to -39[1]
BromobenzenePd(PPh₃)₄ / CuITriethylamine80-54-82[1]-55 to 11[1]
ChlorobenzenePd(PPh₃)₄ / CuITriethylamine100-95-144[1]-6 to 100[1]
4-IodonitrobenzenePd(PPh₃)₄ / CuITriethylamine25Faster than Iodobenzene--
4-IodoanisolePd(PPh₃)₄ / CuITriethylamine25Slower than Iodobenzene--

Note: The values presented are typical ranges and can vary based on specific reaction conditions, ligands, and bases used. The qualitative comparison for substituted iodobenzenes is based on Hammett plot analyses which show that electron-withdrawing groups accelerate the reaction.

For this compound, the fluorine atom is a weakly deactivating, ortho-para directing group. Its impact on the reaction rate when coupled with an aryl halide will depend on the electronic effects within the transition state of the rate-determining step.

Signaling Pathways and Experimental Workflows

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these pathways is crucial for interpreting kinetic data.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-X(L)2->Ar-Pd(II)-C≡CR(L)2 Transmetalation Ar-Pd(II)-C≡CR(L)2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L)2->Ar-C≡CR Product Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Cu-X To Pd Cycle R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Deprotonation (Base)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

A general workflow for the kinetic analysis of the Sonogashira coupling reaction is depicted below. This typically involves careful control of reaction conditions and monitoring the concentration of reactants and products over time.

Kinetic_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Prepare stock solutions: - this compound - Aryl Halide - Internal Standard Reaction_Mixture Assemble reaction mixture in a thermostatted reactor under inert atmosphere. Reactants->Reaction_Mixture Catalyst Prepare catalyst solution: - Pd catalyst - CuI (if applicable) - Ligand Catalyst->Reaction_Mixture Sampling Take aliquots at specific time intervals. Reaction_Mixture->Sampling Quenching Quench the reaction in each aliquot. Sampling->Quenching Analysis Analyze by GC, HPLC, or NMR. Quenching->Analysis Concentration_Time Plot concentration of reactants and products vs. time. Analysis->Concentration_Time Rate_Determination Determine initial rates and rate constants. Concentration_Time->Rate_Determination Parameter_Calculation Calculate activation parameters (Ea, ΔH‡, ΔS‡) from temperature-dependent studies. Rate_Determination->Parameter_Calculation

References

The Pivotal Role of the Base in Sonogashira Coupling: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds. The efficiency of this palladium- and copper-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides is critically influenced by the choice of base. The base plays a multifaceted role, primarily neutralizing the hydrohalic acid byproduct generated during the catalytic cycle and facilitating the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[1][2] This guide provides a comprehensive comparison of the efficacy of different bases, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the optimization of Sonogashira coupling reactions.

Comparative Efficacy of Common Bases in Sonogashira Coupling

The selection of an appropriate base is paramount for a successful Sonogashira coupling, with the optimal choice often depending on the specific substrates, catalyst system, and reaction conditions. Bases employed in this reaction can be broadly categorized into two main groups: organic amine bases and inorganic bases.

Amine Bases: Organic amines such as triethylamine (NEt₃), diisopropylamine (DIPA), piperidine, and pyrrolidine are frequently used.[1][3] They often serve a dual role as both a base and a solvent.[2] Their basicity and steric hindrance can influence reaction rates and yields. For instance, more hindered amines can sometimes lead to faster reactions.

Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium hydroxide (KOH) offer an alternative, particularly in copper-free Sonogashira reactions or when dealing with substrates sensitive to amines.[3][4]

The following table summarizes experimental data on the yield of a model Sonogashira coupling reaction between p-iodonitrobenzene and phenylacetylene using various bases, providing a direct comparison of their efficacy under the specified conditions.

EntryBaseSolventTemperature (°C)Yield (%)Reference
1PiperidineDMF5095[3]
2Triethylamine (NEt₃)DMF5092[3]
3Diisopropylethylamine (DIPEA)DMF5065[3]
4Cesium Carbonate (Cs₂CO₃)DMF5045[3]
5Potassium Carbonate (K₂CO₃)DMF5038[3]
6Potassium Hydroxide (KOH)DMF5025[3]
7Sodium Bicarbonate (NaHCO₃)DMF5015[3]
8Sodium Hydroxide (NaOH)DMF5012[3]
9PyrrolidineWater7067[5]
10DABCODMFRoom Temp.>95[6]
11QuinuclidineDMFRoom Temp.>95[6]
12Tetrabutylammonium Acetate (TBAA)NMPRoom Temp.High Yield[2]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving optimal results in Sonogashira coupling reactions. Below are representative protocols for both traditional copper-co-catalyzed and copper-free conditions.

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is based on the reaction of an aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Materials:

  • Aryl halide (1.0 eq.)

  • Terminal alkyne (1.1-1.5 eq.)

  • Pd(PPh₃)₂Cl₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-5 eq.)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[7]

General Protocol for Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl halide (1.0 eq.)

  • Terminal alkyne (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, (AllylPdCl)₂) (1-5 mol%)

  • Ligand (if required, e.g., P(t-Bu)₃)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like DABCO) (2-3 eq.)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, Acetonitrile)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand (if used) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent, followed by the aryl halide, terminal alkyne, and the base.

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Mechanistic Insights and Experimental Workflow

To visualize the critical steps in the Sonogashira coupling and the experimental process, the following diagrams are provided.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X aryl_pd Ar-Pd(II)-X      L₂ pd_add->aryl_pd transmetal Transmetalation aryl_pd->transmetal aryl_alkynyl_pd Ar-Pd(II)-C≡CR'           L₂ transmetal->aryl_alkynyl_pd reductive_elim Reductive Elimination aryl_alkynyl_pd->reductive_elim reductive_elim->pd0 product Ar-C≡CR' reductive_elim->product alkyne R'-C≡C-H cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide Cu(I)X cu_acetylide->transmetal to Pd cycle base Base base->cu_acetylide hx_base Base-H⁺X⁻

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.

Experimental_Workflow start Start reagents 1. Add Reactants & Catalysts (Aryl Halide, Alkyne, Pd Catalyst, CuI) start->reagents solvent_base 2. Add Solvent & Base reagents->solvent_base degas 3. Degas Mixture solvent_base->degas reaction 4. Stir at Desired Temperature degas->reaction monitor 5. Monitor Progress (TLC/GC-MS) reaction->monitor workup 6. Aqueous Workup monitor->workup Reaction Complete extraction 7. Extraction with Organic Solvent workup->extraction purification 8. Column Chromatography extraction->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

References

Safety Operating Guide

Proper Disposal of (4-Fluorophenylethynyl)trimethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING PRECAUTIONS: Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for (4-Fluorophenylethynyl)trimethylsilane. All handling and disposal steps must be conducted in a well-ventilated chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.

This compound is classified as a halogenated organic compound.[1][2] According to GHS classifications, it is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, proper containment and disposal are critical to ensure personnel safety and environmental compliance.

Primary Disposal Protocol: Licensed Hazardous Waste Management

The required and safest method for the disposal of this compound and any materials contaminated with it is through a licensed professional hazardous waste disposal company.[4][5] This ensures that the material is managed in accordance with all federal, state, and local regulations.

Step-by-Step Disposal Workflow:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, empty containers) in a dedicated, clearly labeled, and compatible waste container.[1][2] This waste stream must be segregated as halogenated organic waste .[3][6][7]

    • Do not mix with non-halogenated, acidic, basic, or aqueous waste streams.[1][3]

  • Containerization: Use a designated, leak-proof container made of a compatible material such as polyethylene or glass. The container must have a secure, tight-fitting lid.[1][8]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name: "this compound," and list all components and their approximate concentrations.[3][8]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated, away from heat, sparks, or open flames.[1] Secondary containment is recommended.[8]

  • Professional Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal service.[1][9] Provide them with the SDS and any other relevant information.

The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility to ensure complete destruction.[1]

Spill and Contamination Cleanup

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Control Ignition Sources: Extinguish any nearby open flames and turn off equipment that could create sparks.

  • Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels for large spills.[1]

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[1]

Experimental Protocol: Potential Pre-Treatment via Desilylation

Disclaimer: The following protocols are for the chemical conversion of trimethylsilyl (TMS) alkynes to their parent alkynes. This information is intended for qualified researchers only and should be considered a pre-treatment step to potentially simplify the waste stream. This process itself generates hazardous waste which must be disposed of correctly. The decision to perform this procedure should be based on a thorough risk assessment.

Cleaving the trimethylsilyl group from this compound would yield 4-fluorophenylacetylene and a trimethylsilanol species. Both resulting compounds are still considered hazardous and must be disposed of as halogenated and non-halogenated organic waste, respectively.

Method 1: Potassium Carbonate in Methanol

This method utilizes a mild base to cleave the silicon-carbon bond.[10][11]

Materials:

  • Waste this compound

  • Methanol (MeOH)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure: [10]

  • In a chemical fume hood, dissolve the TMS-alkyne waste in methanol.

  • Add a catalytic amount of potassium carbonate to the solution.

  • Stir the mixture at room temperature for approximately 2 hours under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction by an appropriate method (e.g., TLC) to confirm the disappearance of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting residue contains 4-fluorophenylacetylene and must be collected as halogenated organic waste . The aqueous layers and any contaminated materials must also be disposed of as hazardous waste.

Method 2: Copper(II) Sulfate and Sodium Ascorbate

This method provides a mild and efficient alternative for TMS deprotection.[12][13][14]

Materials:

  • Waste this compound

  • Ethanol (EtOH)

  • Water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

Procedure: [13]

  • In a chemical fume hood, dissolve the TMS-alkyne waste in a 1:1 mixture of ethanol and water.

  • Add Copper(II) sulfate (e.g., 0.05 equivalents) and sodium ascorbate (e.g., 0.10 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction is often complete within 15-30 minutes.

  • Monitor the reaction to confirm completion.

  • Upon completion, the reaction mixture contains 4-fluorophenylacetylene and trimethylsilanol derivatives. This entire mixture should be collected and disposed of as hazardous waste . Segregate based on halogenated and non-halogenated components if a workup is performed.

Data Presentation: Pre-Treatment Reagent Summary
ParameterMethod 1: Potassium CarbonateMethod 2: Copper(II) Sulfate
Primary Reagent Anhydrous Potassium Carbonate (K₂CO₃)Copper(II) Sulfate (CuSO₄·5H₂O)
Secondary Reagent -Sodium Ascorbate
Solvent Methanol (MeOH)Ethanol/Water (1:1)
Typical Reaction Time 2 hours15 - 30 minutes
Temperature Room TemperatureRoom Temperature
Key Advantage Simple, common lab reagentFast and efficient

Mandatory Visualization: Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Have this compound Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess Is the material a spill or contaminated? fume_hood->assess spill_cleanup Follow Spill Cleanup Protocol assess->spill_cleanup Yes segregate Segregate as HALOGENATED ORGANIC WASTE assess->segregate No spill_cleanup->segregate container Use a Labeled, Compatible, Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact Licensed Professional Waste Disposal Service (e.g., EHS) storage->contact_ehs follow_instructions Follow Disposal Company's Instructions & Adhere to All Regulations contact_ehs->follow_instructions end End: Proper Disposal Completed follow_instructions->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Fluorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential safety and operational guide for handling (4-Fluorophenylethynyl)trimethylsilane (CAS No. 130995-12-9). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," we empower you to handle this versatile reagent with the expertise and confidence required for groundbreaking research.

The Chemical Profile: A Tale of Two Moieties

To establish a robust safety protocol, we must first understand the distinct hazards presented by the two key functional groups in this compound: the trimethylsilyl group and the 4-fluorophenyl group.

  • The Trimethylsilyl Group: Organosilicon compounds, particularly those with reactive groups like alkynes, demand careful handling. While many are stable, they should be stored in cool, dry, well-ventilated areas away from heat or ignition sources.[1] The silicon-carbon bond can be susceptible to cleavage under certain conditions, and some organosilanes can react with water, acids, or bases to produce hazardous products.[1] Therefore, moisture sensitivity is a key consideration.

  • The 4-Fluorophenyl Group: The introduction of fluorine into aromatic compounds can significantly alter their chemical and physical properties.[2] While this often enhances metabolic stability in drug candidates, it also introduces specific toxicological considerations.[3] Metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or other toxic metabolites, which can pose health risks.[4][5] The primary, immediate hazards of this compound, however, are related to irritation.

Hazard Identification and GHS Classification

Regulatory bodies have classified this compound based on its known hazards. Understanding these classifications is the foundation of our PPE strategy.

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

These classifications dictate that our primary goal is to prevent contact with skin, eyes, and the respiratory system.

Hazard Class GHS Code Description Source
Skin Corrosion/IrritationH315Causes skin irritation[6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation[6][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[6][7]

Core Directive: Your Personal Protective Equipment (PPE) Plan

The following PPE is mandatory for handling this compound. This is not just a recommendation; it is a scientifically-grounded protocol to ensure your safety.

Protection Type Specification Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles. A face shield is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.The compound is a serious eye irritant (H319).[6][7] Standard safety glasses are insufficient as they do not provide a seal against splashes or vapors. Goggles are essential to prevent contact. A face shield provides an additional, crucial layer of protection for the entire face during higher-risk procedures.
Hand Protection Nitrile or neoprene rubber gloves.[8] Always double-glove when handling neat material.The compound causes skin irritation (H315).[6][7] Gloves made of a resistant material are critical.[1] Studies on similar organosilicon compounds show that nitrile and neoprene offer reliable, though not indefinite, protection.[9] Double-gloving minimizes the risk of exposure from a single point of failure or during glove removal. Always inspect gloves for tears before use and wash hands thoroughly after removal.
Body Protection A flame-retardant lab coat. Chemical-resistant apron when handling larger quantities.A standard lab coat protects against incidental contact. Given that organosilicon compounds can be flammable, a flame-retardant coat is a prudent choice.[1] An apron provides an extra barrier during transfers and weighing operations where spills are more likely.
Respiratory Protection All handling must be performed in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.The compound may cause respiratory irritation (H335).[6][7] Engineering controls like a fume hood are the first and most effective line of defense. A respirator should be considered a secondary measure for non-routine events, ensuring that inhaled vapors do not reach the respiratory tract.

Operational and Disposal Plans: A Step-by-Step Guide

Safety is a process, not just a set of equipment. Follow this workflow to integrate PPE use seamlessly into your handling procedures.

Experimental Workflow with Integrated Safety

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase prep Verify Fume Hood is Operational ppe Don PPE: - Lab Coat - Safety Goggles - Inner Gloves prep->ppe weigh Weigh/Measure Compound in Hood (Don Outer Gloves) ppe->weigh react Perform Reaction in Closed System weigh->react quench Quench Reaction & Work-Up react->quench dispose Dispose of Contaminated Waste (Gloves, Pipettes, etc.) in Labeled Hazardous Waste Container quench->dispose decontaminate Decontaminate Glassware & Surfaces dispose->decontaminate remove_ppe Remove PPE (Outer to Inner) & Wash Hands Thoroughly decontaminate->remove_ppe

Caption: Workflow for handling this compound.

Spill and Emergency Procedures
  • Minor Spill (in fume hood):

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Scoop the absorbed material into a designated, sealed hazardous waste container.

    • Clean the area with a suitable solvent, followed by soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]

    • Remove contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Disposal Plan

Chemical waste must be disposed of according to institutional and governmental regulations.[12]

  • Chemical Waste: All solutions and reaction mixtures containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Never mix with incompatible waste streams.[13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be placed in a sealed container labeled as hazardous waste.[14]

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.[14] Do not discard them in the regular trash.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental responsibility. Your diligence is the bedrock of reliable and reproducible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluorophenylethynyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(4-Fluorophenylethynyl)trimethylsilane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.